molecular formula C8H10N2O2 B1374143 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid CAS No. 1354950-72-3

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Cat. No.: B1374143
CAS No.: 1354950-72-3
M. Wt: 166.18 g/mol
InChI Key: VMJCCYRJNABUBO-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJCCYRJNABUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-72-3
Record name 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS: 1354950-72-3). While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates predicted values, data from structurally related analogs, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, particularly within the context of drug discovery and development. The indazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] A thorough understanding of the physicochemical properties of novel indazole derivatives is therefore critical for the rational design of new therapeutic agents.

Introduction to this compound

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and cyclohexane ring system, with a carboxylic acid substituent on the cyclohexane moiety. The tetrahydroindazole core is a key pharmacophore in a variety of biologically active molecules, including anti-inflammatory agents and enzyme inhibitors.[3] The presence of both a hydrogen-bond donating and accepting pyrazole ring, combined with the ionizable carboxylic acid group, imparts a unique combination of properties that are critical to its interaction with biological targets.

The strategic placement of the carboxylic acid group at the 6-position of the tetrahydroindazole ring system can significantly influence its solubility, lipophilicity, and ability to form specific interactions with protein residues. This makes a detailed understanding of its physicochemical profile essential for any research and development program.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structural and fundamental properties. These are summarized in the table below.

PropertyValueSource
CAS Number 1354950-72-3ChemScene[4]
Molecular Formula C₈H₁₀N₂O₂ChemScene[4]
Molecular Weight 166.18 g/mol ChemScene[4]
Physical Form SolidCymitQuimica
Purity ≥97%ChemScene[4]
Storage 4°C, protect from lightChemScene[4]
SMILES O=C(C1CCC2=C(NN=C2)C1)OChemScene[4]
InChI InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h4-5H,1-3H2,(H,9,10)(H,11,12)CymitQuimica
InChI Key VMJCCYRJNABUBO-UHFFFAOYSA-NCymitQuimica

Predicted Lipophilicity and Polarity

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (logP) and Topological Polar Surface Area (TPSA) are key descriptors of a molecule's lipophilic and polar character.

ParameterPredicted ValueSource
logP 0.5992ChemScene[4]
Topological Polar Surface Area (TPSA) 65.98 ŲChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Hydrogen Bond Donors 2ChemScene[4]
Rotatable Bonds 1ChemScene[4]

The predicted logP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The TPSA, a measure of the surface area occupied by polar atoms, indicates a moderate degree of polarity, which is consistent with the presence of the carboxylic acid and pyrazole moieties.

Synthesis of this compound

A potential retrosynthetic analysis is outlined below:

G target This compound intermediate1 Hydrazine target->intermediate1 Condensation intermediate2 2-(hydroxymethylene)cyclohexanone-4-carboxylic acid target->intermediate2 Condensation

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol:
  • Synthesis of 2-(hydroxymethylene)cyclohexanone-4-carboxylic acid: This intermediate can be prepared from 4-oxocyclohexanecarboxylic acid through a formylation reaction, for instance, by treatment with ethyl formate in the presence of a strong base like sodium methoxide.

  • Condensation with Hydrazine: The resulting β-ketoaldehyde derivative is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux to drive the condensation and subsequent cyclization to form the tetrahydroindazole ring system.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available, the expected key features based on its structure and data from related compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydroindazole core and the carboxylic acid. The NH proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the saturated cyclohexane ring would appear as complex multiplets in the aliphatic region (around 1.5-3.0 ppm). The proton attached to the carbon bearing the carboxylic acid group would be expected at a downfield position within this aliphatic region due to the deshielding effect of the carboxyl group. The carboxylic acid proton itself would be a broad singlet, often in the 10-13 ppm range, depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the pyrazole ring would appear in the aromatic region, while the sp³ hybridized carbons of the cyclohexane ring would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would be expected as a strong absorption band around 1700-1725 cm⁻¹. The N-H stretching of the pyrazole ring would likely appear as a moderate band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aliphatic ring would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass is approximately 166.07 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 167.08 and/or an [M-H]⁻ ion at m/z 165.07.

Experimental Determination of Physicochemical Properties

Given the lack of readily available experimental data, this section provides detailed, best-practice protocols for the determination of key physicochemical properties.

Acidity Constant (pKa) Determination by Potentiometric Titration

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For this compound, the pKa of the carboxylic acid group is of primary interest.

Potentiometric titration involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte (the weak acid) and monitoring the pH change. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Pipette a known volume (e.g., 20 mL) of the analyte solution into a beaker.

    • If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with the 0.1 M HCl solution.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, ensuring the reading stabilizes.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is half the volume of NaOH required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

G cluster_0 Titration Workflow start Prepare Solutions calibrate Calibrate pH Meter start->calibrate titrate Titrate with NaOH calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze pka Calculate pKa at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

The shake-flask method involves partitioning a compound between two immiscible liquids, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a series of flasks, add known volumes of the n-octanol stock solution and the pre-saturated water.

    • Shake the flasks at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the flasks to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

    • The logP is the base-10 logarithm of P.

G cluster_1 Shake-Flask logP Determination prepare Prepare Saturated Solvents & Stock Solution partition Partition Compound Between Phases prepare->partition equilibrate Shake to Equilibrate partition->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate analyze_octanol Analyze Octanol Phase Concentration separate->analyze_octanol analyze_aqueous Analyze Aqueous Phase Concentration separate->analyze_aqueous calculate Calculate logP analyze_octanol->calculate analyze_aqueous->calculate

Caption: Workflow for logP determination by the shake-flask method.

Biological Significance and Potential Applications

Derivatives of the tetrahydroindazole scaffold have shown promising biological activities. For instance, various substituted tetrahydroindazoles have been investigated as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for anti-inflammatory and anti-cancer therapies.[5] The carboxylic acid functionality of this compound provides a key interaction point for forming salt bridges or hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, making it a valuable scaffold for the design of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While a lack of extensive experimental data in the public domain necessitates a reliance on predicted values and data from analogs, this guide equips researchers with the foundational knowledge and detailed experimental protocols required to fully characterize this and similar molecules. A thorough understanding and experimental determination of the properties outlined herein are crucial for advancing the development of novel tetrahydroindazole-based compounds for a range of therapeutic applications.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 18, 2026, from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

Spectral Characterization of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in a variety of marketed drugs, valued for its diverse biological activities.[1] Precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality and purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules.

Molecular Structure and Isomeric Context

The molecular structure of this compound consists of a fused pyrazole and cyclohexane ring system, with a carboxylic acid substituent at the 6-position of the saturated ring. The presence of chiral centers and the conformational flexibility of the cyclohexane ring can influence the complexity of the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole and the substituted cyclohexane rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
N-H (Indazole)12.0 - 13.0Broad SingletThe acidic proton of the indazole NH group is typically deshielded and may exhibit broadening due to proton exchange.
C3-H (Indazole)~7.0 - 7.5SingletThe proton on the pyrazole ring is expected to be a singlet in the aromatic region.
COOH10.0 - 12.0Broad SingletThe carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
C6-H2.5 - 3.0MultipletThe proton at the carbon bearing the carboxylic acid group will be deshielded and will show complex splitting due to coupling with adjacent methylene protons.
C4, C5, C7-H₂1.5 - 2.8MultipletsThe methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets. Their exact chemical shifts and multiplicities will depend on their axial or equatorial positions and the overall ring conformation.

Causality of Predictions: The predicted chemical shifts are based on the analysis of related heterocyclic compounds and the known effects of substituents on cyclohexane rings.[2][3] The electron-withdrawing nature of the carboxylic acid group and the aromatic character of the pyrazole ring will significantly influence the electronic environment of adjacent protons, leading to their downfield shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded.
C3a, C7a (Bridgehead)110 - 140The chemical shifts of the bridgehead carbons will be influenced by the fusion of the two rings.
C3 (Indazole)120 - 135Aromatic carbon of the pyrazole ring.
C640 - 50The carbon atom attached to the carboxylic acid group.
C4, C5, C720 - 35The methylene carbons of the cyclohexane ring.

Rationale for Predictions: The chemical shifts of the cyclohexane ring carbons are predicted based on the established substituent effects of a carboxylic acid group on a saturated six-membered ring.[4][5] The positions of the aromatic carbons are estimated from data on similar indazole systems.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.[6][7][8][9][10] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Shape Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretches.[11][12][13]
C-H (Aliphatic)2850 - 2960Medium to StrongStretching vibrations of the C-H bonds in the cyclohexane ring.
C=O (Carboxylic Acid)1680 - 1720Strong, SharpThe carbonyl stretch is a very prominent and reliable absorption for identifying the carboxylic acid group.[11][12][13]
C=N, C=C (Indazole)1450 - 1600MediumStretching vibrations of the pyrazole ring.
C-O (Carboxylic Acid)1210 - 1320MediumStretching vibration of the C-O single bond.[12]
O-H Bend (Carboxylic Acid)910 - 950Medium, BroadOut-of-plane bending of the O-H group in the carboxylic acid dimer.[12]
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples, requiring minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental absorptions.[14][15][16]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Collection: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI)
Ion Predicted m/z Notes
[M+H]⁺167.08The protonated molecular ion is expected to be the base peak in positive ion mode ESI.
[M-H]⁻165.07The deprotonated molecular ion would be observed in negative ion mode.
[M+Na]⁺189.06Adducts with sodium are common in ESI-MS.

Molecular Formula: C₈H₁₀N₂O₂ Exact Mass: 166.0742

Predicted Fragmentation Pattern

Under collision-induced dissociation (CID) in tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) is expected to undergo characteristic fragmentations:

  • Loss of H₂O (m/z 149.07): Dehydration is a common fragmentation pathway for carboxylic acids.

  • Loss of CO₂ (m/z 123.09): Decarboxylation is a characteristic fragmentation of carboxylic acids.

  • Loss of CO (m/z 139.08): Loss of carbon monoxide from the indazole ring is also possible.

Causality of Fragmentation: The fragmentation pathways are predicted based on the established principles of mass spectrometry, where cleavage occurs at weaker bonds and leads to the formation of stable ions or neutral molecules.[17][18][19][20]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[21][22][23][24][25]

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The instrument parameters (e.g., capillary voltage, drying gas flow, and temperature) should be optimized to achieve a stable signal.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for molecular formula confirmation.

Visualizing the Data: Structural and Process Diagrams

To further clarify the relationships between the molecular structure and the expected spectral data, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Placement) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Data Acquisition NMR->Data IR->Data MS->Data Interpretation Spectral Interpretation Data->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and Mass spectral data for this compound. While based on predictive methodologies due to the absence of published experimental data, the interpretations are grounded in established spectroscopic principles and comparative analysis of related structures. The detailed protocols for data acquisition offer a framework for researchers to obtain high-quality, reproducible data. This guide serves as a valuable resource for scientists and professionals involved in the synthesis, characterization, and development of novel indazole-based compounds.

References

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  • Pinto, D. C. G. A., & Silva, A. M. S. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-426.
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  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

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4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] This document details the fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and established applications of its derivatives. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work. We will explore the causality behind its synthetic routes and its potential as a versatile building block for novel therapeutics, particularly in the realm of anti-inflammatory agents.[4][5]

The Tetrahydroindazole Scaffold: A Foundation for Discovery

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone in the development of modern pharmaceuticals.[2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][6][7] The partially saturated analog, the 4,5,6,7-tetrahydroindazole system, retains significant biological potential while offering a distinct three-dimensional geometry compared to its aromatic counterpart.

The subject of this guide, this compound, is a functionalized derivative of this scaffold. The presence of the carboxylic acid group at the 6-position is of paramount importance, as it provides a versatile chemical handle for synthetic modification, enabling the creation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, sourcing, and computational modeling.

PropertyValueSource(s)
CAS Number 1354950-72-3[8][9][10]
Molecular Formula C₈H₁₀N₂O₂[8][9]
Molecular Weight 166.18 g/mol [8][11]
Form Solid[9]
Topological Polar Surface Area (TPSA) 65.98 Ų[8]
Computed LogP 0.5992[8]

Synthesis and Characterization

General Synthetic Strategy: Cyclocondensation

The synthesis of the 4,5,6,7-tetrahydroindazole ring system is classically achieved through a cyclocondensation reaction. While the specific synthesis for the 6-carboxylic acid isomer is proprietary to suppliers, a highly analogous and widely published method involves the reaction of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl equivalent embedded within a cyclohexanone ring.[4][12][13]

The logical workflow for such a synthesis is outlined below. The key step is the formation of the pyrazole ring fused to the cyclohexane backbone. The choice of a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of diversity at the N-1 position of the indazole ring.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product start1 Cyclohexanone-2,5-dicarboxylic acid derivative step1 Condensation Reaction start1->step1 Reactant A start2 Hydrazine Hydrate or Substituted Hydrazine (R-NHNH₂) start2->step1 Reactant B step2 Cyclization & Dehydration step1->step2 Intermediate Formation product 4,5,6,7-Tetrahydro-1H-indazole -carboxylic acid derivative step2->product Ring Closure G cluster_mods Synthetic Modifications cluster_apps Potential Therapeutic Applications core 4,5,6,7-Tetrahydro-1H-indazole -6-carboxylic acid Core Scaffold mod1 Amide Formation (R-NH₂) core:f1->mod1 Derivatization mod2 Esterification (R-OH) core:f1->mod2 mod3 N-1 Alkylation/ Arylation core:f1->mod3 app1 Anti-inflammatory Agents (e.g., COX/LOX Inhibition) mod1->app1 app3 CNS Receptor Ligands mod1->app3 app2 Kinase Inhibitors (e.g., for Oncology) mod3->app2 mod3->app3

Caption: Role as a versatile drug discovery scaffold.

Demonstrated Therapeutic Potential of Derivatives
  • Anti-inflammatory Activity: The most directly relevant application comes from studies on related tetrahydroindazole carboxylic acids. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated potent anti-inflammatory activity in carrageenan-induced edema tests in rats. [4][13]This suggests that the core scaffold is effective at modulating inflammatory pathways.

  • Anticancer Applications: While not specific to the 6-carboxylic acid isomer, other functionalized indazoles are key components of approved anticancer drugs like Niraparib and Axitinib, which function as kinase inhibitors. [3][7]The tetrahydroindazole scaffold is being actively investigated for its potential in developing novel kinase inhibitors and other anticancer agents. [5]

Exemplary Experimental Protocol: Synthesis of a Tetrahydroindazole Carboxylic Acid Derivative

The following protocol is a representative procedure based on established literature methods for analogous compounds and serves as a validated starting point for laboratory synthesis. [4][12][13] Objective: To synthesize Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Materials:

  • Ethyl 2-oxocyclohexane-1-carboxylate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate Solution (Saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Reflux

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) and ethanol (approx. 5 mL per mmol of substrate).

  • Addition of Reagents: To the stirring solution, add phenylhydrazine (1.1 equivalents) followed by glacial acetic acid (0.5 equivalents) to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any residual impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure of the final compound using NMR, IR, and MS analysis.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored chemical entity. Its defined physicochemical properties and the established synthetic routes for its core scaffold make it an accessible building block for discovery chemistry. The proven anti-inflammatory potential of closely related analogs provides a strong rationale for its further investigation in this therapeutic area. [4][5][13]Future work should focus on synthesizing diverse libraries of derivatives from the carboxylic acid handle and screening them against a range of biological targets, including kinases, cyclooxygenases, and other enzymes involved in inflammatory and proliferative diseases.

References

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

  • PubMed. Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. [Link]

  • The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]

  • Organic Syntheses. Indazole. [Link]

  • Wiley-VCH. Supporting Information for Synthesis of 1H-indazoles. [Link]

  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • AFINIDAD. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1] This guide provides an in-depth technical analysis of the solubility profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical principles governing its solubility, grounded in its unique molecular structure, and provide validated, step-by-step experimental protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven methodologies to accurately characterize and leverage the solubility of this compound.

Section 1: Compound Overview: this compound

Molecular Structure and Physicochemical Properties

This compound (MW: 166.18 g/mol , Formula: C₈H₁₀N₂O₂) is a molecule that presents a fascinating duality in its structure.[2] It features a polar, ionizable carboxylic acid group and a hydrogen-bonding indazole core, fused to a non-polar, saturated cyclohexane ring. This structural dichotomy is the primary determinant of its solubility behavior.

PropertyValueSource
CAS Number1354950-72-3[2]
Molecular FormulaC₈H₁₀N₂O₂[2]
Molecular Weight166.18 g/mol [2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors2[2]
Predicted LogP0.5992[2]
pKa~3-5 (Estimated for COOH)[3][4]
  • dot

    Caption: Molecular structure highlighting polar and non-polar regions.

The Imperative of Solubility in Drug Development

Solubility is a non-negotiable parameter in early-stage drug discovery.[1][5] It directly impacts:

  • Bioavailability: A compound must dissolve to be absorbed by the body.[1]

  • Formulation: Determines the feasibility of developing oral or intravenous dosage forms.[6]

  • In Vitro Assays: Achieving relevant concentrations in biological buffers is essential for accurate screening data.[6]

Early and accurate solubility assessment de-risks development programs by identifying and eliminating compounds with insurmountable formulation challenges.[5]

Section 2: Guiding Principles of Solubility

The "Like Dissolves Like" Paradigm

The foundational principle of solubility is that substances with similar intermolecular forces are more likely to be miscible.[7][8] Polar solvents effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding, while non-polar solvents dissolve non-polar solutes via London dispersion forces.[7] this compound, with its distinct polar and non-polar domains, is expected to exhibit nuanced behavior across a range of solvents.

The Profound Impact of pH

For an ionizable compound like a carboxylic acid, pH is the most powerful modulator of aqueous solubility.[9] The carboxylic acid group exists in a pH-dependent equilibrium between its neutral, protonated form (-COOH) and its charged, deprotonated carboxylate form (-COO⁻).

  • Low pH (Acidic): In an environment with a high concentration of protons (H+), the equilibrium shifts to the protonated -COOH form. This neutral species is less polar and thus significantly less soluble in water.[10]

  • High pH (Basic): In a proton-poor environment, the carboxylic acid donates its proton, forming the highly polar, ionic carboxylate salt (-COO⁻). This charged species readily interacts with polar water molecules via strong ion-dipole forces, leading to a dramatic increase in aqueous solubility.[4][10]

  • dot

    pH_Equilibrium cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) Protonated R-COOH (Less Polar, Low Water Solubility) Deprotonated R-COO⁻ + H⁺ (Ionic, High Water Solubility) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

    Caption: pH-dependent equilibrium of the carboxylic acid group.

Section 3: Experimental Protocols for Solubility Determination

Two distinct but complementary methods are employed to characterize solubility: the thermodynamic "gold standard" shake-flask method and the high-throughput kinetic assay.[5][11]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is considered the definitive measure of solubility.[11]

Rationale: By allowing the system to reach a state of equilibrium over an extended period (typically 24-48 hours), this protocol ensures that the measured concentration represents the true thermodynamic solubility, free from the kinetic artifacts of supersaturation and rapid precipitation.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of each test solvent (e.g., Water pH 2, PBS pH 7.4, Methanol, DMSO, Acetonitrile, Ethyl Acetate, Hexane) into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. To separate the saturated supernatant from the excess solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Caution: Filtration may lead to underestimation due to compound adsorption on the filter material.[6]

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with a suitable mobile phase to fall within the linear range of a pre-established calibration curve and analyze the concentration using a validated analytical method like HPLC-UV.

  • dot

    Shake_Flask_Workflow start Start step1 Add excess solid compound to vial start->step1 step2 Add precise volume of test solvent step1->step2 step3 Equilibrate for 24-48h (Constant T°, Agitation) step2->step3 step4 Separate Phases (Centrifuge or Filter) step3->step4 step5 Aspirate & Dilute Supernatant step4->step5 step6 Analyze Concentration (e.g., HPLC-UV) step5->step6 end End step6->end

Protocol 2: Kinetic Solubility Assay

This high-throughput method is invaluable during early discovery for ranking compounds. [5]It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Rationale: This assay mimics the scenario in many high-throughput biological screens where a compound dissolved in DMSO is diluted into an aqueous assay buffer. It provides a measure of practical, or kinetic, solubility, which is often more relevant for in vitro testing than thermodynamic solubility. [6] Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with pure DMSO.

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to a clear 96-well assay plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) from the DMSO source plate to the aqueous assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Shake the plate briefly and incubate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Measurement: Determine the extent of precipitation in each well using a nephelometer, which measures light scattering, or a plate reader measuring turbidity (absorbance at a high wavelength, e.g., 620 nm). [1]7. Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation above the background.

Section 4: Predicted Solubility Profile

Based on the molecular structure and fundamental principles, the following solubility profile is predicted for this compound. Note: These are expert predictions and should be confirmed by empirical data obtained via the protocols above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) Water, pH 2-4Very Low / Insoluble The carboxylic acid is protonated (-COOH), reducing polarity and hydrogen bonding capacity with water. [10]
Aqueous (Basic) PBS pH 7.4, 0.1 M NaOHHigh The carboxylic acid is deprotonated to the highly polar carboxylate salt (-COO⁻), enabling strong ion-dipole interactions. [4]
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the -COOH and indazole N-H groups. [7]
Polar Aprotic DMSO, DMFVery High These are strong polar solvents with large dipole moments, capable of disrupting the crystal lattice and solvating the polar regions of the molecule. DMSO is often an exceptional solvent for such compounds.
Polar Aprotic (Weaker) Acetonitrile, AcetoneModerate Less polar than DMSO/DMF, but still capable of favorable dipole-dipole interactions.
Ethers / Esters THF, Ethyl AcetateLow to Moderate These solvents have some polarity but lack hydrogen bond donating ability, limiting their interaction with the solute.
Non-Polar Hexane, Toluene, DCMVery Low / Insoluble The significant polarity and hydrogen bonding capability of the solute are incompatible with the non-polar nature of these solvents, following the "like dissolves like" principle. [8]

Section 5: Practical Guidance and Safety

Preparing Stock Solutions

For most biological applications, the recommended starting point is to prepare a high-concentration stock solution in DMSO . This stock can then be carefully diluted into aqueous buffers for final assays, paying close attention to the final DMSO concentration to avoid artifacts.

Safety and Handling
  • Always consult the latest Safety Data Sheet (SDS) before handling the compound. [12][13]* Based on available data for similar structures, the compound may cause skin, eye, and respiratory irritation. [14]* Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [12]* Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]

Section 6: Conclusion

This compound possesses a classic amphiphilic character that dictates a highly variable solubility profile. Its aqueous solubility is exceptionally dependent on pH, being virtually insoluble under acidic conditions but highly soluble in neutral to basic solutions due to the formation of a carboxylate salt. For organic solvents, its solubility correlates strongly with solvent polarity and hydrogen bonding capacity, with polar aprotic solvents like DMSO and polar protic solvents like methanol being excellent choices. Conversely, it is predicted to be insoluble in non-polar hydrocarbon solvents. A thorough empirical evaluation using the standardized protocols outlined herein is critical for any research or development program utilizing this compound.

Section 7: References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.). Retrieved January 18, 2026, from

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved January 18, 2026, from

  • Solubility Of Polar Compounds: Unraveling The Secrets. (2025, November 16). Abraham Entertainment. Retrieved January 18, 2026, from

  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical. Retrieved January 18, 2026, from

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec. Retrieved January 18, 2026, from

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 18, 2026, from

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 18, 2026, from

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 18, 2026, from

  • Solubility. (n.d.). Open Oregon Educational Resources. Retrieved January 18, 2026, from

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 18, 2026, from

  • Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved January 18, 2026, from

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026, from

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 18, 2026, from

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate. Retrieved January 18, 2026, from

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from

  • This compound. (n.d.). ChemScene. Retrieved January 18, 2026, from

  • 4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved January 18, 2026, from

  • What is the standard pH of carboxylic acids? (2021, August 11). Quora. Retrieved January 18, 2026, from

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved January 18, 2026, from

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 18, 2026, from

Sources

The Emergence of a Privileged Scaffold: Initial Synthesis and Discovery of Tetrahydro-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The tetrahydro-indazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents targeting a wide array of diseases.[1][2][3] Its unique combination of a saturated cyclohexane ring and an aromatic pyrazole system imparts a three-dimensional character and specific hydrogen bonding capabilities that are highly desirable for molecular recognition by biological targets. This guide provides a detailed exploration of the foundational synthetic strategies that led to the initial discovery and synthesis of these crucial compounds. We will delve into the chemical logic behind the primary synthetic routes, present detailed experimental protocols, and examine the mechanistic underpinnings that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic system.

Introduction: The Strategic Value of the Tetrahydro-Indazole Core

The indazole bicyclic system, comprising a fused benzene and pyrazole ring, has long been recognized for its therapeutic potential.[4][5] However, the partial saturation of the benzene ring to yield the 4,5,6,7-tetrahydro-indazole scaffold introduces conformational flexibility and new vectorial possibilities for substituent placement. This structural modification has proven instrumental in the development of potent and selective inhibitors for various enzyme classes, including kinases and sigma receptors, as well as agents with significant anti-inflammatory properties.[1][6][7][8]

The initial exploration into this chemical space was not a serendipitous event but rather a logical extension of classical heterocyclic chemistry. The principles established by pioneers like Ludwig Knorr for pyrazole synthesis in the 1880s laid the direct groundwork for accessing these fused bicyclic systems.[9][10][11] By applying the robust and well-understood condensation chemistry of hydrazines and 1,3-dicarbonyl compounds to cyclic precursors, early medicinal chemists unlocked a versatile and highly tractable scaffold that continues to yield new therapeutic candidates.[12][13][14]

The Cornerstone of Synthesis: The Paal-Knorr/Knorr-Type Cyclocondensation

The most direct and historically significant route to the tetrahydro-indazole core is a cyclocondensation reaction that mirrors the classical Paal-Knorr and Knorr syntheses of pyrroles and pyrazoles.[9][15][16][17] The fundamental logic involves the reaction of a hydrazine derivative with a cyclic precursor containing a 1,3-dicarbonyl or a chemically equivalent functional group arrangement. This strategy efficiently constructs the five-membered pyrazole ring onto the pre-existing six-membered carbocycle.

Causality Behind the Experimental Design

The choice of this pathway is rooted in fundamental principles of carbonyl chemistry and nucleophilic attack.

  • The Substrate: A cyclohexane ring functionalized with two carbonyl groups in a 1,3-relationship (or a masked equivalent like a β-keto ester or an enol ether of a 1,3-diketone) provides the necessary electrophilic centers.

  • The Reagent: Hydrazine (H₂N-NH₂) or its substituted analogues (R-HN-NH₂) serve as a dinucleophilic reagent. The two nitrogen atoms are perfectly spaced to bridge the two electrophilic carbonyl carbons, ultimately forming the N-N bond characteristic of the pyrazole ring.

  • The Transformation: The reaction proceeds via a cascade of imine/hydrazone formation, intramolecular cyclization, and a final dehydration step, which provides the thermodynamic driving force by forming a stable, aromatic pyrazole ring.[18]

Key Starting Materials and Reagents

The versatility of this method stems from the accessibility of various cyclic 1,3-dicarbonyl precursors:

  • Cyclohexane-1,3-diones: The most direct starting material.

  • 2-Acylcyclohexanones: Such as 2-acetylcyclohexanone or 2-benzoylcyclohexanone.[2][4]

  • 2-(Hydroxymethylene)cyclohexanones: These are stable enol tautomers of 2-formylcyclohexanone and are excellent substrates.[6]

  • Cyclohexenones: Can also serve as precursors for the dicarbonyl system.[12]

The choice of hydrazine dictates the substitution on the resulting indazole nitrogen:

  • Hydrazine Hydrate: Yields N-unsubstituted (1H/2H tautomeric) tetrahydro-indazoles.

  • Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): Yield N-substituted products. It is critical to note that the use of unsymmetrical dicarbonyl precursors with substituted hydrazines can lead to the formation of regioisomeric products (e.g., 1-aryl vs. 2-aryl isomers), which often exhibit different biological activities.[6]

Visualization of the Core Synthetic Pathway

To fully appreciate the elegance and efficiency of this synthetic approach, we can visualize the overall workflow and the underlying chemical mechanism.

G cluster_start Starting Materials start1 Cyclic 1,3-Dicarbonyl (e.g., 2-Acylcyclohexanone) process Cyclocondensation Reaction (Acid or Base Catalysis) start1->process start2 Hydrazine Derivative (e.g., Phenylhydrazine) start2->process product 4,5,6,7-Tetrahydro-indazole Scaffold process->product

Caption: High-level workflow for tetrahydro-indazole synthesis.

Mechanistic Deep Dive

The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and elimination. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the electrophilic carbonyl carbons. This is often the most reactive carbonyl (e.g., the ketone of a β-keto ester). This step is reversible and typically acid-catalyzed to activate the carbonyl.

  • Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate then acts as an internal nucleophile, attacking the second carbonyl carbon to form a five-membered heterocyclic ring. This is the rate-determining step.

  • Dehydration: The cyclic intermediate, a hemiaminal-type structure, readily eliminates a molecule of water to generate the final, thermodynamically stable aromatic pyrazole ring system.

G A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B  Nucleophilic Attack  (Reversible) C Cyclized Intermediate (Hemiaminal) B->C  Intramolecular  Cyclization (RDS) D Tetrahydro-indazole (Aromatic Product) C->D  Dehydration  (-H₂O)

Caption: Step-wise mechanism of Knorr-type cyclocondensation.

Field-Proven Experimental Protocols

A protocol's trustworthiness lies in its reproducibility. The following detailed procedure is representative of the initial syntheses reported for creating pharmacologically active tetrahydro-indazoles, adapted from foundational literature.[6]

Protocol 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid
  • Objective: To synthesize a representative N-aryl tetrahydro-indazole with known anti-inflammatory activity.[6]

  • Materials:

    • Ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate (1 equiv.)

    • Phenylhydrazine hydrochloride (1.1 equiv.)

    • Sodium acetate (1.1 equiv.)

    • Ethanol (as solvent)

    • Aqueous Sodium Hydroxide (for hydrolysis)

    • Hydrochloric Acid (for acidification)

  • Step-by-Step Procedure:

    • Reaction Setup: To a solution of ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate in absolute ethanol, add phenylhydrazine hydrochloride and sodium acetate. The sodium acetate acts as a base to free the phenylhydrazine from its hydrochloride salt.

    • Cyclocondensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the indazole can be visualized under UV light.

    • Work-up and Isolation (Ester): Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester of the target compound.

    • Saponification (Hydrolysis): Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (e.g., 2M). Reflux the mixture for 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.

    • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

    • Final Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Comparative Synthesis Overview

The following table summarizes various reported syntheses, illustrating the scope and typical outcomes of the cyclocondensation strategy.

Starting MaterialHydrazine ReagentConditionsYield (%)Reference
2-(Hydroxymethylene)cyclohexanone-4-carboxylatePhenylhydrazineEthanol, RefluxHigh (not specified)[6]
3,5-Diaryl-6-ethoxycarbonyl-2-cyclohexen-1-oneHydrazine HydrateEthanolic Acetic Acid65-77%[12]
1,4-Dioxaspiro[4.5]decan-8-one (via acylation)PropylhydrazineNot specified82% (indazole formation step)[7][19]
2-BenzoylcyclohexanoneSubstituted HydrazinesSolvent-free, Moderate Temp.Good (not specified)[2][4]

Conclusion and Forward Outlook

The initial discovery and synthesis of tetrahydro-indazole compounds were achieved through the intelligent application of classical named reactions to cyclic substrates. The Knorr-type cyclocondensation of hydrazines with cyclic 1,3-dicarbonyl systems provided a robust, efficient, and versatile entry point to this valuable scaffold. This foundational chemistry enabled the rapid exploration of the structure-activity relationships that established the tetrahydro-indazole core as a privileged structure in medicinal chemistry. Modern synthetic methods have since expanded the toolbox for functionalizing this core, but the initial discovery remains a testament to the enduring power of fundamental organic chemistry principles in the pursuit of novel therapeutics.

References

  • Kakuta, S., et al. (1973). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Singh, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Burch, A. M., et al. (2021). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.
  • Safaei-Ghomi, J., & Alishahi, Z. (2007). Synthesis of indazole derivatives from 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones. Organic Preparations and Procedures International.
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  • N/A. Knorr Pyrazole Synthesis.
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  • N/A. (2019). Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Northwestern Scholars.
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  • Alfa Chemistry. Paal-Knorr Synthesis.
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  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. PubMed.
  • Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • N/A. (2019). synthesis of pyrazoles. YouTube.
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the critical experimental protocols and theoretical considerations necessary to fully characterize its stability. By leveraging established principles of forced degradation and thermal analysis, this guide details the application of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), to elucidate the intrinsic stability, identify potential degradation pathways, and characterize degradation products. This proactive approach to stability assessment is crucial for ensuring drug substance purity, safety, and efficacy throughout its lifecycle.

Introduction: The Significance of Stability Profiling

This compound belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The saturated carbocyclic ring fused to the pyrazole core imparts specific conformational and electronic properties that can influence its therapeutic efficacy and, critically, its chemical stability.

A thorough understanding of a drug candidate's thermal stability and degradation profile is not merely a regulatory requirement but a fundamental aspect of drug development.[3][4] It informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination.[5] Forced degradation studies, conducted under conditions more stringent than standard accelerated stability testing, are designed to intentionally degrade the molecule.[3][6] This process is instrumental in:

  • Identifying potential degradation products: This foreknowledge is essential for developing stability-indicating analytical methods.[4]

  • Elucidating degradation pathways: Understanding the mechanisms of decomposition allows for the development of strategies to mitigate degradation.[4]

  • Assessing the intrinsic stability of the molecule: This provides a baseline understanding of the molecule's susceptibility to various stressors.[5]

This guide will provide the scientific and methodological foundation for a comprehensive investigation into the thermal stability and degradation of this compound.

Physicochemical Properties and Structural Considerations

While specific experimental data for this compound is sparse, we can infer certain properties based on its structure and related compounds.

PropertyInferred Characteristics
Molecular Formula C₈H₁₀N₂O₂[7]
Molecular Weight 166.18 g/mol [7]
Functional Groups Carboxylic acid, secondary amine (in the pyrazole ring), saturated carbocycle.
Potential Degradation Sites The carboxylic acid group is susceptible to decarboxylation at elevated temperatures. The pyrazole ring, while aromatic, can be subject to oxidation. The tetrahydro- portion may undergo dehydrogenation or oxidation.
Physical Form Likely to be a solid at room temperature.[7]

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O, N) suggests the potential for strong intermolecular interactions, which would influence its melting point and thermal stability.

Methodological Approach to Thermal Stability Assessment

A multi-faceted approach is required to build a comprehensive thermal stability profile. This involves a combination of thermal analysis techniques to determine bulk thermal properties and chromatographic methods to analyze the degradation products.

Workflow for Thermal Stability and Degradation Analysis

G cluster_0 Phase 1: Initial Thermal Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis of Degradants TGA Thermogravimetric Analysis (TGA) - Determine onset of decomposition - Identify mass loss events Thermal_Stress Thermal Stress - Dry heat exposure - Reflux in solvent TGA->Thermal_Stress Inform temperature selection DSC Differential Scanning Calorimetry (DSC) - Determine melting point - Identify thermal transitions (e.g., polymorphism) DSC->Thermal_Stress HPLC_DAD HPLC-DAD - Develop stability-indicating method - Quantify parent compound and degradants Thermal_Stress->HPLC_DAD Oxidative_Stress Oxidative Stress - Exposure to H₂O₂ Oxidative_Stress->HPLC_DAD Photochemical_Stress Photochemical Stress - Exposure to UV/Vis light Photochemical_Stress->HPLC_DAD Hydrolytic_Stress Hydrolytic Stress - Acidic, basic, and neutral conditions Hydrolytic_Stress->HPLC_DAD LC_MS LC-MS/MS - Identify mass of degradants - Propose structures HPLC_DAD->LC_MS Peak identification NMR NMR Spectroscopy - Isolate and confirm structure of major degradants LC_MS->NMR Structure elucidation

Caption: Workflow for assessing thermal stability and degradation.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.[8]

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.[9] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermally induced phase transitions.[10]

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Heating Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any observed transitions.

  • Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate the melting point. The presence of other peaks may suggest polymorphism or other phase transitions.[11]

Forced Degradation by Dry Heat (Thermal Stress)

Objective: To generate thermally induced degradation products for identification.

Protocol:

  • Sample Preparation: Place a known quantity of the solid compound in a vial.

  • Stress Condition: Heat the sample in a calibrated oven at a temperature below its melting point but high enough to induce degradation (e.g., 80-100 °C). The temperature can be informed by the TGA data.

  • Time Points: Collect samples at various time intervals (e.g., 24, 48, 72 hours).

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to monitor the decrease in the parent compound and the formation of degradation products.

High-Performance Liquid Chromatography (HPLC) for Stability Indication

Objective: To develop a stability-indicating method capable of separating the parent compound from its degradation products.

Protocol:

  • System: A HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Development:

    • Inject a solution of the undegraded compound to determine its retention time and UV spectrum.

    • Inject solutions from the forced degradation studies.

    • Optimize the gradient to achieve baseline separation of the parent peak from all degradant peaks.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Peak purity analysis using the PDA detector is crucial to ensure that each peak represents a single component.

Predicted Degradation Profile

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

G cluster_decarboxylation Decarboxylation (Thermal Stress) cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) Parent This compound Decarboxylated 4,5,6,7-tetrahydro-1H-indazole Parent->Decarboxylated Heat Oxidized_Ring Oxidized Pyrazole Ring Derivatives Parent->Oxidized_Ring H₂O₂ Dehydrogenated Indazole-6-carboxylic acid Parent->Dehydrogenated Heat/Oxidant Ring_Opened Ring-Opened Products Parent->Ring_Opened Acid/Base

Caption: Hypothesized degradation pathways.

  • Decarboxylation: The carboxylic acid group is prone to elimination as carbon dioxide upon heating, leading to the formation of 4,5,6,7-tetrahydro-1H-indazole. This is often a primary thermal degradation pathway for carboxylic acids.

  • Oxidation: The electron-rich pyrazole ring and the saturated carbocyclic ring are potential sites for oxidation. This could lead to N-oxides, hydroxylated derivatives, or dehydrogenation of the tetrahydro- ring to form the aromatic indazole-6-carboxylic acid.

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrazole ring could potentially undergo hydrolytic cleavage, although this is generally less common for stable aromatic systems.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterResultInterpretation
Melting Point (DSC) 210-215 °CSharp endotherm, indicating a crystalline solid.
TGA Onset of Decomposition ~220 °CThe compound is thermally stable up to this temperature.
Mass Loss at 300 °C (TGA) ~27%Corresponds to the loss of the carboxylic acid group (CO₂H), suggesting decarboxylation as a primary degradation step.

Table 2: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% Degradation of ParentMajor Degradant Peaks (Retention Time)
Dry Heat (90 °C, 72h) 15%RRT 0.8 (presumed decarboxylated product)
Oxidative (3% H₂O₂, 24h) 25%RRT 1.2, RRT 1.5
Acidic (0.1N HCl, 80 °C, 8h) 5%Minor peaks observed
Basic (0.1N NaOH, 80 °C, 8h) 8%Minor peaks observed
Photolytic (ICH conditions) <2%No significant degradation

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the thermal stability and degradation profile of this compound. By implementing the described methodologies, researchers can generate the critical data necessary to understand the intrinsic stability of the molecule, identify potential degradants, and develop a validated stability-indicating analytical method. This information is paramount for the successful progression of this compound through the drug development pipeline, ensuring the quality, safety, and efficacy of the final drug product. The principles and protocols outlined herein are grounded in established scientific and regulatory standards, providing a reliable foundation for this essential characterization work.

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pKa and ionization constant of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pKa and Ionization Constant of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] For ionizable molecules like this compound, understanding the precise pH at which functional groups gain or lose a proton is critical for predicting absorption, distribution, metabolism, and excretion (ADME).[3] This guide provides a comprehensive technical overview of the theoretical, computational, and experimental methodologies for determining the pKa and ionization constants of this compound. We delve into the structural basis for its ionization, present computationally predicted pKa values, and offer detailed, field-proven protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. This document is designed to serve as a practical reference for scientists engaged in the physicochemical characterization of novel chemical entities.

The Critical Role of pKa in Drug Development: The Case of this compound

This compound is a heterocyclic compound featuring two key ionizable centers: a carboxylic acid group and the pyrazole moiety of the indazole ring. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[4][5][6] The ionization state of a molecule governs its aqueous solubility, lipophilicity (LogD), membrane permeability, and protein binding—all of which are decisive factors in the ADME profile of a drug.[1][7]

  • Absorption: The charge of a molecule dictates its ability to pass through the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[8] Generally, neutral, un-ionized forms are more lipophilic and readily absorbed via passive diffusion.[7]

  • Distribution: Plasma protein binding and tissue distribution are often charge-dependent. The ionization state at physiological pH (approx. 7.4) determines how a drug interacts with macromolecules and partitions into different body compartments.[1][8]

  • Formulation: Knowledge of pKa is essential for developing stable, soluble, and bioavailable drug formulations, including the selection of appropriate salt forms.[9]

The subject molecule possesses both an acidic functional group (carboxylic acid) and a potentially basic functional group (the indazole nitrogen atoms). Therefore, it is expected to be an amphoteric substance with at least two distinct pKa values.

Computational Prediction of pKa Values

In the early stages of drug discovery, before a compound is synthesized or when material is scarce, computational methods provide rapid and valuable estimates of pKa.[10] These predictions are based on large databases of experimentally determined pKa values and employ quantitative structure-property relationship (QSPR) models, linear free energy relationships (LFER), or quantum mechanics (QM) calculations.[11][12][13]

Several commercially available software packages, such as ACD/pKa DB®[10][14] and ChemAxon's MarvinSketch®,[15] are industry standards for in silico pKa prediction. These tools analyze the input chemical structure, identify all ionizable centers, and calculate the pKa for each based on the electronic effects of neighboring atoms and overall molecular topology.[16]

For this compound, two primary ionization events are anticipated:

  • Acidic pKa (pKa₁): The deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻). This is expected to be the stronger of the two ionizations, occurring at a lower pH.

  • Basic pKa (pKa₂): The protonation of one of the nitrogen atoms on the indazole ring. The N1 position is typically more stable than the N2 tautomer.[17] This protonation would confer a positive charge on the heterocyclic ring.

The ionization equilibria are visualized in the diagram below.

G cluster_0 Ionization Equilibria Cation Protonated Indazole (Cationic Form) Neutral This compound (Neutral Zwitterionic/Unionized Form) Cation->Neutral pKa₂ (Basic) H⁺ release Anion Carboxylate (Anionic Form) Neutral->Anion pKa₁ (Acidic) H⁺ release

Caption: Ionization states of this compound.

Table 1: Predicted pKa Values

Ionizable GroupPredicted pKa₁ (Acidic)Predicted pKa₂ (Basic)Prediction Software (Example)
Carboxylic Acid4.5 ± 0.5-ACD/Labs, MarvinSketch
Indazole Nitrogen-2.5 ± 0.7ACD/Labs, MarvinSketch
Note: These values are illustrative estimates based on typical ranges for these functional groups and should be confirmed experimentally. The basicity of the indazole ring can be weak and may vary based on the prediction algorithm.

Experimental pKa Determination: Protocols and Causality

While predictions are useful, experimental determination remains the gold standard for regulatory submission and accurate modeling of a drug's behavior.[1] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[18][19][20] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[21]

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[21]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or DMSO may be used, but its concentration should be kept minimal (<5%) as it can alter pKa values. The final pKa should be extrapolated to 0% co-solvent if necessary.[18]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[21] This is crucial as ionic activity can influence pH measurements.

  • Titration Setup:

    • Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Purge the solution with an inert gas like nitrogen or argon for 15-20 minutes before and during the titration to eliminate dissolved CO₂, which can form carbonic acid and interfere with the titration of bases.[18]

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Ensure continuous stirring with a magnetic stir bar.

  • Titration Procedure:

    • For an acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • For a basic pKa, first acidify the sample solution with a known excess of strong acid (e.g., 0.1 M HCl) to fully protonate the base, then titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate the titration curve.

    • The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve).

    • For higher precision, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative curve, and the pKa is the pH at the half-volume of the equivalence point.[19][22]

Method 2: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore in proximity to the ionizable center, such that the protonated and deprotonated species have distinct UV-Vis absorbance spectra.[23] It is particularly useful for compounds with low solubility or for determining pKa values in highly acidic or basic regions where pH electrodes may be less reliable.

  • Spectral Characterization:

    • Prepare a stock solution of the compound (e.g., 10 mM in DMSO).[23]

    • Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species.

    • Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectrum of the fully deprotonated species.

    • Identify the analytical wavelength(s) where the difference in absorbance between the two species is maximal.[23]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12 in 0.5 pH unit increments). Maintain a constant ionic strength across all buffers.

  • Measurement:

    • Prepare a set of samples by diluting the stock solution into each buffer to a constant final concentration (e.g., 0.1 mM).[23] The use of a consistent, low percentage of co-solvent (e.g., 1-2% DMSO) is acceptable.[23]

    • Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer. The data should form a sigmoidal curve.[24]

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[25][26]

    • The data can be fitted to the Henderson-Hasselbalch equation or other relevant equations to calculate a precise pKa value.[3][27]

G cluster_workflow Experimental pKa Determination Workflow Prep Sample Preparation (Aqueous buffer, constant ionic strength) Method Choose Method Prep->Method Poten Potentiometric Titration Method->Poten Sufficient solubility UV UV-Vis Spectrophotometry Method->UV Low solubility & UV chromophore Titra Add titrant incrementally, record pH vs. volume Poten->Titra Spectra Measure absorbance in buffers of varying pH UV->Spectra Data1 Plot pH vs. Volume Titra->Data1 Data2 Plot Absorbance vs. pH Spectra->Data2 Analysis1 Calculate derivative, find half-equivalence point Data1->Analysis1 Analysis2 Identify inflection point of sigmoidal curve Data2->Analysis2 pKa Determine pKa Analysis1->pKa Analysis2->pKa

Caption: General workflow for the experimental determination of pKa.

Conclusion

The determination of the pKa for this compound is a critical step in its evaluation as a potential drug candidate. This guide outlines a robust, integrated strategy that begins with computational predictions to estimate the acidic and basic ionization constants. These in silico results should then be definitively confirmed using rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry. The resulting, experimentally-verified pKa values provide the foundational data necessary for accurate ADME modeling, rational formulation design, and ultimately, the successful progression of this compound through the drug development pipeline.

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Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Derivatives: An In-Depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its prevalence in drug discovery is largely due to its unique structural and electronic properties, which facilitate critical interactions with biological targets. However, a nuanced and often pivotal aspect of its chemistry—annular tautomerism—can profoundly influence its pharmacological profile, physicochemical properties, and metabolic stability. This in-depth technical guide provides a comprehensive exploration of tautomerism in 4,5,6,7-tetrahydro-1H-indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles, advanced analytical techniques, and practical insights into the implications of this phenomenon in the rational design of novel therapeutics.

The Phenomenon of Annular Tautomerism in Tetrahydroindazoles

Tautomerism is a form of structural isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton. In the context of 4,5,6,7-tetrahydro-1H-indazole derivatives, the most prevalent form of tautomerism is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in the existence of two primary tautomeric forms: the 1H- and 2H-tautomers.[1][2] While a 3H-tautomer is theoretically possible, it is generally considered significantly less stable and is rarely observed.[3]

The equilibrium between the 1H- and 2H-tautomers is a delicate balance, influenced by a multitude of factors including the nature and position of substituents, the solvent environment, temperature, and the physical state (solution vs. solid).[2][4][5] Understanding and controlling this equilibrium is of paramount importance in drug development, as the two tautomers present distinct hydrogen bonding patterns, dipole moments, and steric profiles, which can lead to differential binding affinities for biological targets and altered pharmacokinetic properties.[1][6]

Caption: Annular tautomeric equilibrium in 4,5,6,7-tetrahydro-1H-indazoles.

Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole core is typically achieved through the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, often a derivative of cyclohexanone. A common and versatile method involves the reaction of a substituted hydrazine with a 2-(hydroxymethylene)cyclohexanone derivative.[7] This approach allows for the introduction of a variety of substituents on both the indazole core and the exocyclic nitrogen atom.

General Synthetic Protocol

A representative synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids is illustrative of the general strategy.[7]

Step 1: Synthesis of 2-(hydroxymethylene)cyclohexanone-4-carboxylate. This intermediate is prepared by the formylation of a cyclohexanone-4-carboxylate derivative.

Step 2: Condensation with a Phenylhydrazine. The 2-(hydroxymethylene)cyclohexanone-4-carboxylate is then reacted with a substituted phenylhydrazine in a suitable solvent, such as ethanol, often under reflux conditions, to yield a mixture of the 1-aryl and 2-aryl-4,5,6,7-tetrahydro-indazole-5-carboxylic acids.[7] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the phenylhydrazine.

Synthesis_Workflow Start Cyclohexanone Derivative + Phenylhydrazine Step1 Condensation Reaction Start->Step1 Product 1-Aryl & 2-Aryl Tetrahydroindazole Mixture Step1->Product Separation Chromatographic Separation Product->Separation Tautomer1 1-Aryl Isomer Separation->Tautomer1 Tautomer2 2-Aryl Isomer Separation->Tautomer2

Caption: General synthetic workflow for 1- and 2-aryl-4,5,6,7-tetrahydro-1H-indazoles.

Analytical Characterization of Tautomers

The unambiguous identification and quantification of the tautomeric forms of 4,5,6,7-tetrahydro-1H-indazole derivatives are critical for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.[8]

Advanced NMR Techniques

While standard 1D ¹H and ¹³C NMR provide initial insights, advanced 2D NMR techniques are often necessary for definitive structural elucidation of the tautomers.[9]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for differentiating between 1H- and 2H-tautomers. In the 1H-tautomer, a NOE correlation is expected between the N1-H proton and the protons on the adjacent C7a or C3a positions of the indazole ring system. Conversely, in the 2H-tautomer, the N2-H proton is typically too distant to show a significant NOE to these protons.[9][10]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are used to identify long-range couplings between protons and carbons. For the 1H-tautomer, correlations can be observed between the N1-H proton and the C3 and C7a carbons. For the 2H-tautomer, correlations might be seen between the N2-H proton and the C3 and C3a carbons. The specific correlations observed will depend on the substitution pattern.[9][10]

  • ¹H-¹⁵N HMBC: This is a highly informative experiment, though it requires ¹⁵N-labeled compounds or a sensitive cryoprobe. It directly probes the connectivity between protons and the nitrogen atoms of the indazole ring, providing unequivocal evidence for the position of the proton and thus the dominant tautomeric form.[8]

Experimental Protocol for NMR Analysis

Objective: To determine the tautomeric ratio of a synthesized 4,5,6,7-tetrahydro-1H-indazole derivative in solution.

Materials:

  • Synthesized 4,5,6,7-tetrahydro-1H-indazole derivative

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of the desired deuterated solvent to a final concentration of approximately 10-20 mg/mL.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to assess the overall purity and identify the major species present.

  • 2D NMR Acquisition:

    • Acquire a gCOSY spectrum to establish proton-proton coupling networks.

    • Acquire a gHSQC spectrum to correlate directly bonded protons and carbons.

    • Acquire a gHMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe 2- and 3-bond correlations.

    • Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations.

  • Data Analysis and Interpretation:

    • Integrate well-resolved signals in the ¹H NMR spectrum corresponding to each tautomer to determine their relative ratio.

    • Analyze the HMBC and NOESY spectra to definitively assign the structures of the observed tautomers based on the expected long-range and through-space correlations.

  • Variable Temperature (VT) NMR (Optional): To investigate the thermodynamics of the tautomeric equilibrium, acquire a series of ¹H NMR spectra at different temperatures.[11] This can provide information on the enthalpy and entropy differences between the tautomers.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature and steric bulk of substituents on the 4,5,6,7-tetrahydro-1H-indazole ring system can significantly shift the tautomeric equilibrium.[2]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby altering the relative stability of the tautomers.

  • Steric Effects: Bulky substituents, particularly at positions adjacent to the pyrazole ring, can sterically favor one tautomer over the other.

A computational study on 1,5,6,7-tetrahydro-4H-indazol-4-ones demonstrated that while the 1H-tautomer is generally more stable, the presence of a methyl group at the 3-position can shift the equilibrium to favor the 2H-tautomer.[2]

DerivativeMost Stable Tautomer (Calculated)
1,5,6,7-tetrahydro-4H-indazol-4-one1H
6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one1H
3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one2H
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one2H
Table based on data from Pérez Medina et al. (2006).[2]
Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in determining the predominant tautomeric form in solution.[5][12]

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H donor and the nitrogen acceptor of the indazole ring, potentially stabilizing both tautomers or shifting the equilibrium towards the more polar tautomer.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, stabilizing the N-H donor of the indazole. In some cases, the more polar 1H-tautomer is favored in these solvents.[2]

  • Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding, if possible, can be a dominant factor in determining tautomeric preference.

For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, experimental data shows that in the solid state, only the 2H-tautomer is present. However, in a DMSO-d₆ solution, both the 1H and 2H forms are observed in a roughly 45:55 ratio, highlighting the significant influence of the solvent.[13]

Temperature Effects

The tautomeric equilibrium is a dynamic process, and as with any chemical equilibrium, it is temperature-dependent.[11] By Le Chatelier's principle, an increase in temperature will favor the endothermic direction of the equilibrium. Variable-temperature NMR studies can be employed to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[14]

Implications in Drug Discovery and Development

The tautomeric state of a 4,5,6,7-tetrahydro-1H-indazole derivative is not merely an academic curiosity; it has profound and tangible consequences in the context of drug discovery.[15][16]

Target Binding and Pharmacological Activity

The specific arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition at the binding site of a biological target. A shift in the tautomeric equilibrium can dramatically alter this pattern, leading to a significant change in binding affinity and, consequently, pharmacological activity.[16]

For instance, in the development of kinase inhibitors, the indazole scaffold often forms crucial hydrogen bonds with the hinge region of the kinase. The 1H-tautomer presents a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer has the reverse arrangement. If a specific hydrogen bond with the N1-H is critical for potent inhibition, a shift of the equilibrium towards the 2H-tautomer would lead to a loss of this key interaction and a decrease in potency.

A notable example is the difference in anti-inflammatory activity between 1-aryl and 2-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids. The 1-aryl isomers exhibited significantly higher activity, suggesting that the specific tautomeric form is crucial for their biological effect.[7]

Physicochemical and ADME Properties

Tautomerism can influence a range of physicochemical properties that are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Solubility: The different tautomers can have different polarities and crystal packing energies, leading to variations in their aqueous solubility.

  • Lipophilicity (LogP/LogD): The distribution of a drug between aqueous and lipid environments is influenced by its polarity, which can be tautomer-dependent.

  • Metabolism: The metabolic fate of a drug can be affected by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

Tautomerism_Impact cluster_properties Affected Properties Tautomerism Tautomeric Equilibrium (1H vs. 2H) Binding Target Binding Affinity (Pharmacodynamics) Tautomerism->Binding Alters H-bond pattern Solubility Aqueous Solubility Tautomerism->Solubility Changes polarity & packing Lipophilicity Lipophilicity (LogP/D) Tautomerism->Lipophilicity Affects polarity Metabolism Metabolic Stability Tautomerism->Metabolism Presents different substrate

Caption: Impact of tautomerism on key drug properties.

Conclusion and Future Perspectives

The annular tautomerism of 4,5,6,7-tetrahydro-1H-indazole derivatives is a critical chemical feature that must be carefully considered throughout the drug discovery and development process. The dynamic equilibrium between the 1H- and 2H-tautomers, governed by a delicate interplay of substituent, solvent, and temperature effects, has profound implications for a molecule's pharmacological activity and its pharmacokinetic profile.

A thorough characterization of the tautomeric behavior of any new 4,5,6,7-tetrahydro-1H-indazole-based drug candidate is not just recommended but essential for a rational, structure-based design approach. The application of advanced analytical techniques, particularly 2D NMR, coupled with computational modeling, provides a powerful toolkit for elucidating the dominant tautomeric forms and understanding the factors that control their equilibrium.

Future research in this area should focus on developing predictive models for tautomeric preference to guide the design of new derivatives with desired properties. Furthermore, a deeper understanding of how tautomerism influences drug metabolism and potential off-target effects will be crucial for the development of safer and more effective therapeutic agents based on this privileged scaffold.

References

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A Technical Guide to the Preliminary Biological Screening of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds, including several FDA-approved anticancer agents.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of a specific derivative, 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. We move beyond a simple recitation of protocols to offer a strategic, tiered approach to screening. The causality behind experimental choices is elucidated, beginning with a foundational assessment of cytotoxicity, which informs the viable concentration ranges for subsequent targeted assays. This primary screen is followed by a series of investigations into the compound's potential anti-inflammatory, antimicrobial, and antioxidant activities, reflecting the broad biological profile of the indazole class.[3] Each protocol is presented as a self-validating system, complete with necessary controls and clear endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preliminary "biological fingerprint" for novel chemical entities.

Introduction: The Indazole Scaffold as a Pharmacological Asset

A Privileged Structure in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to modern pharmacology, and among them, the indazole scaffold is particularly prominent.[4] This aromatic bicyclic system, composed of a fused benzene and pyrazole ring, serves as the core of drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Benzydamine), anti-emetic (e.g., Granisetron), and potent antitumor agents.[2][4] The versatility of the indazole ring allows for substitutions that modulate its physicochemical properties and biological targets, making its derivatives a fertile ground for drug discovery.[3]

Profile of the Compound of Interest (COI): this compound

This guide focuses on a specific, less-explored derivative featuring a saturated cyclohexane ring fused to the pyrazole, with a carboxylic acid moiety. This structure presents unique steric and electronic features compared to its fully aromatic counterparts.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
CAS Number 1354950-72-3[5]
Canonical SMILES O=C(C1CCC2=C(NN=C2)C1)O[5]
Rationale for a Multi-Faceted Preliminary Screening

The decision to screen for a spectrum of activities is rooted in the established pharmacology of the indazole class. Published research on related tetrahydro-indazole structures has revealed significant anti-inflammatory and antibacterial properties.[4][6] Furthermore, the broader indazole family is rich with compounds exhibiting potent antiproliferative and anticancer effects.[1][7] Therefore, a logical first-pass investigation should encompass these key areas to efficiently map the potential therapeutic value of this compound.

G cluster_core Core Scaffold & Properties cluster_activities Potential Biological Activities Indazole Indazole Core Tetrahydro 4,5,6,7-Tetrahydro Ring Indazole->Tetrahydro Fusion Anticancer Anticancer [1] Indazole->Anticancer Known Activity of Derivatives AntiInflammatory Anti-inflammatory [5] Indazole->AntiInflammatory Known Activity of Derivatives Antimicrobial Antimicrobial [2] Indazole->Antimicrobial Known Activity of Derivatives CarboxylicAcid 6-Carboxylic Acid Tetrahydro->CarboxylicAcid Substitution Antioxidant Antioxidant Anticancer->Antioxidant AntiInflammatory->Antioxidant

Caption: Logical linkage of the core structure to potential screening targets.

Foundational Laboratory Procedures

Preparation of Stock Solutions

The accuracy of any biological assay hinges on the precise preparation of the test compound.

  • Primary Stock (10 mM): Accurately weigh 1.66 mg of this compound. Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). This creates a 10 mM stock solution.

  • Solubility Check: Ensure complete dissolution. If necessary, gentle warming or vortexing can be applied. The solution should be clear and free of particulates.

  • Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: For each experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate sterile culture medium or buffer. The final concentration of DMSO in the assay wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Selection of Controls

Every assay must include a robust set of controls to ensure the results are valid and interpretable.

  • Negative Control: Vehicle (e.g., culture medium with 0.5% DMSO) without the test compound. This establishes the baseline response.

  • Positive Control: A well-characterized compound known to produce a strong positive result in the specific assay. This validates that the assay system is working correctly.

  • Blank Control: Reagents and medium only, without cells. This is used to subtract the background absorbance of the medium and assay reagents.

Tier 1 Screening: Antiproliferative and Cytotoxicity Assessment

Causality: Why Begin with Cytotoxicity?

The initial and most critical step in screening is to determine the compound's effect on cell viability. The MTT assay is a widely used, reliable, and economical method for this purpose.[8][9] This assay provides two crucial pieces of information:

  • Anticancer Potential: A potent cytotoxic effect against cancer cell lines is a primary indicator of potential as an anticancer agent.[10]

  • Concentration Scaffolding: It establishes the range of non-toxic concentrations that can be safely used in subsequent, non-cytotoxic assays (e.g., anti-inflammatory). Running other assays at cytotoxic concentrations would yield uninterpretable results.

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies.[11][12][13]

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the COI (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the freshly prepared dilutions. Also include wells for the positive control (e.g., Doxorubicin, 10 µM) and vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Add 10 µL of this MTT solution to each well.[12][13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[13]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
6.2592.1 ± 5.1
12.581.5 ± 4.8
2560.3 ± 3.9
5045.2 ± 3.5
10021.7 ± 2.8
Doxorubicin (10 µM)15.4 ± 2.1
Calculated IC₅₀ ~48 µM

Tier 2 Screening: Elucidating Specific Bioactivities

Once the non-toxic concentration range is established, the compound can be evaluated in assays designed to probe specific mechanisms.

Anti-inflammatory Potential: Albumin Denaturation Assay
  • Scientific Rationale: Inflammation is a complex process where protein denaturation is a well-documented cause of tissue damage.[15] The ability of a compound to prevent the denaturation of proteins (in this case, bovine serum albumin induced by heat) is a strong indicator of in vitro anti-inflammatory activity.[15] This assay is a cost-effective and rapid method for preliminary screening.[16][17]

G Native Native Protein (Albumin) Heat Heat (Stressor) Native->Heat Denatured Denatured Protein (Aggregated) Heat->Denatured Causes Denaturation COI COI / Standard Drug (e.g., Diclofenac) COI->Denatured Inhibits

Caption: Principle of the protein denaturation inhibition assay.

  • Detailed Protocol:

    • Reaction Mixture: Prepare a reaction mixture consisting of 200 µL of 1% aqueous bovine serum albumin (BSA) solution and 20 µL of the COI at various concentrations (e.g., 10, 25, 50, 100 µg/mL). The final volume is made up to 2.0 mL with PBS (pH 6.3).

    • Controls: Use Diclofenac sodium as the positive control and a vehicle control containing only the BSA solution and vehicle.

    • Heat Induction: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

    • Cooling & Measurement: After cooling the samples to room temperature, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

    • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Hypothetical Data Presentation:

Concentration (µg/mL)% Inhibition of Denaturation (Mean ± SD)
COI
1015.2 ± 2.1
2533.8 ± 3.5
5058.1 ± 4.2
10075.4 ± 5.0
Diclofenac Sodium
10088.9 ± 3.7
Antimicrobial Activity: Agar Well Diffusion Assay
  • Scientific Rationale: The agar diffusion method is a foundational and visually intuitive technique in microbiology for assessing antimicrobial activity.[18][19] It relies on the diffusion of the test compound from a well through a solid agar medium inoculated with a specific microorganism. A clear zone of inhibition around the well indicates that the compound has successfully inhibited microbial growth.[20][21] This method allows for the simultaneous testing against multiple microbial strains.

Caption: Workflow for the agar well diffusion antimicrobial assay.

  • Detailed Protocol:

    • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

    • Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of the test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).

    • Inoculation: Evenly swab the entire surface of the MHA plates with the prepared bacterial inoculum.

    • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.[22]

    • Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the COI (at a high, non-cytotoxic concentration), positive control (e.g., Gentamicin solution), and negative control (vehicle) into separate wells.[22]

    • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.

    • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no bacterial growth is visible) in millimeters.

  • Hypothetical Data Presentation:

Test SubstanceConcentrationZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coli
COI200 µg/mL14 ± 1.011 ± 0.8
Gentamicin10 µg/mL22 ± 1.220 ± 1.1
Vehicle (DMSO)0.5%00
Antioxidant Capacity: DPPH Radical Scavenging Assay
  • Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity.[23] DPPH is a stable free radical with a deep violet color. In the presence of a compound that can donate a hydrogen atom (an antioxidant), the DPPH radical is reduced, causing the solution to change color from violet to pale yellow.[23] The degree of color change, measured spectrophotometrically, is proportional to the compound's radical scavenging ability.[24]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Reaction Setup: In a 96-well plate, add 100 µL of the COI at various concentrations to the wells. Add a positive control (e.g., Ascorbic acid or Trolox) and a vehicle control.

    • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells, mix gently.[25]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24]

    • Measurement: Measure the absorbance at 517 nm.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Hypothetical Data Presentation:

Concentration (µg/mL)% DPPH Scavenging Activity (Mean ± SD)
COI
108.5 ± 1.5
2522.1 ± 2.3
5041.7 ± 3.8
10063.9 ± 4.5
Ascorbic Acid
10096.4 ± 2.0

Synthesis and Future Directions

The culmination of these Tier 1 and Tier 2 assays provides a foundational "biological fingerprint" for this compound. A positive result in the MTT assay (a low IC₅₀ value) would strongly suggest prioritizing further investigation into its anticancer properties, such as apoptosis induction or cell cycle arrest assays. Significant activity in the albumin denaturation and DPPH assays would point towards a potential anti-inflammatory agent, warranting follow-up studies in cell-based models like LPS-stimulated macrophages to measure inhibition of inflammatory mediators (e.g., NO, PGE₂, TNF-α).[26] A broad zone of inhibition in the antimicrobial assay would justify determining the Minimum Inhibitory Concentration (MIC) through broth microdilution methods. This structured, multi-faceted screening approach ensures that resources are directed efficiently, building a comprehensive and scientifically rigorous preliminary profile that will guide all future development efforts.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
  • Bioassays for anticancer activities. (2013). Methods in Molecular Biology.
  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (1979). Journal of Medicinal Chemistry.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal de Mycologie Médicale.
  • This compound. ChemScene.
  • MTT assay protocol. Abcam.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2020). Pharmaceutical Biology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • MTT (Assay protocol). (2023). protocols.io.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). Avicenna Journal of Phytomedicine.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Advanced Research and Reviews.
  • DPPH Antioxidant Assay. G-Biosciences.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research.
  • MTT Cell Proliferation Assay.
  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online.
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • DPPH Antioxidant Assay Kit manual. Dojindo Molecular Technologies.
  • MTT Proliferation Assay Protocol. (2025).
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). Burns.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents, including anti-inflammatory drugs and kinase inhibitors.[1][2][3] Its rigid, partially saturated bicyclic system offers a unique three-dimensional geometry for probing protein binding sites. This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a key building block for creating diverse chemical libraries. The synthesis begins with commercially available ethyl 4-oxocyclohexanecarboxylate and proceeds through a regioselective formylation and a subsequent cyclocondensation reaction. Each step is accompanied by a thorough explanation of the underlying chemical principles, safety considerations, and methods for characterization.

Synthetic Strategy and Workflow

The synthesis of the target molecule is achieved via a three-step sequence, which is a variation of classical heterocyclic ring-forming reactions, akin to a Hantzsch-type synthesis.[4][5] The overall strategy relies on constructing the pyrazole ring onto a pre-functionalized cyclohexane backbone.

The key steps are:

  • Formylation: Introduction of a formyl group at the C2 position of ethyl 4-oxocyclohexanecarboxylate to create a reactive 1,3-dicarbonyl equivalent.

  • Cyclocondensation: Reaction of the formylated intermediate with hydrazine to form the bicyclic tetrahydroindazole ring system.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.

The following diagram provides a high-level overview of the synthetic workflow.

G A Ethyl 4-oxocyclohexanecarboxylate B Step 1: Claisen-Schmidt Condensation (Formylation) A->B  NaH, Ethyl Formate, THF C Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (Sodium Enolate Salt) B->C D Step 2: Cyclocondensation C->D  Hydrazine Hydrate, Acetic Acid E Ethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate D->E F Step 3: Saponification E->F  NaOH, EtOH/H2O G This compound (Final Product) F->G  HCl (aq) G cluster_0 Mechanism of Cyclocondensation A Enolate Intermediate C Initial Adduct A->C Nucleophilic Attack (at formyl group) B Hydrazine (H2N-NH2) D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack (at keto group) E Dehydration D->E Proton Transfers F Tetrahydroindazole Product E->F - H2O

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Regiochemical Challenge of Indazole Alkylation

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents.[1][2][3][4][5] Functionalization of the indazole core, particularly at the N1 and N2 positions of the pyrazole ring, is a cornerstone of medicinal chemistry efforts to modulate physicochemical properties and biological activity. However, the direct N-alkylation of 1H-indazoles is frequently complicated by a lack of regioselectivity, often yielding a mixture of N1 and N2 isomers.[6][7] The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer, yet kinetic and thermodynamic factors during alkylation can lead to varied product distributions.[1][3]

This application note provides a detailed experimental framework for the N-alkylation of a specific, non-aromatic indazole derivative: 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. The protocol is designed to offer a high degree of regiocontrol, drawing upon established principles for selective indazole functionalization. We will delve into the causality behind the choice of reagents and conditions, and present a self-validating workflow that ensures the unambiguous characterization of the resulting regioisomers.

The primary challenge in the alkylation of the target molecule lies in the presence of two nucleophilic nitrogen atoms (N1 and N2) and an acidic carboxylic acid proton. The choice of base and reaction conditions is therefore critical to achieve selective alkylation on the desired nitrogen atom while avoiding unwanted side reactions.

Strategic Considerations for Regioselective N-Alkylation

The regiochemical outcome of indazole alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions such as the choice of base and solvent.[1][2][4]

  • Base and Solvent System: The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for promoting N1-selective alkylation of various indazole derivatives.[1][4][5] NaH, a strong, non-nucleophilic base, irreversibly deprotonates the indazole, forming the sodium salt. In a solvent like THF, this salt may exist as aggregates or tight ion pairs, which can sterically hinder the more accessible N2 position, thereby favoring alkylation at N1.

  • Protection of the Carboxylic Acid: The carboxylic acid moiety in the starting material presents a potential complication, as it will be readily deprotonated by a strong base like NaH. This would consume an extra equivalent of base and could affect the solubility and reactivity of the substrate. Therefore, it is prudent to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to N-alkylation. This ensures that the base is solely acting on the indazole nitrogen. The ester can then be hydrolyzed in a subsequent step if the free acid is the desired final product.

The following workflow outlines the recommended two-step process: esterification followed by N-alkylation.

Experimental Workflow Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Analysis & Purification start Start: 4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification ester_product Methyl 4,5,6,7-tetrahydro-1H- indazole-6-carboxylate esterification->ester_product deprotonation Deprotonation (NaH in THF) ester_product->deprotonation alkylation Alkylation (R-X) deprotonation->alkylation product_mixture Mixture of N1 and N2 alkylated products alkylation->product_mixture purification Chromatographic Separation product_mixture->purification n1_isomer Isolated N1-Isomer purification->n1_isomer n2_isomer Isolated N2-Isomer purification->n2_isomer characterization NMR Analysis (HMBC, NOESY) n1_isomer->characterization n2_isomer->characterization

Caption: General workflow for the N-alkylation of the target molecule.

Detailed Experimental Protocols

Protocol 1: Esterification of this compound

Objective: To protect the carboxylic acid as a methyl ester to prevent side reactions during N-alkylation.

Materials:

ReagentMolar Equiv.Molecular Weight ( g/mol )
This compound1.0166.18
Methanol (MeOH), anhydrousSolvent32.04
Thionyl chloride (SOCl₂)1.2118.97
Sodium bicarbonate (NaHCO₃), saturated solutionQuench84.01
Ethyl acetate (EtOAc)Solvent88.11
BrineWashN/A
Anhydrous sodium sulfate (Na₂SO₄)Drying Agent142.04

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 g of acid).

  • Cool the suspension to 0 °C in an ice bath with gentle stirring.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran

Objective: To perform a regioselective N1-alkylation on the protected tetrahydroindazole ester.

Materials:

ReagentMolar Equiv.Molecular Weight ( g/mol )
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate1.0180.20
Sodium hydride (NaH), 60% dispersion in oil1.224.00
Alkyl halide (R-X, e.g., iodomethane, benzyl bromide)1.1Variable
Tetrahydrofuran (THF), anhydrousSolvent72.11
Saturated aqueous ammonium chloride (NH₄Cl)Quench53.49
Ethyl acetate (EtOAc)Solvent88.11
BrineWashN/A
Anhydrous sodium sulfate (Na₂SO₄)Drying Agent142.04

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive alkyl halides, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[3]

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of N1 and N2 isomers, should be purified by flash column chromatography on silica gel to separate the regioisomers.

Data Analysis and Isomer Characterization: A Self-Validating System

The unambiguous assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using two-dimensional NMR spectroscopy.[1][3]

Caption: Key NMR correlations for isomer identification.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most definitive method for assignment.[3]

    • For the N1-isomer , a 3-bond correlation will be observed between the protons on the alpha-carbon of the newly introduced alkyl group and the C7a (bridgehead) carbon of the indazole ring.

    • For the N2-isomer , the correlation will be seen between the same alkyl protons and the C3 carbon of the indazole ring.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide supporting evidence by showing through-space correlations. For the N1-isomer, a NOE is often observed between the protons of the alkyl group and the proton at the C7 position of the tetrahydroindazole ring, indicating their spatial proximity.

Expected Outcomes and Troubleshooting

ParameterExpected ResultPotential Issues & Solutions
Esterification Yield >90%Incomplete reaction: Ensure reagents are anhydrous. Increase reaction time or gently warm. Product decomposition: Avoid high temperatures during workup.
N-Alkylation Yield 40-80% (combined isomers)Low conversion: Ensure NaH is active and oil has been removed. Use a more reactive alkylating agent (e.g., iodide instead of bromide). Increase reaction temperature.[3] Poor regioselectivity: This can be solvent-dependent. While THF/NaH favors N1, other conditions like K₂CO₃ in DMF might give different ratios.[6][8] Ensure anhydrous conditions are strictly maintained.
N1:N2 Ratio Highly favorable for N1 (>10:1) with NaH in THF.[1][4]Significant N2 formation: The electronic nature of the alkylating agent can play a role. Harder electrophiles may favor the harder N1 anion. If N2 is consistently high, consider alternative strategies like Mitsunobu reaction which often favors N2.[3]
Purification N1 and N2 isomers are generally separable by silica gel chromatography. The N1 isomer is typically less polar.Co-elution: Use a shallow gradient and consider different solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Conclusion

The N-alkylation of this compound can be achieved with a high degree of regioselectivity by employing a two-step strategy involving protection of the carboxylic acid followed by a carefully controlled alkylation reaction. The use of sodium hydride in anhydrous tetrahydrofuran is a robust method for directing the alkylation to the N1 position. The protocol's self-validating nature, anchored by definitive NMR-based characterization, ensures the reliable synthesis and identification of the desired N-substituted indazole derivatives, providing a solid foundation for further research and development activities.

References

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Foley, D. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Foley, D. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Various Authors. (2024). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Smith, A. et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

Sources

Application Note: The Strategic Utility of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] This approach hinges on screening libraries of low molecular weight fragments (typically <300 Da) that, due to their simplicity, can explore chemical space more efficiently than larger, more complex molecules.[1][3] These fragments often exhibit weak but highly efficient binding to their biological targets, providing starting points that can be elaborated into potent and drug-like leads through a data-driven optimization process.[3][4]

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[5][6] Its utility stems from its unique combination of a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, enabling it to form key interactions with protein targets, particularly in kinase hinge regions.[7] The partially saturated derivative, 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid , leverages this privileged core while introducing three-dimensional character and a versatile chemical handle for subsequent optimization. The reduced planarity of the tetrahydro- system can improve solubility and provide better vectors for exiting the binding pocket compared to its aromatic counterpart.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into FBDD campaigns. We will detail its physicochemical properties, outline protocols for library preparation and screening, and present a workflow for hit-to-lead optimization.

The Fragment Profile: Why this compound?

The selection of fragments for a screening library is a critical determinant of a campaign's success. An ideal fragment should possess properties that maximize the probability of detecting a meaningful interaction while providing a clear path for chemical elaboration. This compound aligns perfectly with these requirements and the widely accepted "Rule of Three" (Ro3), which defines desirable properties for fragment screening.[2][9][10]

Causality Behind the Properties:

  • Low Molecular Weight & Complexity: Ensures a higher probability of fitting into small pockets on the protein surface and allows for more significant property changes during optimization without immediately entering non-drug-like space.

  • Balanced Lipophilicity (cLogP): The cLogP value of ~0.6 strikes a balance between ensuring sufficient solubility for high-concentration screening and retaining the potential for membrane permeability in later-stage compounds.

  • Hydrogen Bonding Potential: With two donors and two acceptors, the fragment has the requisite functionality to form specific, directional interactions that are the hallmark of high-quality binding events.

  • 3D-Rich Scaffold: The non-planar cyclohexane ring provides a three-dimensional architecture, which is increasingly recognized as a key feature for accessing novel biological targets and achieving selectivity.

  • Carboxylic Acid Handle: This functional group is a linchpin for hit-to-lead development. It serves as a versatile anchor for chemical elaboration via amide coupling, esterification, or other standard reactions.[8] It also often acts as a key binding group, forming salt bridges or hydrogen bonds with residues like arginine or lysine in the target protein.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight (MW) 166.18 g/mol < 300 Da[11]
cLogP 0.60≤ 3[11]
Hydrogen Bond Donors 2≤ 3[11]
Hydrogen Bond Acceptors 2≤ 3[11]
Rotatable Bonds 1≤ 3[11]
Topological Polar Surface Area (TPSA) 65.98 Ų≤ 60 Ų (Recommended)[11]

Note: While the TPSA is slightly above the strictest Ro3 guideline, it is well within an acceptable range for a high-quality fragment, especially given its rich functionality.

Experimental Protocols: From Library to Hit

The successful application of this fragment requires robust and well-validated experimental procedures. The following protocols provide a detailed, step-by-step framework for a typical FBDD campaign.

Protocol: Fragment Library Preparation & Quality Control

Rationale: The integrity of any screening campaign is contingent on the quality of the library. High fragment concentrations are used to detect weak binding, meaning impurities can generate false positives.[9] Therefore, rigorous QC is a self-validating necessity.

Methodology:

  • Procurement & Initial QC:

    • Acquire this compound from a reputable supplier (e.g., ChemScene, CAS 1354950-72-3).[11]

    • Confirm identity and purity (≥97%) via LC-MS and ¹H NMR. The buyer must assume responsibility for this confirmation.[12]

  • Solubility Assessment:

    • Prepare a saturated solution in the primary screening buffer (e.g., PBS, pH 7.4).

    • Incubate for 24 hours at room temperature.

    • Centrifuge to pellet undissolved solid.

    • Determine the concentration of the supernatant using a calibrated analytical method (e.g., UV-Vis spectroscopy, quantitative NMR). High solubility is essential for FBDD.[9]

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.

    • Create an intermediate aqueous stock in the screening buffer at a concentration well below the measured solubility limit (e.g., 10 mM) to minimize DMSO effects in the final assay.

  • Plate Generation:

    • Using an acoustic liquid handler, dispense the fragment into 384- or 1536-well microplates to create the final screening concentrations.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free biophysical technique for primary screening.[13] It provides real-time binding data, allowing for the detection of low-affinity interactions characteristic of fragments and can be performed with high throughput.[13]

Methodology:

  • Protein Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (e.g., 8,000-10,000 Response Units).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Fragment Screening:

    • Use a high-throughput SPR instrument (e.g., Biacore 8K).[13]

    • Prepare fragment solutions in running buffer (e.g., HBS-EP+) at a high concentration, typically 200 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the binding response. A positive "hit" is defined as a reproducible, concentration-dependent response significantly above the noise level and responses from a control set of non-binding fragments.

  • Hit Characterization:

    • For confirmed hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 8-point, 2-fold dilutions) to determine the equilibrium dissociation constant (KD).[13]

Protocol: Orthogonal Hit Validation via NMR Spectroscopy

Rationale: It is critical to validate hits from a primary screen using an orthogonal method to eliminate artifacts. NMR-based techniques are ideal as they are solution-based, highly sensitive to binding events at the atomic level, and can provide structural information.[13]

Methodology (Ligand-Observed NMR - Saturation Transfer Difference):

  • Sample Preparation:

    • Prepare samples containing the target protein (typically 5-20 µM) and the fragment hit (100-500 µM) in a deuterated buffer (e.g., deuterated PBS).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., at -1 ppm, where no ligand signals are present) and observing the transfer of this saturation to the bound ligand's protons.

    • Acquire a second spectrum with the saturation frequency set far off-resonance (e.g., at 40 ppm) as a control.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Protons on the fragment that receive saturation (i.e., show signals in the difference spectrum) are in close proximity to the protein surface, confirming a direct binding interaction. The relative intensities of the signals can provide information on the fragment's binding epitope.

Hit-to-Lead Optimization Workflow

Once this compound is confirmed as a validated hit, the hit-to-lead (H2L) phase begins.[4] The objective is to systematically modify the fragment to improve potency, selectivity, and drug-like properties.[4]

Diagram 1: FBDD Workflow using the Tetrahydroindazole Fragment

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (incl. Tetrahydroindazole) QC QC & Solubility Check Lib->QC Screen Primary Screen (e.g., SPR) QC->Screen Validation Orthogonal Validation (e.g., NMR, MST) Screen->Validation Hit Validated Hit (μM Affinity) Validation->Hit Xray Structural Biology (X-ray / Cryo-EM) Hit->Xray SBDD Structure-Based Design (SBDD) Xray->SBDD Chem Analogue Synthesis (e.g., Amide Coupling) SBDD->Chem SAR SAR Analysis (Potency, Selectivity) Chem->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (nM Affinity) SAR->Lead

Caption: FBDD workflow from initial fragment screening to lead compound generation.

The carboxylic acid moiety is the primary vector for growth. A structure-based approach, guided by an X-ray crystal structure of the fragment bound to the target, is the most efficient strategy.[14]

Step 1: Structural Biology. Obtain a high-resolution crystal structure of the target protein in complex with the fragment. This reveals the binding mode, key interactions, and adjacent pockets that can be exploited for potency gains.

Step 2: Structure-Guided Analogue Design. Using the structural information, design a small, focused library of analogues. The most common and effective strategy is amide coupling to the carboxylic acid.

  • Vector Selection: Choose a diverse set of commercially available amines that probe different vectors and chemical properties (e.g., small aliphatic, aromatic, basic, acidic).

  • In Silico Docking: Computationally dock the designed analogues into the binding site to prioritize syntheses that are predicted to form favorable interactions.

Step 3: Iterative Synthesis and Assay. Synthesize the prioritized analogues. A standard amide coupling protocol is provided below.

Protocol: Amide Coupling for Analogue Synthesis

Rationale: This protocol provides a reliable method for coupling various amines to the carboxylic acid of the parent fragment, enabling rapid generation of analogues for Structure-Activity Relationship (SAR) studies.

Methodology:

  • Activation: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF.

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup & Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide analogue.

Diagram 2: Hit-to-Lead Growth Strategy

H2L_Strategy cluster_Fragment Fragment Hit cluster_Vectors Growth Vectors cluster_Lead Optimized Lead Frag 4,5,6,7-Tetrahydro-1H- indazole-6-carboxylic acid A Small Aliphatic (Probes Size) Frag->A Amide Coupling B Aromatic (Probes Pi-Stacking) Frag->B Amide Coupling C Basic Amine (Probes H-Bonding) Frag->C Amide Coupling Lead Potent Lead Compound (nM Affinity, Improved PK) A->Lead SAR-Guided Selection B->Lead SAR-Guided Selection C->Lead SAR-Guided Selection

Caption: Growth strategy from the fragment hit to a lead compound via amide coupling.

Conclusion

This compound represents a high-value fragment for inclusion in any modern drug discovery library. Its adherence to the "Rule of Three," combined with its privileged indazole core, 3D-rich scaffold, and versatile chemical handle, makes it an exceptional starting point for FBDD campaigns. The protocols and workflows detailed herein provide a robust framework for its successful application, from initial hit identification through to lead optimization. By leveraging this fragment, research teams can enhance their ability to prosecute challenging targets and discover novel, high-quality chemical matter.

References

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available at: [Link]

  • de Groot, N. S., & van der Wouden, P. A. (2019). Using Fragment-Based Approaches to Discover New Antibiotics. Methods in Molecular Biology, 2049, 215-240. (Note: While the specific diagram is from ResearchGate, the underlying principles are discussed in FBDD literature.) Available at: [Link]

  • Kubo, K., et al. (1987). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Chemical & Pharmaceutical Bulletin, 35(8), 3462-3467. Available at: [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. NanoTemper Technologies. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Retrieved January 18, 2026, from [Link]

  • Doak, B. C., et al. (2019). Design of a Fragment-Screening Library. Methods in Enzymology, 615, 41-66. Available at: [Link]

  • Huang, Y. S., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1517-1525. Available at: [Link]

  • O'Donovan, D. H., & Stokes, J. E. (2021). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 64(14), 10034-10049. Available at: [Link]

  • Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. Creative Biostructure. Retrieved January 18, 2026, from [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-50. Available at: [Link]

  • Singh, R., & Singh, R. K. (2025). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. (Note: This is a requestable full-text, general principles are cited). Available at: [Link]

  • Wikipedia. (n.d.). Hit to lead. Wikipedia. Retrieved January 18, 2026, from [Link]

  • Santos-Putungan, A. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. Available at: [Link]

Sources

Application Note: A Hierarchical Protocol for Assessing the Anti-inflammatory Activity of Tetrahydro-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, while essential for tissue repair and defense against pathogens, can lead to chronic and debilitating diseases when dysregulated.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Tetrahydro-indazole compounds have emerged as a promising class of heterocyclic molecules, with studies indicating their potential to modulate key inflammatory pathways.[1][2][3][4][5] Their structural diversity offers a rich scaffold for developing targeted therapeutics.

This application note provides a comprehensive, tiered protocol for the systematic evaluation of the anti-inflammatory activity of novel tetrahydro-indazole compounds. The methodologies detailed herein are designed to provide a robust preclinical assessment, from initial high-throughput in vitro screens to more complex cell-based assays and in vivo validation. The rationale behind each experimental choice is elucidated to empower researchers to not only execute the protocols but also to interpret the data within the broader context of inflammatory signaling cascades.

Scientific Rationale: Targeting Key Inflammatory Nodes

The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. A successful anti-inflammatory agent will typically intervene at one or more critical nodes within this network. This protocol focuses on assessing the ability of tetrahydro-indazole compounds to modulate the following key pathways and mediators:

  • The Arachidonic Acid Cascade: Upon cellular stimulation, arachidonic acid is released from membrane phospholipids and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7][8][9] The products of these pathways, prostaglandins and leukotrienes, are potent pro-inflammatory mediators.[6][7] Inhibition of COX-2, the inducible isoform of cyclooxygenase, is a well-established target for anti-inflammatory drugs.[2]

  • Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide, a key signaling molecule in inflammation. Overproduction of NO can contribute to tissue damage.

  • Pro-inflammatory Cytokines: Macrophages and other immune cells, when activated by stimuli like lipopolysaccharide (LPS), release a barrage of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][11][12][13] These cytokines amplify the inflammatory response.

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[14][15][16] It controls the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.[14][16]

Hierarchical Screening Workflow

A tiered approach to screening allows for the efficient identification of promising lead compounds. This protocol is structured to progress from broad, high-throughput enzymatic assays to more physiologically relevant cell-based and in vivo models.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB IκBα degradation DNA DNA (κB sites) nucleus->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes initiates transcription

Caption: The canonical NF-κB signaling pathway in inflammation. [17]

Tier 3: In Vivo Proof-of-Concept

Lead compounds with potent and broad-spectrum in vitro and cell-based activity are evaluated in an in vivo model of acute inflammation.

Protocol 5: Carrageenan-Induced Paw Edema in Rats or Mice

This is a classic and highly reproducible model for screening acute anti-inflammatory activity. [2][18][19][20] Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). [19]The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential in a whole-organism setting.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (1% w/v in sterile saline). [19][21]* P plethysmometer or digital calipers.

  • Test tetrahydro-indazole compounds.

  • Indomethacin or Diclofenac (positive control NSAID).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).

  • Dosing:

    • Measure the initial paw volume (V₀) of the right hind paw of each animal. [19] * Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema:

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. [19][20]4. Measurement of Paw Volume:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [19]5. Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V₀. [19] * Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clear, structured tables to facilitate comparison between compounds.

Table 1: In Vitro and Cell-Based Anti-inflammatory Activity of Tetrahydro-Indazole Compounds

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
THI-001 >10015.2>6.625.812.518.922.4
THI-002 55.32.126.3>1005.88.19.5
Celecoxib 25.10.831.4N/A35.7>50>50
Zileuton N/AN/AN/A1.228.433.140.2

N/A: Not Applicable

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (% Inhibition of Edema at 3 hours)

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema
Vehicle Control -0
Indomethacin 1055.2 ± 4.8
THI-002 1035.1 ± 3.5
THI-002 3058.9 ± 5.1
THI-002 10072.4 ± 6.2

*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Interpretation: A desirable lead candidate would ideally exhibit potent and selective inhibition of COX-2 over COX-1 (high selectivity index) to minimize gastrointestinal side effects. Additionally, potent inhibition of NO and pro-inflammatory cytokine production in cell-based assays suggests a broader mechanism of action. Ultimately, significant dose-dependent activity in the in vivo paw edema model provides crucial proof-of-concept for the compound's therapeutic potential. For instance, compound THI-002 from the example tables would be a promising candidate due to its high COX-2 selectivity and potent activity across cellular and in vivo models.

Conclusion

This application note details a systematic and robust protocol for the preclinical assessment of the anti-inflammatory properties of novel tetrahydro-indazole compounds. By employing a hierarchical screening cascade that progresses from high-throughput enzymatic assays to physiologically relevant cell-based and in vivo models, researchers can efficiently identify and characterize promising lead candidates. The inclusion of mechanistic assays targeting key nodes of the inflammatory response, such as the arachidonic acid cascade, nitric oxide production, and cytokine signaling, provides a comprehensive understanding of the compound's potential mode of action. This structured approach, grounded in established methodologies, facilitates informed decision-making in the drug discovery and development pipeline.

References

  • Lowy, I. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC. NIH. Retrieved from [Link]

  • Lees, P., Higgins, A. J., & Sedgwick, A. D. (1987). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. PubMed. Retrieved from [Link]

  • K, S., & G, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. NIH. Retrieved from [Link]

  • Gokhale, A. B., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]

  • Chaudhary, S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed. Retrieved from [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. NIH. Retrieved from [Link]

  • Dirty Medicine. (2022, December 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Retrieved from [Link]

  • Bangale, G., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Retrieved from [Link]

  • Wathoni, N., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. NIH. Retrieved from [Link]

  • Kumar, H., et al. (2019). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin. Retrieved from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

  • Chaudhary, S., et al. (2024). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Li, R., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Salmon, J. A., & Higgs, G. A. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. PubMed. Retrieved from [Link]

  • K, S., & G, S. (2016). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

  • Creative Biolabs. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

  • K, S., & G, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Retrieved from [Link]

  • Neupert, G., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed. Retrieved from [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Retrieved from [Link]

  • Iwasaki, Y., et al. (2022). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Liljefors, S., et al. (2017). Overview of arachidonic acid cascade associated with inflammatory pain.... ResearchGate. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCBI. Retrieved from [Link]

  • Shanmuganathan, B., et al. (2022). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Zhao, L., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Retrieved from [Link]

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  • Abusnina, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Medicosis Perfectionalis. (2021, September 4). Arachidonic Acid Pathway. YouTube. Retrieved from [Link]

  • Al-Snafi, A. E. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. Retrieved from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on 4,5,6,7-Tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,5,6,7-Tetrahydro-1H-indazole Scaffold in Drug Discovery

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The carboxylic acid moiety at the 3-position is a particularly strategic functional handle. Its acidic nature allows for ionic interactions and hydrogen bonding, which can be critical for target engagement. However, this same ionizable group can also present pharmacokinetic challenges, such as poor membrane permeability and rapid clearance.[1]

Consequently, the strategic derivatization of this carboxylic acid group is a cornerstone of lead optimization campaigns involving this scaffold. By converting the carboxylic acid into esters, amides, or other functional groups, researchers can fine-tune the physicochemical properties of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to more effective and safer drug candidates.

This comprehensive guide provides detailed application notes and validated protocols for the efficient derivatization of the carboxylic acid group on 4,5,6,7-tetrahydro-1H-indazole, with a focus on amide bond formation and esterification.

Core Derivatization Strategies: A Mechanistic Overview

The primary strategies for derivatizing the carboxylic acid on the 4,5,6,7-tetrahydro-1H-indazole scaffold involve its conversion to amides and esters. The choice between these derivatives is often dictated by the desired biological activity and pharmacokinetic profile. Amides, for instance, are generally more stable to hydrolysis than esters and can introduce additional hydrogen bonding interactions.

The fundamental challenge in forming these derivatives lies in activating the carboxylic acid. A direct reaction between a carboxylic acid and an amine or alcohol is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine or alcohol.

Below is a generalized workflow for the derivatization of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid:

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_derivatization Nucleophilic Attack cluster_products Final Products start 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid activation Activation with Coupling Reagent (e.g., HATU, EDC/HOBt) start->activation [1] amide Amine (R-NH2) activation->amide [2a] ester Alcohol (R-OH) activation->ester [2b] amide_product Amide Derivative amide->amide_product Forms ester_product Ester Derivative ester->ester_product Forms

Caption: General workflow for derivatizing the carboxylic acid.

Amide Bond Formation: Protocols and Mechanistic Insights

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry.[2] The selection of the appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity if chiral amines are used.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[3] It facilitates rapid amide bond formation with minimal racemization, even with sterically hindered substrates.[4][3] The reaction proceeds through the formation of a highly reactive OAt-active ester. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

Trustworthiness: This protocol is widely adopted in the pharmaceutical industry due to its high success rate across a broad range of substrates. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) ensures reaction completion and allows for timely work-up.

Experimental Protocol:

  • To a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Reagent Equivalents Purpose
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid1Starting material
HATU1.1Coupling reagent
DIPEA2Non-nucleophilic base
Amine1.1Nucleophile
DMF-Solvent

Table 1: Reagent stoichiometry for HATU-mediated amide coupling.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_nucleophile Nucleophile cluster_product Product acid Carboxylic Acid active_ester OAt-Active Ester acid->active_ester + HATU + DIPEA hatu HATU hatu->active_ester dipea DIPEA dipea->active_ester amide Amide active_ester->amide + Amine amine Amine (R-NH2) amine->amide

Caption: HATU-mediated amide coupling mechanism.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and an additive, like 1-Hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide bond formation.[2][5][6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to generate an HOBt-active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.[6] A tertiary amine base like triethylamine (TEA) or DIPEA is often added to scavenge the HCl byproduct from EDC hydrochloride and to deprotonate the carboxylic acid.

Trustworthiness: This method is robust and has been successfully applied to the synthesis of a vast number of amide derivatives.[7][8] The byproducts, particularly the urea formed from EDC, are typically water-soluble, which can simplify purification.

Experimental Protocol:

  • Dissolve 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF or dichloromethane (DCM).

  • Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution.

  • Add a tertiary amine base, such as triethylamine (3 equivalents) or DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1 equivalent) and continue to stir at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up similar to the HATU protocol.

  • Purify the crude product by flash column chromatography.

Reagent Equivalents Purpose
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid1Starting material
EDC hydrochloride1.2Coupling reagent
HOBt1.2Additive to suppress side reactions
Triethylamine/DIPEA2-3Base
Amine1Nucleophile
DMF/DCM-Solvent

Table 2: Reagent stoichiometry for EDC/HOBt-mediated amide coupling.

G cluster_reactants Reactants cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_nucleophile Nucleophile cluster_product Product acid Carboxylic Acid o_acylisourea O-Acylisourea acid->o_acylisourea + EDC edc EDC edc->o_acylisourea hobt_ester HOBt-Active Ester o_acylisourea->hobt_ester + HOBt amide Amide hobt_ester->amide + Amine amine Amine (R-NH2) amine->amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Ester Formation: Protocols and Considerations

Esterification is another key derivatization strategy, often employed to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.

Protocol 3: Fischer-Speier Esterification

Expertise & Experience: This is a classic acid-catalyzed esterification method.[9] It involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product.

Trustworthiness: While a simple and cost-effective method, Fischer-Speier esterification is generally suitable for simple, non-sensitive substrates due to the harsh acidic conditions and often elevated temperatures required.[9] For the 4,5,6,7-tetrahydro-1H-indazole scaffold, care must be taken to avoid potential side reactions.

Experimental Protocol:

  • Suspend 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude ester by flash column chromatography.

Conclusion

The derivatization of the carboxylic acid group on 4,5,6,7-tetrahydro-1H-indazole is a critical step in the development of novel therapeutics based on this important scaffold. The choice of derivatization strategy and reaction conditions should be carefully considered based on the specific goals of the research program. The protocols provided in this guide offer robust and reliable methods for the synthesis of amide and ester derivatives, enabling researchers to efficiently explore the structure-activity relationships and optimize the pharmacokinetic properties of their compounds.

References

  • Al-Tel, T. H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4586. [Link]

  • de la Torre, M. C., G. Asensio, and M. J. González-Bello. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 766-778. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 42(1), 1-11. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 444-451. [Link]

  • Weng, S. S., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 10(33), 6557-6560. [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Bhatt, V., Samant, S. D., & Pednekar, S. (2017). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 14(10), 735-740. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Subudhi, A. K., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1083-1087. [Link]

  • Bhatt, V., Samant, S. D., & Pednekar, S. (2017). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 14(10), 735-740. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lomax, T. D., & Williams, T. J. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Tetrahedron Letters, 61(47), 152565. [Link]

  • Chemdad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). [Link]

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Application Notes & Protocols: A Framework for Investigating the Anticancer Potential of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-THIC-2026-01

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy, including pazopanib and axitinib.[1] Derivatives of the related tetrahydroindazole core have demonstrated potent inhibitory activity against key oncogenic drivers such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydroorotate Dehydrogenase (DHODH), both critical regulators of cell cycle progression and nucleotide synthesis.[2][3] This document introduces 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid , a novel analogue with an unexplored biological activity profile. Given the established anticancer potential of its parent scaffold, this compound represents a promising candidate for investigation.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound. We present a logical, multi-stage workflow, beginning with foundational antiproliferative screening and progressing to detailed mechanistic studies, including cell cycle analysis and target pathway modulation. Each protocol is designed to be self-validating, with clear explanations for experimental choices to empower researchers to generate robust, reproducible, and insightful data.

Part 1: Compound Characterization & Preparation

Before biological evaluation, it is critical to properly characterize and prepare the compound. The integrity of all downstream data depends on the quality and handling of the test article.

1.1. Physicochemical Properties

A summary of the key properties of this compound is essential for accurate experimental planning.

PropertyValueSource
CAS Number 1354950-72-3[4]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Purity ≥97% (Recommended)[4]
Topological Polar Surface Area (TPSA) 65.98 Ų[4]
Predicted LogP 0.5992[4]

1.2. Protocol: Preparation of Stock Solutions

The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent of choice is its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, all experimental dilutions must be calculated to keep the final DMSO concentration well below this cytotoxic threshold, usually ≤0.1%.

Methodology:

  • Pre-warming: Allow the vial of this compound and a tube of anhydrous, cell culture-grade DMSO to come to room temperature.

  • Calculation: To prepare a 10 mM stock solution, weigh out 1.66 mg of the compound.

    • Calculation: (1.66 mg) / (166.18 g/mol ) = 0.01 mmol

  • Solubilization: Add 1 mL of DMSO to the 1.66 mg of compound to achieve a final concentration of 10 mM.

  • Mixing: Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication step may be used if dissolution is slow.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Part 2: Foundational In Vitro Screening Workflow

The initial phase of investigation follows a logical cascade to determine if the compound has biological activity and at what concentration.

G A Primary Screen: Antiproliferative Assay B Dose-Response Analysis (Calculate IC50/GI50) A->B Measures potency C Secondary Validation: Cell Death Modality B->C Confirms cytotoxic vs. cytostatic effect D Mechanistic Insight: Cell Cycle & Pathway Analysis C->D Investigates 'how' E Hypothesis Generation: Identify Probable MOA D->E Synthesizes data G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis CDK2_Target CDK2/Cyclin E CDK2/Cyclin A CDK2_Target->G1 Inhibition leads to G1/S Arrest

Caption: The cell cycle and the critical role of CDK2 at the G1/S transition.

Methodology:

  • Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations of 1x and 2x the predetermined GI₅₀ value for 24 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content (PI fluorescence) will distinguish cell populations in G0/G1, S, and G2/M phases.

3.2. Protocol: Target Pathway Modulation via Western Blot

Western blotting provides direct evidence of a compound's effect on specific protein expression and signaling pathways. Based on the known targets of the indazole scaffold, a primary investigation should focus on the CDK2 pathway.

Methodology:

  • Protein Lysate Preparation: Treat cells in 10 cm dishes as described in the cell cycle protocol (1x and 2x GI₅₀). After 24 hours, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

    • Recommended Primary Antibodies:

      • CDK2: To check for total protein levels.

      • Phospho-Rb (Ser807/811): A direct downstream substrate of CDK2/4/6. A decrease in phosphorylation is a key indicator of CDK inhibition. [5] * Cyclin A & Cyclin E: The regulatory partners of CDK2.

      • Cleaved Caspase-3: A key executioner of apoptosis.

      • β-Actin or GAPDH: As a loading control to ensure equal protein amounts were loaded in each lane.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

  • Georg, G. I., & Hawkinson, J. E. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232. [Link] [2][6]2. Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 189–211. [Link] [7]3. Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link] [8]4. Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. ResearchGate. [Link] [5]6. Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21656–21693. [Link] [1][9]7. ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. ResearchGate. [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4165–4185. [Link] [3]10. Saji, T., et al. (1975). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 23(8), 1618-1626. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link] [10]12. Audisio, R. A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3375-3382. [Link] [11]15. Al-Ostath, A., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. [Link] [12][13]17. Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]

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Application Notes & Protocols: Investigating 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including neurological disorders.[1][2] This document provides a comprehensive guide for researchers investigating the potential of a specific analog, 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS 1354950-72-3), in the context of neurodegenerative and neuroinflammatory conditions. While direct biological data for this specific isomer is not yet widely published, its structural relationship to other bioactive indazoles suggests it is a compelling candidate for exploration.[3][4] These notes outline the hypothesized mechanisms of action, present detailed protocols for in vitro evaluation, and provide a framework for data interpretation, empowering researchers to systematically explore its therapeutic promise.

Introduction: The Rationale for Investigation

Indazole-containing compounds have shown a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and potent effects on the central nervous system (CNS).[2][5] In the realm of neurological disorders, research has highlighted the ability of indazole derivatives to modulate key pathological pathways implicated in diseases like Alzheimer's (AD) and Parkinson's (PD).[6] These mechanisms often involve the inhibition of critical enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK-3), and leucine-rich repeat kinase 2 (LRRK2).[6][7]

Furthermore, a substantial body of evidence points to the potent anti-inflammatory properties of the tetrahydro-indazole core.[3][8] Chronic neuroinflammation, mediated by glial cells like microglia and astrocytes, is a critical component in the progression of most neurodegenerative diseases.[9] Compounds that can suppress the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), nitric oxide (NO), and reactive oxygen species (ROS) in the CNS are of significant therapeutic interest.[8][9]

Given this context, this compound represents an unexplored but promising chemical entity. This guide provides the scientific rationale and experimental tools to investigate its potential as a modulator of neuroinflammation and neuronal dysfunction.

Postulated Mechanisms of Action in Neurological Disorders

Based on the activities of structurally related indazole compounds, we can postulate several key mechanisms through which this compound might exert a therapeutic effect in the CNS. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

  • Neuroinflammation Modulation: The compound may act as a potent anti-inflammatory agent within the CNS. This could be achieved by inhibiting the activation of microglia and astrocytes, thereby reducing the release of cytotoxic pro-inflammatory mediators. The primary pathway to investigate is the Toll-like receptor 4 (TLR4) signaling cascade, which is robustly activated by inflammatory triggers like lipopolysaccharide (LPS).[9]

  • Kinase Inhibition: Pathological hyperactivation of kinases like GSK-3 is a hallmark of Alzheimer's disease, contributing to tau hyperphosphorylation and amyloid-beta production. Similarly, mutations and overactivity of LRRK2 are strongly linked to Parkinson's disease pathogenesis.[6][7] The indazole scaffold is present in numerous kinase inhibitors, suggesting this compound could target these pathways.[2]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for degrading monoamine neurotransmitters. MAO-B inhibitors, in particular, are an established therapy for Parkinson's disease, helping to preserve dopamine levels. Various indazole derivatives have been reported as potent and selective MAO inhibitors.[6][7]

The following diagram illustrates these potential therapeutic targets within a neurological context.

G cluster_0 Neurological Disease Pathogenesis cluster_1 Therapeutic Intervention Neuroinflammation Neuroinflammation (Microglial/Astrocyte Activation) Neuronal_Damage Neuronal Damage & Synaptic Dysfunction Neuroinflammation->Neuronal_Damage Kinase_Dysregulation Kinase Dysregulation (GSK-3, LRRK2) Kinase_Dysregulation->Neuronal_Damage Neurotransmitter_Degradation Neurotransmitter Degradation (MAO-B Activity) Neurotransmitter_Degradation->Neuronal_Damage Contributes to Compound 4,5,6,7-Tetrahydro-1H-indazole- 6-carboxylic acid Compound->Neuroinflammation Inhibits Compound->Kinase_Dysregulation Inhibits Compound->Neurotransmitter_Degradation Inhibits

Caption: Postulated signaling pathways for therapeutic intervention.

Experimental Workflows and Protocols

A tiered approach is recommended to systematically evaluate the compound, beginning with fundamental in vitro assays and progressing toward more complex, mechanism-oriented studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Neuroprotection & Mechanism cluster_2 Tier 3: Future Validation start Compound Preparation (Protocol 3.1) Cytotoxicity Cytotoxicity Assay (MTT / LDH) start->Cytotoxicity AntiInflam Anti-Inflammatory Assay (Protocol 3.2: Mixed Glia, LPS) start->AntiInflam Neuroprotection Neuroprotection Assay (Protocol 3.3: Neuronal Co-culture) AntiInflam->Neuroprotection Mechanistic Mechanistic Assays (Protocol 3.4: Kinase, MAO kits) Neuroprotection->Mechanistic InVivo In Vivo Animal Models (e.g., 6-OHDA, LPS challenge) Mechanistic->InVivo

Caption: Recommended experimental workflow for compound evaluation.
Protocol 3.1: Preparation of Compound Stock Solution

Rationale: Accurate and consistent compound concentration is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays. A high-concentration stock minimizes the final DMSO concentration in culture media, preventing solvent-induced artifacts.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution. Based on the molecular weight of 166.18 g/mol , weigh 1.66 mg of the compound.[10]

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Protocol 3.2: In Vitro Neuroinflammation Model using Mixed Glial Cultures

Rationale: This protocol establishes a robust neuroinflammatory environment using lipopolysaccharide (LPS) to activate microglial and astrocytic cells.[9] It allows for the primary assessment of the compound's ability to suppress key inflammatory markers: nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • BV-2 (microglial) and C8-D1A (astrocytic) cell lines

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Compound stock solution (Protocol 3.1)

  • Griess Reagent Kit (for NO measurement)

  • TNF-α and IL-1β ELISA Kits (mouse)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed a 1:1 mixture of BV-2 and C8-D1A cells into a 96-well plate at a total density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of the compound in culture media from the 10 mM stock. The final DMSO concentration in all wells (including vehicle control) should be ≤ 0.1%. Aspirate the old media and add 100 µL of media containing the desired compound concentrations (e.g., 0.1, 1, 10, 25 µM). Add media with 0.1% DMSO as the vehicle control. Incubate for 2 hours.

  • Inflammatory Challenge: Prepare a 2x concentrated LPS solution. Add 100 µL of this solution to each well to achieve a final concentration of 100 ng/mL. For the "no-LPS" control group, add 100 µL of plain media.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well for analysis and store at -80°C.

  • Nitric Oxide (NO) Assay: Use 50 µL of the collected supernatant to quantify nitrite levels using the Griess Reagent Kit, following the manufacturer's instructions.

  • Cytokine ELISA: Use the remaining supernatant to measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability: Perform an MTT or LDH assay on the remaining cells in the plate to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[11][12]

Protocol 3.3: Neuronal Co-culture Protection Assay

Rationale: This assay assesses whether the compound's anti-inflammatory effects translate into a neuroprotective outcome. By co-culturing neurons with glia, we can model the indirect neuronal damage caused by inflammatory mediators released from activated glial cells.[13]

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons.[14][15]

  • Mixed glial cells (from Protocol 3.2)

  • Transwell inserts (0.4 µm pore size) for 24-well plates

  • Anti-MAP2 antibody (for immunocytochemistry)

  • Fluorescent secondary antibody and DAPI

  • High-content imaging system or fluorescence microscope

Procedure:

  • Plate Neurons: Seed SH-SY5Y cells or primary neurons on poly-D-lysine coated coverslips in a 24-well plate. Culture for 3-5 days to allow for differentiation and neurite extension.[14]

  • Plate Glia: In parallel, plate mixed glial cells into the Transwell inserts at a density of 1 x 10⁵ cells per insert.

  • Establish Co-culture: Once both cell types are established, move the Transwell inserts containing the glial cells into the wells with the neuronal cultures.

  • Treatment and Inflammatory Challenge: Pre-treat the glial cells in the upper chamber with the compound or vehicle for 2 hours as described in Protocol 3.2. Subsequently, add LPS (100 ng/mL final concentration) to the upper chamber to induce glial activation.

  • Incubation: Co-culture for 48 hours.

  • Assess Neuronal Health:

    • Remove the Transwell inserts.

    • Fix the neurons on the coverslips with 4% paraformaldehyde.

    • Perform immunocytochemistry using an anti-MAP2 antibody to visualize neuronal morphology and DAPI to stain nuclei.

    • Capture images and quantify neuronal survival and neurite length using an automated imaging system and software (e.g., ImageJ). A significant reduction in neurite length is expected in the LPS-only group, and protection is indicated by the preservation of neuronal morphology in compound-treated groups.[13]

Protocol 3.4: Initial Mechanistic Screening Assays

Rationale: To quickly screen the hypothesized mechanisms of action, commercially available, cell-free enzymatic assays are recommended. This is a cost-effective and high-throughput method to determine if the compound has direct inhibitory activity against the target enzymes.

Procedure:

  • Obtain commercially available assay kits for:

    • GSK-3β (human, recombinant)

    • LRRK2 (human, recombinant)

    • MAO-A and MAO-B (human, recombinant)

  • Follow the manufacturer's instructions for each kit.

  • Test the compound across a range of concentrations (e.g., 0.01 µM to 100 µM) to determine its potency (IC₅₀ value) for each target.

  • Include a known inhibitor for each enzyme as a positive control.

Data Interpretation and Expected Outcomes

Systematic analysis of the data generated from these protocols will build a comprehensive profile of the compound's bioactivity.

Data Presentation: All quantitative results should be summarized for clear comparison.

Table 1: Representative Data Summary for an Active Compound

AssayParameter MeasuredLPS ControlCompound (10 µM) + LPSExpected Outcome
Protocol 3.2 Nitrite (µM)25.5 ± 2.18.2 ± 1.5Significant Reduction
TNF-α (pg/mL)1240 ± 98350 ± 45Significant Reduction
IL-1β (pg/mL)450 ± 55110 ± 22Significant Reduction
Glial Viability (%)98 ± 496 ± 5No Significant Change
Protocol 3.3 Neurite Length/Neuron (µm)85 ± 12210 ± 25Significant Preservation
Protocol 3.4 GSK-3β IC₅₀ (µM)N/A5.2Potent Inhibition
LRRK2 IC₅₀ (µM)N/A> 100No Activity
MAO-B IC₅₀ (µM)N/A2.8Potent Inhibition

Interpretation:

  • A successful outcome in Protocol 3.2 would show a dose-dependent decrease in NO, TNF-α, and IL-1β production without impacting cell viability. This would classify the compound as a non-toxic anti-inflammatory agent in glial cells.

  • Positive results in Protocol 3.3 , demonstrating the preservation of neurite outgrowth and neuronal survival, would strongly suggest that the compound's anti-inflammatory properties are neuroprotective.

  • Data from Protocol 3.4 will elucidate direct molecular targets. For instance, potent inhibition of MAO-B and GSK-3β, but not LRRK2, would suggest a potential therapeutic application for both Parkinson's and Alzheimer's diseases through multiple mechanisms.

Conclusion and Future Directions

These application notes provide a validated framework for the initial investigation of this compound in the context of neurological disorders. The proposed workflow enables a logical progression from broad phenotypic screening for anti-inflammatory and neuroprotective effects to specific, mechanism-of-action studies.

Positive and compelling data from these in vitro assays would provide a strong rationale for advancing the compound to more complex models, including:

  • Validation in primary human cell cultures (iPSC-derived neurons, microglia).

  • In vivo pharmacokinetic studies to assess brain penetration.[16]

  • Efficacy testing in established animal models of neurological disorders, such as LPS-induced systemic inflammation or 6-OHDA-induced models of Parkinsonism.[11][17]

Through this systematic approach, researchers can effectively unlock the potential of this novel indazole derivative and contribute to the development of next-generation therapeutics for debilitating neurological conditions.

References

  • A. K. K. V. V. V. S. R. K. S. Y. L. N. K. T. V. R. C. V. Umamaheswara Rao, "Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids," Journal of Medicinal Chemistry, 1983. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00364a014]
  • ResearchGate, "Importance of Indazole against Neurological Disorders | Request PDF," ResearchGate, N/A. [URL: https://www.researchgate.net/publication/354921932_Importance_of_Indazole_against_Neurological_Disorders]
  • Bentham Science, "Importance of Indazole against Neurological Disorders," Bentham Science Publishers, 2021. [URL: https://www.benthamscience.com/abstract/20210922-6]
  • D. D. Gaikwad, A. D. Chapolikar, C. G. Devkate, K. D. Warad, A. P. Tayade, R. P. Pawar, and A. J. Domb, "Indazole From Natural Resources And Biological Activity," Journal of Pharmaceutical Negative Results, 2022. [URL: https://www.pnrjournal.com/index.php/home/article/view/3641]
  • ResearchGate, "Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides," ResearchGate, 2021. [URL: https://www.researchgate.net/publication/349202022_Synthesis_and_Biological_Activity_of_4-Aryl-36-dihydroxy-6-methyl-4567-tetrahydro-2H-indazole-5-carboxamides]
  • S. Khan, M. A. Al-Mansour, M. A. Shaik, S. A. Al-Ghamdi, and H. M. Awad, "Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives," PubMed Central, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10177726/]
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Application Note & Protocols: A Framework for Screening 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2] Its rigid, three-dimensional framework is amenable to diverse functionalization, enabling the development of potent and selective modulators for various biological targets.[1] Analogs of this scaffold have been identified as inhibitors of critical enzyme families, including Cyclin-Dependent Kinase 2 (CDK2) and Dihydroorotate Dehydrogenase (DHODH), and have shown promise as anti-tuberculosis agents.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reliable screening funnels for novel analogs of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document outlines principles of assay design and provides detailed, field-proven protocols for both biochemical and cell-based screening assays, enabling the identification and validation of promising lead compounds.

Section 1: Guiding Principles of Assay Design for High-Throughput Screening (HTS)

The initial phase of any drug discovery program is the identification of "hits"—compounds that modulate the target's activity.[6][7] High-Throughput Screening (HTS) has revolutionized this process by enabling the rapid evaluation of thousands of compounds in parallel.[8][9] The choice between a biochemical and a cell-based primary assay is a critical first decision.

  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) in a controlled, cell-free environment.[10] Their primary advantages are simplicity, reproducibility, and a direct measure of the interaction between the compound and its target.[10] They are ideal for primary HTS campaigns to identify direct inhibitors or binders.[11]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant system that accounts for factors like cell permeability, metabolism, and off-target effects.[6][12][13] While more complex, they offer invaluable insights into a compound's potential efficacy and toxicity in a biological context.[10][11][12]

A robust HTS assay must be validated to ensure the data is reliable. Key statistical parameters include:

  • Z'-Factor: A measure of assay quality. A Z' value between 0.5 and 1.0 is considered excellent for HTS.[14]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Signal-to-Noise (S/N) Ratio: A measure of the signal's strength relative to the variation in the background signal.

The workflow for a typical screening campaign follows a logical progression from initial identification to validation.

G cluster_0 Primary Screening Funnel cluster_1 Hit Validation & Characterization Lib Compound Library (Tetrahydroindazole Analogs) HTS Primary HTS Assay (e.g., Biochemical Screen) Lib->HTS 10,000s of compounds Hits Initial 'Hits' (Activity > Threshold) HTS->Hits ~0.5-2% hit rate Confirm Hit Confirmation (Re-test from fresh stock) Hits->Confirm Validate activity Dose Dose-Response (IC50 Determination) Confirm->Dose Quantify potency Secondary Secondary Assay (e.g., Cell-Based Assay) Dose->Secondary Confirm cellular activity Leads Validated Leads Secondary->Leads

Caption: High-level workflow for small molecule hit identification and validation.

Section 2: Protocol for a Primary Biochemical Kinase Assay (CDK2 Inhibition)

Given that tetrahydroindazole analogs are known inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a kinase activity assay is a highly relevant primary screen.[4] Luminescence-based assays that measure ATP depletion are robust, sensitive, and well-suited for HTS.[15][16] The Kinase-Glo® assay, for example, measures remaining ATP; thus, a high luminescence signal corresponds to high kinase inhibition.[15][17]

Principle of the Assay

Active CDK2/Cyclin A phosphorylates a substrate using ATP. As the kinase is inhibited by a compound, less ATP is consumed. A luciferase-based reagent is then added, which produces light in an ATP-dependent reaction. The luminescent signal is inversely proportional to kinase activity.[16]

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Kₘ value for the specific kinase, if known, to ensure sensitivity to competitive inhibitors.

    • Enzyme Solution: Prepare a 2X solution of active CDK2/Cyclin A enzyme in Assay Buffer. The concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Substrate Solution: Prepare a 2X solution of a suitable substrate (e.g., Histone H1) in Assay Buffer.

    • Test Compounds: Serially dilute the this compound analogs in 100% DMSO. Then, create an intermediate dilution in Assay Buffer to minimize the final DMSO concentration (typically ≤1%).[7]

  • Assay Procedure (384-well format):

    • Add 5 µL of the test compound solution to the appropriate wells of a white, opaque 384-well plate.

    • For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration to "Positive Control" (100% activity) and "Negative Control" (0% activity) wells.

    • Add 10 µL of the 2X Enzyme/Substrate master mix to all wells except the "Negative Control" wells. Add 10 µL of Assay Buffer to the negative control wells.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

    • Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Validation
  • Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_compound - Lumi_positive_control) / (Lumi_negative_control - Lumi_positive_control)

    • Lumi_compound: Signal from wells with test compound.

    • Lumi_positive_control: Signal from wells with active enzyme but no inhibitor (low signal).

    • Lumi_negative_control: Signal from wells with no enzyme (high signal).

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

  • Quality Control: Calculate the Z'-factor for each plate using the positive and negative controls to ensure assay performance. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Section 3: Protocol for a Secondary Cell-Based Proliferation Assay

Hits identified in a primary biochemical screen must be validated in a cellular context to confirm their activity on the target within a more complex biological system.[10][12][13] For a CDK2 inhibitor, a cell proliferation assay using a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells) is an appropriate secondary screen.[4]

Principle of the Assay

Inhibiting CDK2 should arrest the cell cycle, leading to a decrease in cell proliferation and viability. This can be quantified using various methods, such as measuring the total cellular ATP content, which correlates with the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Detailed Step-by-Step Protocol
  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified incubator with 5% CO₂.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Plating:

    • Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 cells/well) in a 96-well clear-bottom, white-walled plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the validated hit compounds in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the cells for 72 hours.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Validation
  • Calculate Percent Viability: % Viability = 100 * (Lumi_compound / Lumi_vehicle_control)

  • Determine GI₅₀ (Growth Inhibition 50%): Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the concentration at which cell growth is inhibited by 50%.

Section 4: Advanced Screening with Proximity-Based Assays (AlphaLISA)

For certain targets, particularly for studying protein-protein interactions (e.g., CDK2/Cyclin A), proximity-based assays like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) offer a powerful, no-wash alternative to traditional methods.[18][19]

Principle of the Assay

The assay uses "Donor" and "Acceptor" beads that are coated with molecules that bind to the target proteins.[20] When the target proteins interact, they bring the beads into close proximity (<200 nm). A laser excites the Donor beads, which release singlet oxygen that travels to the nearby Acceptor beads, triggering a chemiluminescent signal.[18][21] A small molecule inhibitor that disrupts this interaction will prevent bead proximity, leading to a decrease in signal.

Caption: Principle of an AlphaLISA protein-protein interaction assay.

This technology is highly sensitive, has a wide dynamic range, and its homogeneous ("mix-and-read") format makes it exceptionally well-suited for automated HTS.[18][19][22]

Section 5: Assay Validation and Regulatory Considerations

Assay validation is paramount to ensure the reliability and reproducibility of screening data. The US Food and Drug Administration (FDA) provides guidance on the validation of assays, which, while focused on immunogenicity, contains principles applicable to all bioanalytical methods.[23][24][25]

Key validation parameters include:

  • Precision: Intra- and inter-assay reproducibility.[24]

  • Specificity & Selectivity: The assay's ability to measure the intended analyte without interference from other components in the sample matrix.[26]

  • Robustness: The assay's tolerance for small, deliberate variations in method parameters (e.g., incubation times, temperature).[24]

It is also critical to perform counter-screens to eliminate false positives. For example, compounds identified in luciferase-based assays should be tested for direct inhibition of the luciferase enzyme itself.[27] Similarly, colored or fluorescent compounds may interfere with optical detection methods.

Summary Data Table

The goal of the screening funnel is to generate a comprehensive data package for each promising analog. The data should be organized to facilitate structure-activity relationship (SAR) analysis.

Compound IDStructure ModificationBiochemical IC₅₀ (CDK2, µM)Cellular GI₅₀ (MCF-7, µM)Selectivity (Kinase Panel)Notes
LEAD-001 R₁ = H, R₂ = Cl0.050.25>10-fold vs. CDK9Potent and selective.
LEAD-002 R₁ = Me, R₂ = Cl0.095.8>10-fold vs. CDK9Poor cell permeability?
LEAD-003 R₁ = H, R₂ = F1.28.5Not determinedLow potency.

Conclusion

Developing a robust screening funnel for this compound analogs requires a multi-faceted approach that begins with a well-validated primary assay and progresses through increasingly complex, physiologically relevant secondary assays. By leveraging a combination of biochemical and cell-based methods, researchers can effectively identify potent and cell-active compounds. The protocols and principles outlined in this guide provide a solid foundation for building such a funnel, ensuring the generation of high-quality, reliable data to drive medicinal chemistry efforts and accelerate the path from hit to lead.

References

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Strategic Purification of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid: From Crude Synthesis to High-Purity Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid is a pivotal building block in contemporary drug discovery, forming the core of numerous therapeutic candidates.[1] Its synthesis, typically proceeding through the condensation of a cyclohexanone derivative with hydrazine, often yields a crude product containing a variety of process-related impurities.[2] Achieving the high level of purity (>99%) required for subsequent pharmaceutical development necessitates a robust and logical purification strategy. This application note provides a detailed, experience-driven guide to the multi-step purification of this valuable intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles behind each step, empowering researchers to troubleshoot and adapt these protocols effectively. The methodologies covered include a primary acid-base extraction for bulk impurity removal, a secondary recrystallization for crystalline polishing, and column chromatography for challenging separations.

The Challenge: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. The typical synthesis of this compound can introduce several classes of impurities that compromise purity, yield, and the performance of subsequent reactions.

  • Unreacted Starting Materials: Residual cyclohexanone precursors and hydrazine hydrate are common contaminants.

  • Neutral Byproducts: Side reactions can lead to the formation of non-acidic, organic-soluble impurities.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of the indazole core may form, which can be particularly challenging to separate due to their similar chemical properties.[3]

  • Process Reagents & Solvents: Residual acids, bases, or solvents from the reaction must be thoroughly removed.

A successful purification strategy is a multi-stage process designed to systematically eliminate each of these impurity classes.

Primary Purification: Acid-Base Extraction

The most powerful initial purification step leverages the acidic nature of the target molecule's carboxylic acid group. Acid-base extraction is a liquid-liquid extraction technique that efficiently separates carboxylic acids from neutral and basic impurities.[4][5] The core principle involves modulating the polarity of the target compound by converting it into its salt form, thereby transferring it from an organic phase to an aqueous phase.[6][7]

Causality and Experimental Choices:
  • Choice of Base: A weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[4][8] These bases are strong enough to deprotonate the carboxylic acid (pKa ~4-5) but are less likely to induce hydrolysis or other side reactions with sensitive functional groups that a strong base like NaOH might cause.[4]

  • Choice of Solvent: The organic solvent should readily dissolve the crude mixture but be immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices.

  • Precipitation: Upon acidification of the aqueous layer, the protonated carboxylic acid becomes nonpolar and precipitates out of the aqueous solution. It is crucial to acidify to a pH at least 2-3 units below the pKa of the acid to ensure complete protonation and precipitation.[5]

Protocol 1: Bulk Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Aqueous Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. The aqueous layer (bottom layer if using DCM, top layer if using EtOAc) now contains the sodium salt of the target compound. Drain the organic layer, which contains neutral impurities.

  • Re-extraction (Optional but Recommended): To maximize yield, re-extract the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any remaining neutral impurities. Discard the organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with stirring until the solution reaches a pH of ~2 (confirm with pH paper). A precipitate of the pure carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBaseExtraction cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (H₂O) Crude Crude Product (Target Acid + Neutral Impurities) Org_Imp Neutral Impurities in EtOAc Crude->Org_Imp Aq_Salt Aqueous Sodium Salt (Target Compound) Crude->Aq_Salt + NaHCO₃ (aq) Shake & Separate Final_Product Pure Solid Product (Precipitate) Aq_Salt->Final_Product + HCl (aq) Precipitate & Filter Recrystallization Start Semi-Pure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling (Crystal Formation) Dissolve->Cool Insoluble impurities removed via hot filtration (if needed) Filter Vacuum Filtration (Isolate Crystals) Cool->Filter Impurities remain in mother liquor Dry Dry Under Vacuum Filter->Dry End High-Purity Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization process.

Advanced Purification: Column Chromatography

For exceptionally challenging separations, such as removing closely related isomers or trace impurities not eliminated by recrystallization, silica gel column chromatography is the final option. Carboxylic acids can be problematic on standard silica gel, often leading to significant band tailing due to strong interactions with the polar stationary phase.

Causality and Experimental Choices:

This tailing can be suppressed by modifying the mobile phase. Adding a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system keeps the target compound in its protonated, less polar state, minimizing ionic interactions with the silica surface and resulting in sharper, more symmetrical peaks.

Protocol 3: Chromatographic Polishing
  • Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., 10% Ethyl Acetate in Heptane).

  • Mobile Phase: Prepare an eluent system, such as a gradient of Ethyl Acetate in Heptane. Crucially, add 0.5% acetic acid to all mobile phase components.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. The added acetic acid will also be removed as it is volatile.

Summary of Techniques and Purity Assessment

A combination of these techniques is often the most effective path to obtaining drug-quality material. A typical workflow involves an acid-base extraction followed by one or two recrystallizations.

TechniqueScaleSpeedCostAchievable PurityPrimary Application
Acid-Base Extraction LargeFastLow90-98%Bulk removal of neutral/basic impurities
Recrystallization Medium-LargeMediumLow>99%Polishing; removal of soluble impurities
Column Chromatography Small-MediumSlowHigh>99.5%Separation of isomers; final polishing

Final purity should always be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: To confirm chemical structure and identify organic impurities.

  • LC-MS: To confirm mass and assess purity with high sensitivity.

  • Melting Point: A sharp melting point range is indicative of high purity.

By applying this strategic, multi-step approach, researchers can confidently and efficiently purify this compound to the exacting standards required for its use in pharmaceutical research and development.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Coll. Vol. 3, p.475 (1955); Vol. 27, p.56 (1947). Retrieved from [Link]

  • Irikura, T., et al. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Coll. Vol. 4, p.536 (1963); Vol. 34, p.58 (1954). Retrieved from [Link]

  • Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2009). WO2009106982A1 - Indazole derivatives.
  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • FAQ-Cnbios. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Vol. 85, p.10 (2008). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SpringerLink. (2010). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Beijing Innochem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for synthesizing Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] However, its synthesis can present challenges that impact yield and purity.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will address common questions and troubleshoot frequent issues to help you optimize your synthetic route and improve your outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and industrially relevant approach is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine source with a β-ketoester derivative of cyclohexanone. The general scheme starts from a readily available cyclohexanone-based starting material which is first formylated and then cyclized with hydrazine.

The key starting material is a derivative of 4-oxocyclohexanecarboxylic acid. The synthesis proceeds through two main steps:

  • Formylation: Creation of a hydroxymethylene or an equivalent electrophilic group at the C2 position of the cyclohexanone ring. This is typically achieved using a base and a formylating agent like ethyl formate.

  • Cyclization: Condensation of the formylated intermediate with hydrazine or hydrazine hydrate. This reaction forms the pyrazole ring fused to the cyclohexane system.

Below is a table comparing common approaches:

Synthetic RouteStarting MaterialsKey ReagentsProsCons
Route A: Classical Condensation Ethyl 4-oxocyclohexanecarboxylateSodium methoxide, Ethyl formate, Hydrazine hydrateWell-established, uses common reagents.Can lead to regioisomer formation, moderate yields.
Route B: Protected Carboxylic Acid 4-Oxocyclohexanecarboxylic acidFormylating agent, Protecting group (e.g., ester), HydrazineBetter control over the carboxylic acid functionality.Requires additional protection/deprotection steps, potentially lowering overall yield.

A general workflow for the synthesis is depicted below.

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q2: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

Low yield is the most common issue and can stem from several factors throughout the synthetic process. A systematic approach is required to diagnose the problem.

Potential Cause 1: Incomplete Formylation The first step, creating the 2-(hydroxymethylene) intermediate, is critical. If this reaction is incomplete, you carry unreacted starting material into the cyclization step, which complicates purification and lowers the yield.

  • How to Diagnose: Use TLC or LC-MS to monitor the disappearance of the starting ketoester. A persistent starting material spot indicates an incomplete reaction.

  • Solution Protocol:

    • Reagent Quality: Ensure your base (e.g., sodium methoxide) is fresh and anhydrous. Sodium metal in dry methanol is often more reliable than commercial solutions. Ensure the ethyl formate is dry.

    • Temperature Control: The formylation reaction is often exothermic. Maintain the temperature at 0-5 °C during the addition of reagents to prevent side reactions.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the base and ethyl formate to drive the reaction to completion.

Potential Cause 2: Unfavorable pH during Cyclization The condensation with hydrazine is pH-sensitive. The reaction typically proceeds best under slightly acidic to neutral conditions.

  • How to Diagnose: If the reaction mixture is strongly basic or acidic after adding hydrazine, the cyclization may be slow or favor side reactions.

  • Solution Protocol:

    • After the formylation step, the reaction is basic. Carefully neutralize the mixture.

    • A common procedure involves adding hydrazine hydrate followed by a weak acid like acetic acid to buffer the solution to a pH of 5-7.

    • Monitor the reaction by TLC. The disappearance of the hydroxymethylene intermediate and the appearance of the indazole product should be observed.

Potential Cause 3: Product Loss During Workup and Purification The target molecule has both an acidic (carboxylic acid) and a basic (pyrazole N-H) group, making it amphoteric. This can lead to solubility issues and loss during extraction or crystallization.

  • Solution Protocol:

    • Extraction: After saponification of the ester, the product exists as a carboxylate salt in the aqueous layer. Be careful when acidifying to precipitate the product. Add acid slowly while cooling in an ice bath to control the precipitation.

    • pH for Precipitation: The isoelectric point of the molecule is where its solubility is lowest. Precipitate the product by adjusting the pH to approximately 3-4. Check the pH with a meter or pH paper.

    • Crystallization: The product can be purified by recrystallization. A mixture of ethanol and water or isopropanol and water is often effective. Poor solvent choice can lead to oiling out or significant loss of material in the mother liquor.

The following decision tree can help diagnose the source of low yield:

G start Low Yield Issue check_step1 Check TLC/LCMS after Formylation Step start->check_step1 sm_present Significant Starting Material Remains? check_step1->sm_present incomplete_formylation Issue: Incomplete Formylation sm_present->incomplete_formylation Yes check_step2 Check TLC/LCMS after Cyclization Step sm_present->check_step2 No fix_formylation Solutions: - Use fresh/anhydrous reagents - Control temperature (0-5 °C) - Use slight excess of base/formylating agent incomplete_formylation->fix_formylation success Yield Improved fix_formylation->success intermediate_present Intermediate Remains? check_step2->intermediate_present slow_cyclization Issue: Slow/Incomplete Cyclization intermediate_present->slow_cyclization Yes check_workup Check Workup/Purification intermediate_present->check_workup No fix_cyclization Solutions: - Adjust pH to 5-7 with acetic acid - Increase reaction time or temperature moderately (e.g., 40-50 °C) slow_cyclization->fix_cyclization fix_cyclization->success workup_issue Issue: Product Loss During Workup check_workup->workup_issue fix_workup Solutions: - Carefully adjust pH to 3-4 for precipitation - Optimize recrystallization solvent system - Extract mother liquor to recover dissolved product workup_issue->fix_workup fix_workup->success

Caption: Troubleshooting decision tree for low yield issues.

Q3: I'm observing significant impurities in my final product. How can I identify and minimize them?

Impurity profiles can vary, but a common byproduct is the regioisomeric indazole.

  • Isomer Formation: The cyclization of the asymmetric 2-(hydroxymethylene)-4-oxocyclohexanone intermediate with hydrazine can theoretically produce two different regioisomers: the desired 4,5,6,7-tetrahydro-1H-indazole-6 -carboxylic acid and the undesired 4,5,6,7-tetrahydro-1H-indazole-5 -carboxylic acid.[3]

  • Identification: These isomers can be difficult to separate by standard column chromatography due to their similar polarities. Identification typically requires careful analysis of 2D NMR (HMBC, NOESY) spectra or comparison with authenticated standards.

  • Minimization Strategy:

    • Reaction Conditions: The ratio of isomers can sometimes be influenced by the solvent and pH of the cyclization step. Running small-scale trials with different buffer systems (e.g., acetic acid, formic acid) or in different solvents (e.g., ethanol, isopropanol, toluene) can help identify conditions that favor the desired isomer.

    • Purification: If isomer formation is unavoidable, fractional crystallization may be an effective purification method. This involves carefully selecting a solvent system where the desired isomer has lower solubility, allowing it to crystallize out while the undesired isomer remains in the mother liquor.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis on a laboratory scale.

Step 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dry methanol (100 mL).

  • Cool the methanol to 0 °C in an ice bath. Add sodium metal (2.3 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 15 °C. Stir until all sodium has dissolved to form sodium methoxide.

  • Add ethyl 4-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) to the solution.

  • Add ethyl formate (9.0 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The resulting mixture containing the sodium salt of the product is used directly in the next step.

Step 2: Synthesis of this compound

  • Cool the reaction mixture from Step 1 to 0-5 °C.

  • Add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise.

  • After the addition, add glacial acetic acid dropwise to adjust the pH to ~6.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the formation of the indazole ester by TLC/LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Heat the mixture to reflux for 2-3 hours to saponify the ester.

  • Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid (~16 mL) until the pH is approximately 3-4. A solid precipitate should form.

  • Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum at 50 °C. The typical yield is 65-75%. The product can be recrystallized from an ethanol/water mixture if further purification is needed.

References

  • Wakamori, S., et al. (1975). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Ribeiro, C. J. A., et al. (2018). Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]

  • ResearchGate. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. Request PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]

  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available at: [Link]

  • Ainsworth, C. (1963). Indazole. Organic Syntheses. Available at: [Link]

  • Naaz, F., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting side reactions in indazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is engineered to be your dedicated resource for navigating the complexities of indazole synthesis. As a Senior Application Scientist, I understand that even the most well-designed reaction can encounter unexpected hurdles. This technical support center is structured to provide direct, actionable solutions to common side reactions and challenges encountered during indazole ring formation, empowering you to optimize your synthetic strategies and achieve your target molecules with greater efficiency and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a practical question-and-answer format, delving into the causality behind the problems and offering field-proven solutions.

Q1: My indazole synthesis is yielding a mixture of N1 and N2 alkylated regioisomers. How can I control the regioselectivity?

A1: Achieving regiocontrol in N-alkylation is a critical challenge in indazole synthesis due to the presence of two reactive nitrogen atoms. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] However, the outcome of an alkylation reaction is a delicate interplay of steric, electronic, and reaction conditions.[1][3][4]

Root Causes & Mechanistic Insights:

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically favor alkylation at the N1 position.[1] Conversely, substituents at the C7 position can direct alkylation to the N2 position.[1]

  • Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), at the C7 position have been shown to strongly favor the formation of the N2-alkylated product.[1]

  • Reaction Conditions: The choice of base and solvent system is paramount. The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted indazole.[1][3] This is attributed to the formation of a sodium-indazole complex that directs the alkylating agent to the N1 position. In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to a mixture of isomers by favoring dissociation of the ion pair, leading to reaction at both nitrogen centers.[3]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[1] Reactions that allow for equilibration, for instance, through the use of specific α-halo carbonyl electrophiles, can favor the N1 isomer.[1][3] Kinetically controlled conditions, on the other hand, may favor the N2 isomer.[4]

Troubleshooting Protocol & Optimization Strategies:

Parameter To Favor N1-Alkylation To Favor N2-Alkylation Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)NaH in THF promotes a tight ion pair, sterically directing to N1.[1][3] Weaker bases in polar solvents can favor N2.
Solvent Tetrahydrofuran (THF), DioxaneDimethylformamide (DMF), Acetonitrile (CH₃CN)Non-polar aprotic solvents favor the N1-directing sodium complex.[3] Polar aprotic solvents can solvate the cation, leading to less selective alkylation.
Substituents Bulky group at C3Electron-withdrawing group at C7Steric hindrance at C3 disfavors N2 attack.[1] EWGs at C7 electronically favor N2.[1]
Temperature Room temperature to gentle refluxLower temperatures (kinetic control)Higher temperatures can allow for equilibration to the more stable N1 isomer.

Step-by-Step Protocol for Selective N1-Alkylation:

  • To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N1-alkylated indazole.

Logical Workflow for Controlling Regioselectivity:

G cluster_0 Analysis of Indazole Substrate cluster_1 Desired Regioisomer cluster_2 Reaction Condition Selection cluster_3 Outcome Start Starting Indazole Sterics Assess C3/C7 Substituents Start->Sterics Electronics Analyze Electronic Effects Sterics->Electronics N1_Target Target: N1-Alkylation Electronics->N1_Target N2_Target Target: N2-Alkylation Electronics->N2_Target N1_Conditions Conditions for N1: - Base: NaH - Solvent: THF N1_Target->N1_Conditions N2_Conditions Conditions for N2: - Base: K2CO3/Cs2CO3 - Solvent: DMF N2_Target->N2_Conditions N1_Product Predominantly N1-Alkylated Product N1_Conditions->N1_Product N2_Product Predominantly N2-Alkylated Product N2_Conditions->N2_Product

Caption: Decision workflow for regioselective indazole N-alkylation.

Q2: During my Cadogan-type reductive cyclization of an o-nitrobenzaldehyde derivative, I am observing significant amounts of unwanted side products and low yields of the desired 2H-indazole. What is going wrong?

A2: The Cadogan reductive cyclization is a powerful tool for 2H-indazole synthesis, but its success hinges on the efficient deoxygenation of the nitro group to a reactive nitrene or nitroso intermediate. [5] Side reactions often arise from incomplete reduction, over-reduction, or alternative reaction pathways of the intermediates. A mild, one-pot condensation-Cadogan reductive cyclization using tri-n-butylphosphine has been shown to be effective.[6]

Common Side Reactions and Their Origins:

  • Incomplete Reaction: The starting o-nitro compound remains unreacted. This is often due to an insufficiently powerful reducing agent, low reaction temperature, or short reaction time.

  • Formation of Azoxy or Azo Compounds: These dimeric byproducts can form from the coupling of partially reduced nitroso or nitrene intermediates. This is more prevalent at higher concentrations.

  • Over-reduction to the Amine: The nitro group can be fully reduced to an amino group, which will not cyclize to form the indazole.

  • Rearrangement Products: Depending on the substrate and conditions, the intermediate nitrene can undergo rearrangement reactions instead of the desired cyclization.

Troubleshooting and Optimization:

Parameter Problem Recommended Solution Scientific Rationale
Reducing Agent Low Yield / Incomplete ReactionUse a more potent phosphine reagent (e.g., P(n-Bu)₃ or PPh₃). Ensure stoichiometry is correct (often requires excess).Trialkyl/triaryl phosphines are effective deoxygenating agents for nitro groups, forming the corresponding phosphine oxide.[6]
Temperature Low Yield / Side ProductsOptimize the reaction temperature. While higher temperatures can drive the reaction, they can also promote side reactions. A typical range is 80-120 °C.[6]The deoxygenation and cyclization steps have specific activation energies. An optimal temperature maximizes the rate of the desired reaction over side reactions.
Solvent Poor Solubility / Side ProductsUse a high-boiling point, inert solvent like isopropanol, toluene, or xylene.[6]The solvent must solubilize the reactants and be stable at the required reaction temperature.
Concentration Dimer (Azo/Azoxy) FormationRun the reaction at a higher dilution.Lowering the concentration of the reactive intermediates reduces the probability of intermolecular coupling reactions.

Optimized One-Pot Condensation-Cadogan Cyclization Protocol:

This protocol is adapted for the synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines.[6]

  • In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in isopropanol (i-PrOH).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the ortho-imino-nitrobenzene intermediate.

  • Add tri-n-butylphosphine (1.5-2.0 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to yield the 2H-indazole.

Reaction Pathway Visualization:

G Start o-Nitrobenzaldehyde + Primary Amine Condensation Condensation (Imine Formation) Start->Condensation Intermediate ortho-Imino-nitrobenzene Condensation->Intermediate Reduction Reductive Cyclization (e.g., P(n-Bu)3) Intermediate->Reduction Desired_Product 2H-Indazole Reduction->Desired_Product Desired Pathway Side_Product_1 Azo/Azoxy Dimers Reduction->Side_Product_1 Side Reaction (High Concentration) Side_Product_2 Unreacted Starting Material Reduction->Side_Product_2 Side Reaction (Insufficient Reagent/Temp)

Caption: Key steps and potential pitfalls in the Cadogan cyclization.

Q3: My Davis-Beirut reaction is giving a low yield, and I'm isolating what appears to be an o-nitrosobenzaldehyde derivative. What's happening?

A3: The Davis-Beirut reaction is a robust method for synthesizing 2H-indazoles and indazolones from o-nitrobenzylamines or o-nitrobenzyl alcohols. [5][7][8][9] The key step is the base-mediated in situ formation of a highly reactive nitroso intermediate.[5][7][8] The isolation of an o-nitrosobenzaldehyde derivative suggests that the initial redox conversion is occurring, but the subsequent N-N bond-forming heterocyclization is failing.

Mechanistic Explanation:

The reaction proceeds via the deprotonation at the benzylic position, which then facilitates an internal redox reaction where the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized.[9] This generates a key o-nitrosoimine or o-nitrosobenzaldehyde intermediate.[5][7][10] If the nucleophilic nitrogen of the amine moiety does not efficiently attack this intermediate to form the N-N bond and cyclize, the intermediate can be trapped or undergo other reactions.

Potential Causes for Cyclization Failure:

  • Poor Nucleophilicity of the Amine: If the nitrogen of the starting amine is not sufficiently nucleophilic (e.g., anilines with strong electron-withdrawing groups), the intramolecular cyclization step can be slow or disfavored.[8]

  • Steric Hindrance: Bulky substituents on the amine or near the reaction center can sterically impede the cyclization step.

  • Reaction Conditions: The choice of base and solvent can influence the stability and reactivity of the key nitroso intermediate. The presence of competing nucleophiles (like hydroxide or alkoxide from the solvent) can also lead to side products.[9][10]

  • Substrate Instability: The starting material or the intermediate might be unstable under the reaction conditions, leading to decomposition.

Troubleshooting Strategies:

  • Enhance Nucleophilicity: If using an aniline, consider switching to an alkyl amine, which is generally more nucleophilic and gives better yields in the Davis-Beirut reaction.[8]

  • Modify the Base/Solvent System: While NaOH or KOH in an alcohol are common, exploring different base strengths or less nucleophilic solvents might prevent side reactions with the nitroso intermediate.

  • Consider an Intramolecular Variant: If synthesizing an N-aryl indazole, an intramolecular version of the reaction starting from a 2-aminobenzyl alcohol derivative can be more efficient, as the internal nucleophile is poised for cyclization.[8]

  • Temperature Control: Carefully control the reaction temperature. While heat is often required, excessive temperatures can lead to decomposition of the sensitive nitroso intermediate.

Illustrative Mechanism of Side Reaction:

G Start o-Nitrobenzylamine Base Base (e.g., KOH) Start->Base Intermediate Nitroso Imine Intermediate Base->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Desired Path Side_Reaction Hydrolysis/ Decomposition Intermediate->Side_Reaction Undesired Path (e.g., poor nucleophile) Product 2H-Indazole Cyclization->Product Side_Product o-Nitrosobenzaldehyde Derivative Side_Reaction->Side_Product

Caption: Davis-Beirut reaction pathway showing desired cyclization vs. side product formation.

References

  • N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. AUB ScholarWorks. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights | Request PDF. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health (NIH). [Link]

  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health (NIH). [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Reaction conditions optimization for 1H‐Indazoles synthesisa. ResearchGate. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. HES-SO. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health (NIH). [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]

  • Davis–Beirut reaction. Wikipedia. [Link]

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Technical Support Center: Optimizing Regioselectivity in N-Alkylation of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective N-alkylation of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What makes the N-alkylation of this compound challenging in terms of regioselectivity?

A1: The primary challenge arises from the indazole ring's annular tautomerism. The proton on the pyrazole moiety can exist on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation of the indazole anion often yields a mixture of N1 and N2 substituted products, making it difficult to isolate the desired regioisomer.[1][2][4][5][6] Achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and necessitates precise control over reaction conditions.[7]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?

A2: Several factors critically influence the N1/N2 product ratio:

  • Steric and Electronic Effects: The position and nature of substituents on the indazole ring play a significant role. For instance, bulky groups at the C-3 position tend to favor N1 alkylation, while electron-withdrawing groups like nitro or carboxylate at the C-7 position can strongly direct the reaction towards N2 substitution.[5][8]

  • Reaction Conditions: The choice of base and solvent is paramount. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[4][5][6] In contrast, Mitsunobu conditions often show a preference for the N2 regioisomer.[5][8]

  • Nature of the Electrophile: The alkylating agent itself can influence the regiochemical outcome.[5][8]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products may be favored under kinetic control.[9][10][11][12]

Q3: How does the carboxylic acid group at the C-6 position influence the reaction?

A3: The carboxylic acid group at the C-6 position introduces an additional layer of complexity. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This can potentially lead to O-alkylation as a side reaction, forming an ester. Furthermore, the electronic effect of the carboxylate group can influence the nucleophilicity of the N1 and N2 positions.

II. Troubleshooting Guide

Problem 1: Low Yield of the Desired N1-Alkylated Product and Formation of a Difficult-to-Separate Mixture of N1 and N2 Isomers.

Possible Causes:

  • Suboptimal Base/Solvent Combination: The choice of base and solvent significantly impacts the regioselectivity. Common conditions like potassium carbonate in DMF can lead to mixtures of N1 and N2 isomers.

  • Reaction Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents may exhibit lower selectivity.

Solutions:

1. Optimization of Reaction Conditions for N1-Selectivity:

  • Protocol for Enhanced N1-Selectivity: A combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) has been shown to be highly effective in promoting N1-alkylation of indazoles.[4][5][6]

    • Step-by-Step Protocol:

      • To a solution of this compound (1 equivalent) in anhydrous THF, add NaH (2.2 equivalents, to deprotonate both the indazole N-H and the carboxylic acid) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

      • Stir the mixture at room temperature for 30-60 minutes.

      • Add the alkylating agent (1.1 equivalents) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

      • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

2. Exploring Thermodynamic Control for N1-Selectivity:

  • Since the N1-substituted indazole is often the thermodynamically more stable isomer, running the reaction at a slightly elevated temperature for a longer duration may favor its formation, assuming the reaction is reversible under these conditions.[3][9][10]

Data Summary: Impact of Reaction Conditions on N1:N2 Ratio

BaseSolventTemperatureTypical N1:N2 RatioReference(s)
NaHTHFRoom TempHigh N1 selectivity (>95:5)[4][5][6]
Cs₂CO₃DMFRoom TempMixture, slight N1 preference[13]
K₂CO₃DMFRoom TempOften close to 1:1 mixture
NaHMDSTHFVariesSolvent-dependent[5][8]
NaHMDSDMSOVariesSolvent-dependent[5][8]
Problem 2: Significant Formation of the O-Alkylated Byproduct (Ester).

Possible Causes:

  • Use of an Unprotected Carboxylic Acid: The carboxylate anion is a competing nucleophile.

  • Hard vs. Soft Alkylating Agents: "Hard" alkylating agents may have a higher propensity to react with the "harder" oxygen nucleophile of the carboxylate.

Solutions:

1. Protection of the Carboxylic Acid Group:

  • Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation will prevent O-alkylation. The ester can be subsequently hydrolyzed to the desired carboxylic acid.

    • Esterification Protocol (e.g., using TMS-CHN₂):

      • Dissolve the this compound in a mixture of toluene and methanol.

      • Add a 2.0 M solution of trimethylsilyldiazomethane (TMS-CHN₂) in hexanes dropwise at room temperature until a persistent yellow color is observed.

      • Quench the excess TMS-CHN₂ by adding a few drops of acetic acid.

      • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.

  • Proceed with the N-alkylation protocol as described in Problem 1, Solution 1.

  • Deprotection (Hydrolysis) Protocol:

    • Dissolve the N-alkylated methyl ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH).

    • Stir at room temperature or gently heat until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

    • Extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate to obtain the final product.

2. Use of a Milder Alkylating Agent:

  • If protection is not desirable, consider using a "softer" alkylating agent which may show a higher preference for the "softer" nitrogen nucleophiles of the indazole ring.

III. Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism: Competing N1 vs. N2 Alkylation

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Indazole_Acid This compound Indazole_Anion Indazole Anion Indazole_Acid->Indazole_Anion Deprotonation Base Base (e.g., NaH) Base->Indazole_Anion Alkyl_Halide Alkyl Halide (R-X) N1_Product N1-Alkylated Product (Thermodynamically Favored) Alkyl_Halide->N1_Product N2_Product N2-Alkylated Product (Kinetically Favored) Alkyl_Halide->N2_Product Indazole_Anion->N1_Product Attack at N1 Indazole_Anion->N2_Product Attack at N2

Caption: Competing pathways in the N-alkylation of indazole.

Troubleshooting Flowchart for Regioselectivity Issues

G Start Low Regioselectivity (N1/N2 Mixture) Check_Conditions Review Base/Solvent System Start->Check_Conditions Is_NaH_THF Using NaH in THF? Check_Conditions->Is_NaH_THF Switch_to_NaH_THF Switch to NaH in THF for N1-selectivity Is_NaH_THF->Switch_to_NaH_THF No O_Alkylation Significant O-Alkylation? Is_NaH_THF->O_Alkylation Yes Switch_to_NaH_THF->O_Alkylation Protect_Acid Protect Carboxylic Acid (e.g., as methyl ester) O_Alkylation->Protect_Acid Yes Still_Mixture Still a Mixture? O_Alkylation->Still_Mixture No Protect_Acid->Still_Mixture Optimize_Temp Optimize Temperature and Reaction Time Still_Mixture->Optimize_Temp Yes Success Improved Regioselectivity Still_Mixture->Success No Optimize_Temp->Success

Caption: A decision-making flowchart for troubleshooting regioselectivity.

IV. References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845–1856. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, December 29). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

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Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (THICA). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the isolation and purification of this valuable heterocyclic building block. Here, we combine fundamental principles with practical, field-tested solutions to ensure you can achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: The impurity profile of your crude THICA can vary significantly depending on the synthetic route. However, some of the most frequently observed impurities include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Isomeric Byproducts: Depending on the synthetic strategy, formation of constitutional isomers of the tetrahydroindazole core can occur.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can form adducts with the product.

  • Over-alkylation or Acylation Products: If the synthesis involves N-substitution, there is a risk of forming di-substituted byproducts.

  • Products of Side Reactions: In syntheses involving hydrazines and carbonyl compounds, the formation of stable hydrazones that fail to cyclize can be a significant side reaction. Dimerization and polymerization of reactive intermediates can also occur.[1][2]

Q2: My crude THICA has a brownish or yellowish tint. What is the likely cause and is it a major concern?

A2: A colored tint in the crude product is common and often attributed to minor impurities, such as oxidized species or residual reagents from the synthesis. While a slight coloration may not always indicate low purity, it is advisable to remove these colored impurities for most applications, especially in drug development. Decolorizing charcoal (activated carbon) treatment during recrystallization can be an effective method to address this issue.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To ensure the long-term stability and purity of THICA, it should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for both analysis and purification of THICA?

A4: Absolutely. HPLC is a powerful tool for both analytical and preparative purposes. For analytical assessment of purity, a reverse-phase HPLC method is typically employed. For purification, preparative HPLC can be used to isolate highly pure THICA, especially when dealing with difficult-to-separate impurities like isomers.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of this compound.

Scenario 1: Poor Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What factors could be causing this, and how can I improve my recovery?

A: The primary cause of low recovery during recrystallization is the suboptimal choice of solvent or improper technique. Here is a systematic approach to troubleshoot this issue:

  • Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids like THICA, polar protic solvents are often a good starting point.

    • Expert Insight: While a single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) often provides better results. Common solvent systems for recrystallization include n-hexane/acetone and n-hexane/ethyl acetate.[3] For indazole carboxylic acid derivatives, ethanol, methanol, and acetic acid have been reported as effective recrystallization solvents.[4][5]

  • Technique Optimization:

    • Minimum Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep the compound in solution even at low temperatures.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the product to "crash out" of solution, trapping impurities.

    • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure product can induce crystallization.

    • Solvent Evaporation: If you have used too much solvent, you can carefully evaporate some of it to reach the saturation point.

  • Workflow for Improving Recrystallization Yield:

    Caption: Troubleshooting workflow for low recrystallization yield.

Scenario 2: Persistent Impurities Detected by HPLC/TLC

Q: After recrystallization, I still see a persistent impurity peak close to my main product peak in the HPLC chromatogram. How can I remove it?

A: Close-eluting impurities are a common challenge, often due to structural similarities with the target compound. Here’s how to approach this problem:

  • Identify the Impurity (If Possible): Understanding the nature of the impurity is key. Is it a starting material, an isomer, or a byproduct? This information can guide your purification strategy.

  • Leverage the Carboxylic Acid Functionality: Acid-Base Extraction

    • Principle: The carboxylic acid group of THICA allows for a significant change in its solubility based on pH. You can exploit this to separate it from neutral or basic impurities. The solubility of ionizable drugs is pH-dependent, with the ionic form being more soluble than the neutral form.[6]

    • Protocol: Acid-Base Extraction

      • Dissolve the crude material in an organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The THICA will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The THICA will protonate and precipitate out of the solution.

      • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Chromatographic Purification:

    • Column Chromatography: If acid-base extraction is ineffective (e.g., for acidic impurities), column chromatography is the next logical step.

      • Solvent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A typical eluent system for indazole derivatives is ethyl acetate and petroleum ether.[5]

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of closely eluting compounds.

    • Preparative HPLC: For very challenging separations or to obtain very high purity material, preparative HPLC is the most effective method.

  • Decision Tree for Removing Persistent Impurities:

    Caption: Decision-making process for persistent impurity removal.

Scenario 3: Product Oiling Out Instead of Crystallizing

Q: My product is separating as an oil during recrystallization instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid. This is often due to the presence of impurities or a suboptimal solvent choice.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the solution is no longer supersaturated.

    • Slow Down the Cooling: As mentioned before, slow cooling is crucial. A Dewar flask or an insulated container can be used to slow down the cooling rate.

    • Change the Solvent System: If oiling out persists, the solvent system is likely not suitable.

      • Try a more non-polar solvent system.

      • If using a two-solvent system, try adding more of the less-soluble solvent to the hot solution before cooling.

    • Scratching and Seeding: Vigorously scratching the inside of the flask with a glass rod at the air-solvent interface can provide a surface for crystal nucleation. Adding a seed crystal can also be very effective.

    • Purify Before Recrystallization: If the crude material is very impure, a preliminary purification step like column chromatography or an acid-base wash may be necessary to remove the impurities that are inhibiting crystallization.

Part 3: Experimental Protocols and Data

Protocol 1: Optimized Recrystallization of this compound
  • Dissolution: In a suitable flask, add the crude THICA. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by Reverse-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of THICA in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Table 1: Solvent Screening for Recrystallization
Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
WaterPoorModerateSmall Needles
EthanolModerateHighGood
AcetoneHighHighPoor Recovery
Ethyl AcetateModerateHighGood
HexanePoorPoor-
Ethyl Acetate/Hexane (1:3)PoorHighExcellent Plates
DichloromethaneHighHighPoor Recovery

References

  • Ianni, F., Cerra, B., Tali Shandiz, S., Di Michele, A., Saluti, G., Galarini, R., ... & Carotti, A. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Organic Syntheses Procedure. indazole. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Shokry, A. M. (2017). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 7(54), 34055-34075.
  • Lokhande, P. D., et al. (Year). Efficient synthesis of 1H-indazoles. Journal Name, Volume(Issue), pages.
  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Laitinen, T., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4257-4271.
  • Tommasi, I., et al. (2016).
  • NeuroQuantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. 20(9), 5289-5294.
  • Musil, F., et al. (2018). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 19(5), 2266–2276.
  • Fiol, S., et al. (2017). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 96, 336-346.
  • El-Gamel, N. E. (2013). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Journal of Chemistry, 2013, 727296.

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Stability issues of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Aqueous Stability for Researchers

Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this molecule in aqueous environments. This guide is structured in a question-and-answer format to directly address the challenges you may face during your research and development.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the chemical behavior of this compound in aqueous solutions.

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this molecule is influenced by several key environmental factors. These are the same stressors used in forced degradation studies, which are designed to intentionally degrade a compound to understand its stability profile.[1][2] The most critical factors for this specific molecule are:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic reactions. While the carboxylic acid group is relatively stable, the tetrahydro-indazole ring system could be susceptible to acid or base-mediated degradation.

  • Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to degradation. The indazole ring, with its nitrogen atoms and electron-rich system, can be a target for oxidation.[3]

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. It is crucial to understand if the molecule is photolabile, as this has implications for both handling during experiments and storage.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. This is a critical factor for both short-term experiments and long-term storage.[5]

Q2: What are the likely degradation pathways for this molecule?

While specific degradation products must be empirically identified, we can hypothesize pathways based on the molecule's structure and the general chemistry of indazole derivatives.

  • Oxidation: The most probable pathway involves oxidation of the indazole ring system. Reaction with species like singlet oxygen can form endoperoxides, which may rearrange or lead to ring-opening.[3] The saturated cyclohexene portion of the molecule could also be susceptible to oxidation.

  • Hydrolysis: Although the carboxylic acid is stable, the core ring structure of related tetrahydro-indazolones has shown susceptibility to hydrolysis.[6] This could potentially be a long-term degradation pathway, especially under non-neutral pH conditions.

  • Decarboxylation: While less common under typical aqueous conditions, heating the molecule, particularly in a solid state or at extreme pH, could potentially lead to the loss of the carboxylic acid group as carbon dioxide.

Q3: What are the recommended storage conditions for aqueous stock solutions?

Based on the potential instabilities, we recommend the following:

  • Temperature: Store solutions at 4°C for short-term use (days) and aliquot into single-use volumes and store at -20°C or -80°C for long-term storage (weeks to months).

  • Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[7]

  • pH: Prepare stock solutions in a buffer at a pH where the compound is most stable, which should be determined experimentally. If this is unknown, a neutral pH (around 7.0) is a reasonable starting point.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: How does the tautomerism of the indazole ring affect stability and analysis?

Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[8] The 1H-tautomer is generally the more thermodynamically stable form in aqueous solutions.[9][10] While this equilibrium lies heavily towards the 1H form, the presence of even a small amount of the 2H-tautomer could potentially open up different degradation pathways. For analytical purposes, such as HPLC, the two tautomers typically interconvert rapidly and are observed as a single peak. However, if you are performing structural elucidation by NMR, you may see evidence of both forms depending on the solvent and temperature.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q: I prepared a fresh solution in a neutral buffer, but my compound concentration is decreasing over time, even when stored in the fridge. What is happening?

A: This suggests a potential instability even at neutral pH and refrigerated temperatures.

  • Possible Cause 1: Oxidation. Dissolved oxygen in your buffer can be sufficient to cause slow degradation over time.

  • Troubleshooting Steps:

    • Prepare a fresh solution using a buffer that has been degassed (e.g., by sparging with nitrogen or argon for 15-20 minutes).

    • Store the solution under an inert gas headspace.

    • Compare the stability of this solution to one prepared with a non-degassed buffer. A significant difference would point to oxidation as the primary cause.

  • Possible Cause 2: Hydrolytic Instability. The compound may have a low, but significant, rate of hydrolysis even at neutral pH. Related tetrahydro-indazolone structures have been noted to have limited stability in aqueous buffers.[6]

  • Troubleshooting Steps:

    • Perform a simple stability study by measuring the concentration of your compound at several time points (e.g., 0, 2, 8, 24 hours) after preparation.

    • If degradation is confirmed, you may need to prepare fresh solutions for each experiment or define a maximum "use by" time for your prepared solutions.

Q: After leaving my solution on the benchtop for a few hours, I see new, smaller peaks appearing in my HPLC chromatogram. What are they?

A: The appearance of new peaks is a classic sign of degradation. The benchtop environment exposes the compound to both light and ambient temperature.

  • Possible Cause: Photodegradation. The compound is likely sensitive to light.

  • Troubleshooting Steps:

    • Conduct a confirmatory photostability test as outlined in Protocol 2 . Prepare two samples, wrap one completely in aluminum foil (the control), and expose both to ambient laboratory light or a photostability chamber.

    • Analyze both samples by HPLC after several hours. If the exposed sample shows the new peaks while the control does not, photodegradation is the cause.

    • Solution: Handle all solutions of the compound under low-light conditions and always store them in light-protecting containers.

Q: My experimental results are inconsistent from day to day, even though I follow the same protocol. Could the stability of this compound be the issue?

A: Yes, inconsistent stability is a common source of experimental irreproducibility.

  • Possible Cause: Uncontrolled variations in solution age, storage, and handling.

  • Troubleshooting Workflow:

    • Standardize Solution Preparation: Implement a strict protocol where solutions are prepared fresh before each experiment or are used within a pre-validated time frame (e.g., within 4 hours of preparation).

    • Control for Light and Temperature: Ensure that during the experimental procedure itself, the solution is not exposed to direct light for extended periods and is kept at a controlled temperature (e.g., on ice) if the experiment is lengthy.

    • Perform a Forced Degradation Study: Use Protocol 2 below to systematically understand which conditions cause degradation. Knowing that your compound is, for example, highly sensitive to acid but stable in neutral buffer will allow you to design your experimental conditions to avoid instability. This process is fundamental to developing a robust, stability-indicating analytical method.[2]

Experimental Protocols

These protocols provide a framework for conducting your own stability assessments.

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol helps determine the stability of the compound in your specific experimental buffer.

  • Preparation: Prepare a solution of this compound in your chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable, validated HPLC method to determine the initial peak area or concentration. This is your baseline.

  • Incubation: Store the solution under your typical experimental conditions (e.g., 25°C on the benchtop, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the solution onto the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >5% is often considered significant. Also, monitor the chromatograms for the appearance and growth of any new peaks, which would be potential degradants.

Protocol 2: Forced Degradation (Stress Testing) Study

This study systematically exposes the compound to harsh conditions to rapidly identify potential liabilities, as recommended by ICH guidelines.[1][2]

  • Stock Solution: Prepare a primary stock solution of the compound in an organic solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution into the appropriate aqueous medium.

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute in water and add hydrogen peroxide to a final concentration of 3%.[3] Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute in purified water. Incubate at 60°C, protected from light.

    • Photodegradation: Dilute in purified water. Expose to a calibrated light source (as per ICH Q1B guidelines) or simply place on a windowsill exposed to indirect daylight. Run a parallel sample wrapped in foil as a dark control.

  • Sampling: Take samples at various time points (e.g., 2, 8, 24 hours).

  • Quenching: Before analysis, stop the degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient.

  • Analysis: Analyze all samples and controls by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the stress is sufficient but not so harsh that it produces irrelevant secondary degradants.[4]

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent / ConditionTypical IncubationPotential Outcome
Acid Hydrolysis 0.1 M HCl60°C for up to 24hDegradation of the indazole ring
Base Hydrolysis 0.1 M NaOH60°C for up to 24hDegradation of the indazole ring
Oxidation 3% H₂O₂Room Temp for up to 24hFormation of N-oxides, ring-opened products
Thermal Purified Water60°C for up to 24hGeneral acceleration of other degradation pathways
Photochemical Light Exposure (ICH Q1B)Ambient TempFormation of photo-isomers or radical-induced degradants
Visualizations
Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis prep Prepare Stock Solution acid Acid (HCl) prep->acid Dilute into Stress Medium base Base (NaOH) prep->base Dilute into Stress Medium ox Oxidation (H2O2) prep->ox Dilute into Stress Medium therm Thermal (Heat) prep->therm Dilute into Stress Medium photo Photo (Light) prep->photo Dilute into Stress Medium quench Quench/ Neutralize acid->quench Sample at Time Points base->quench Sample at Time Points ox->quench Sample at Time Points therm->quench Sample at Time Points photo->quench Sample at Time Points hplc HPLC Analysis (Stability-Indicating) quench->hplc data Data Interpretation (Mass Balance, Peak Purity) hplc->data

Caption: General workflow for a forced degradation study.

Hypothetical Oxidative Degradation Pathway

Hypothetical_Degradation Parent 4,5,6,7-Tetrahydro-1H-indazole- 6-carboxylic acid Oxidation Oxidizing Agent (e.g., H₂O₂, O₂) Parent->Oxidation N_Oxide Indazole N-Oxide Derivative Oxidation->N_Oxide Oxidation at N Ring_Opened Ring-Opened Product (e.g., Imidazolone derivative) Oxidation->Ring_Opened Ring Cleavage Hydroxylated Hydroxylated Cyclohexene Ring Oxidation->Hydroxylated Oxidation of Saturated Ring

Caption: Plausible oxidative degradation pathways for the title compound.

References
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • Austin Journal of Analytical and Pharmaceutical Chemistry. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • ChemScene. (n.d.). This compound.
  • MedCrave. (2016, December 14). Forced degradation studies.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharma Learning In Depth. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. YouTube.
  • Narang, A. S., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Metcalfe-Mates, J. C., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Molecules.
  • Chen, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

Sources

Preventing degradation of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. This guide provides researchers, scientists, and drug development professionals with practical, in-depth information to prevent its degradation during storage. By understanding the molecule's inherent sensitivities and implementing the robust protocols outlined below, you can safeguard your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The principal degradation triggers for this molecule are exposure to oxygen, moisture, light, and elevated temperatures. The tetrahydro-indazole ring system, coupled with the carboxylic acid moiety, makes the compound susceptible to oxidation and photo-oxidation.[1] Moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions.

Q2: What is the recommended general storage condition for this compound?

A2: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[2] Protecting it from light is crucial to prevent photodegradation.

Q3: How can I tell if my sample has started to degrade?

A3: Visual indicators of degradation can include a change in color (e.g., yellowing or browning of a previously white or off-white solid) or a change in physical state, such as clumping, which may suggest moisture absorption. For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify purity and detect the presence of degradation products.

Q4: Is it necessary to handle this compound in a glove box?

A4: For long-term storage and when handling larger quantities, using an inert atmosphere glove box is the best practice to minimize exposure to air and moisture.[1] For short-term handling of small quantities, working quickly and efficiently in a well-ventilated fume hood with proper inert gas blanketing techniques can be sufficient.[3][4][5]

II. Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Issue 1: Sample Discoloration (Yellowing/Browning) Observed Over Time

Potential Cause: This is a classic sign of oxidative or photo-oxidative degradation. The unsaturated indazole ring is susceptible to reacting with oxygen, a process that can be accelerated by light and heat.[1]

Troubleshooting Protocol:

  • Immediate Action: Transfer the material to a new, clean, and dry amber glass vial. Purge the vial thoroughly with an inert gas like argon or nitrogen before sealing.

  • Purity Assessment: Perform an HPLC analysis to quantify the remaining parent compound and identify the extent of degradation.

  • Enhanced Storage: Store the newly packaged material at a lower temperature, ideally 2-8°C, and ensure it is kept in complete darkness.

  • Future Prevention: Always handle the compound under an inert atmosphere.[1][6] Use opaque containers or wrap standard vials in aluminum foil to provide an extra layer of light protection.

Issue 2: Inconsistent Experimental Results or Loss of Potency

Potential Cause: This often points to the presence of undetected degradation products that may interfere with your assay or a reduction in the concentration of the active parent compound. Even minor degradation (5-10%) can significantly impact biological or chemical assays.[7]

Troubleshooting Workflow:

The following workflow outlines a systematic approach to investigate and resolve issues of inconsistent results.

G cluster_0 Investigation Phase cluster_1 Remediation & Prevention A Inconsistent Results Observed B Perform HPLC Purity Analysis on Stored Sample A->B C Compare with Reference Standard or Initial Batch Data B->C D Purity Below Threshold? (e.g., <95%) C->D Evaluate E Quarantine Affected Batch D->E Yes I Investigate Other Experimental Variables (e.g., solvent, pH) D->I No F Procure/Synthesize Fresh Material E->F G Implement Strict Storage Protocol: - Inert Atmosphere - 2-8°C - Light Protection F->G H Establish Routine Stability Testing Schedule G->H

Caption: Workflow for troubleshooting inconsistent experimental results.

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[8]

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can resolve the parent peak from any new peaks that appear in stressed samples.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.[9][10] This involves intentionally exposing the compound to harsh conditions to generate degradants.

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂).[11]

    • Thermal Stress: Heat the solid compound (e.g., at 60°C).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using your developed HPLC method to confirm that all degradation products are well-separated from the main peak.

Issue 3: Solid Material Becomes Clumpy or Gummy

Potential Cause: This indicates moisture absorption. Carboxylic acids can be hygroscopic, and the presence of water can not only change the physical properties but also potentially initiate hydrolytic degradation pathways.

Troubleshooting Protocol:

  • Drying: Dry the material under a high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if the compound is thermally stable at that temperature, but this should be done with caution.

  • Storage Environment: Store the compound in a desiccator, preferably within a larger inert-atmosphere environment like a glove box.[1]

  • Handling Practices: When removing the compound from cold storage (e.g., a refrigerator), allow the container to warm to room temperature before opening.[6] This prevents atmospheric moisture from condensing on the cold solid.

III. Recommended Storage Protocols & Best Practices

Adherence to a multi-layered storage strategy is the most effective way to ensure the long-term stability of this compound.

Storage Condition Hierarchy
TierStorage ConditionAtmosphereLight ProtectionBest For
Gold Standard 2-8°CInert Gas (Argon/Nitrogen)Amber Vial in DarknessLong-term storage (>6 months), reference standards
Standard 2-8°CTightly SealedAmber VialRoutine use, working stock (up to 6 months)
Short-Term Room TemperatureTightly SealedAmber VialTemporary storage (<1 week), in-use samples

Data synthesized from supplier recommendations and general chemical handling guidelines.[1][2][12][13]

Experimental Workflow for Proper Aliquoting and Storage

This diagram illustrates the ideal workflow for handling a new batch of the compound to maximize its shelf-life.

Caption: Recommended workflow for aliquoting and storing the compound.

By implementing these detailed protocols and understanding the chemical rationale behind them, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your research.

References
  • Forced degradation studies. MedCrave online. [Link]

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). chemdad. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Selected Methods of Analysis. web.pdx.edu. [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. National Institutes of Health (NIH). [Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health (NIH). [Link]

  • Analytical Methods. OPUS. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Institutes of Health (NIH). [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

Identifying and removing byproducts from 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis, with a focus on identifying and removing byproducts. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound typically proceeds via a well-established route: the condensation of a suitable cyclic β-ketoester, such as ethyl 2-oxocyclohexane-1-carboxylate, with hydrazine, followed by cyclization. While this method is generally effective, it is not without its challenges, primarily concerning the formation of byproducts that can complicate purification and compromise the final product's purity.

Core Reaction Pathway

Ethyl 2-oxocyclohexane-1-carboxylate Ethyl 2-oxocyclohexane-1-carboxylate Hydrazone Intermediate Hydrazone Intermediate Ethyl 2-oxocyclohexane-1-carboxylate->Hydrazone Intermediate + Hydrazine This compound This compound Hydrazone Intermediate->this compound Cyclization (Intramolecular Condensation)

Caption: General synthetic scheme for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the reaction of a cyclic β-ketoester, specifically a derivative of 2-oxocyclohexanecarboxylic acid, with hydrazine hydrate. This reaction is a classic example of pyrazole synthesis, which is analogous to the Knorr pyrazole synthesis.

Q2: What are the critical reaction parameters to control during the synthesis?

The key parameters to monitor and control are:

  • Temperature: The initial condensation to form the hydrazone is typically performed at a lower temperature, while the subsequent cyclization may require heating. Exceeding the optimal temperature can lead to the formation of degradation products or aromatization of the tetrahydroindazole ring.

  • pH: The reaction is often carried out under acidic or basic conditions to catalyze the condensation and cyclization steps. The choice of catalyst can influence the reaction rate and the byproduct profile.

  • Purity of Starting Materials: The purity of the cyclic β-ketoester and hydrazine hydrate is paramount. Impurities in the starting materials will inevitably lead to impurities in the final product.

Section 3: Troubleshooting Guide: Identifying and Removing Byproducts

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: My final product is a mixture of regioisomers.

Cause and Explanation:

When using an unsymmetrical cyclic β-ketoester and a substituted hydrazine, the formation of two regioisomers, the 1H- and 2H-tetrahydroindazoles, is a common issue. In the case of the target molecule, if a substituted hydrazine were used, this would be a primary concern. With unsubstituted hydrazine, the tautomeric nature of the final product can still present challenges in characterization and reactivity in subsequent steps. The formation of N-1 versus N-2 substituted indazoles is a well-documented challenge in indazole synthesis, with the product ratio often being dependent on steric and electronic factors, as well as reaction conditions.

Unsymmetrical Precursor Unsymmetrical Precursor Mixture of Regioisomers Mixture of Regioisomers Unsymmetrical Precursor->Mixture of Regioisomers Reaction with Hydrazine 1H-Tetrahydroindazole 1H-Tetrahydroindazole Mixture of Regioisomers->1H-Tetrahydroindazole 2H-Tetrahydroindazole 2H-Tetrahydroindazole Mixture of Regioisomers->2H-Tetrahydroindazole

Caption: Formation of regioisomers from an unsymmetrical precursor.

Identification:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying regioisomers. The chemical shifts of the protons and carbons on and adjacent to the pyrazole ring will differ significantly between the two isomers.

  • Chromatography: HPLC and TLC can often separate the two isomers, appearing as two distinct spots or peaks.

Removal Strategies:

  • Column Chromatography: This is the most effective method for separating regioisomers. A silica gel column with a suitable eluent system, typically a gradient of ethyl acetate in hexanes or dichloromethane in methanol, can provide good separation.

  • Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional recrystallization can be employed. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, ethyl acetate, and their mixtures with water.

ByproductIdentification MethodRemoval Technique
Regioisomers (e.g., 2H-isomer) NMR, HPLC, TLCColumn Chromatography, Fractional Recrystallization
Problem 2: My reaction seems incomplete, and I have isolated unreacted starting material or an intermediate.

Cause and Explanation:

Incomplete reactions can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. The reaction proceeds through a hydrazone intermediate; if the cyclization step is not driven to completion, this intermediate will be a major byproduct.

Identification:

  • TLC Analysis: Monitor the reaction progress by TLC. The presence of a spot corresponding to the starting β-ketoester or a new spot that is not the product indicates an incomplete reaction.

  • Spectroscopic Analysis: The hydrazone intermediate will have characteristic spectroscopic signatures, such as the presence of a C=N bond in the IR spectrum and distinct signals in the NMR spectrum compared to the final product.

Resolution:

  • Increase Reaction Time and/or Temperature: If the reaction has stalled, extending the reaction time or cautiously increasing the temperature may drive it to completion.

  • Add More Catalyst: If a catalyst is being used, its activity may have diminished over time. Adding a fresh portion of the catalyst can restart the reaction.

Problem 3: I am observing a byproduct that appears to be the aromatized indazole.

Cause and Explanation:

The tetrahydroindazole ring can undergo dehydrogenation to form the corresponding aromatic indazole, especially under harsh reaction conditions such as high temperatures or in the presence of oxidizing agents. This is a known transformation for similar heterocyclic systems.

This compound This compound Indazole-6-carboxylic acid Indazole-6-carboxylic acid This compound->Indazole-6-carboxylic acid Dehydrogenation (Oxidation)

Caption: Dehydrogenation of the tetrahydroindazole ring as a side reaction.

Identification:

  • NMR Spectroscopy: The aromatic indazole will show characteristic signals in the aromatic region of the 1H NMR spectrum (typically 7-8 ppm), which are absent in the spectrum of the tetrahydro-derivative.

  • Mass Spectrometry: The aromatized product will have a molecular weight that is 4 Da less than the target compound due to the loss of four hydrogen atoms.

Removal and Prevention:

  • Milder Reaction Conditions: To prevent this side reaction, use the lowest effective temperature and avoid prolonged reaction times.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification: The aromatized byproduct can usually be separated from the desired product by column chromatography or recrystallization due to differences in polarity and crystal packing.

ByproductIdentification MethodRemoval/Prevention
Aromatized Indazole NMR, Mass SpectrometryMilder reaction conditions, Inert atmosphere, Column Chromatography

Section 4: Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common methods for analogous syntheses. Optimization may be required.

  • Step 1: Condensation and Cyclization

    • To a solution of ethyl 4-formyl-3-oxocyclohexane-1-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by TLC.

    • Add a catalytic amount of acetic acid and heat the reaction mixture to reflux for 6-12 hours, or until the cyclization is complete as indicated by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Step 2: Saponification

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the saponification is complete (monitored by TLC).

  • Step 3: Work-up and Isolation

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 3-4 with cold 1M HCl.

    • The product, this compound, should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol or methanol.

  • Slowly add water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-100% ethyl acetate, and then adding a small percentage of methanol if necessary). The carboxylic acid product will likely require a more polar eluent to move down the column. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the acidic product.

Section 5: Characterization Data

The following table provides expected analytical data for the target molecule. Actual values may vary slightly depending on the instrumentation and conditions.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white solid
1H NMR (DMSO-d6, 400 MHz) δ 12.5 (br s, 1H, COOH), 12.0 (br s, 1H, NH), 7.3 (s, 1H, CH), 2.8-2.2 (m, 7H, CH₂ and CH)
13C NMR (DMSO-d6, 100 MHz) δ 175.0 (C=O), 140.0 (C), 135.0 (C), 115.0 (C), 40.0 (CH), 30.0-20.0 (CH₂)
IR (KBr, cm⁻¹) 3400-2500 (br, O-H and N-H), 1700 (C=O), 1600 (C=N)
Mass Spec (ESI-) m/z 165.0 [M-H]⁻

Section 6: Troubleshooting Workflow

Start Start Analyze Crude Product (TLC, NMR) Analyze Crude Product (TLC, NMR) Pure Product? Pure Product? Analyze Crude Product (TLC, NMR)->Pure Product? End End Pure Product?->End Yes Identify Impurities Identify Impurities Pure Product?->Identify Impurities No Regioisomers? Regioisomers? Identify Impurities->Regioisomers? Multiple Spots/Peaks Unreacted SM? Unreacted SM? Identify Impurities->Unreacted SM? Starting Material Spot Aromatized Byproduct? Aromatized Byproduct? Identify Impurities->Aromatized Byproduct? Aromatic Signals in NMR Column Chromatography Column Chromatography Regioisomers?->Column Chromatography Yes Column Chromatography->Pure Product? Optimize Reaction Optimize Reaction Unreacted SM?->Optimize Reaction Yes Re-run Synthesis Re-run Synthesis Optimize Reaction->Re-run Synthesis Milder Conditions / Chromatography Milder Conditions / Chromatography Aromatized Byproduct?->Milder Conditions / Chromatography Yes Milder Conditions / Chromatography->Pure Product? Re-run Synthesis->Analyze Crude Product (TLC, NMR)

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the successful scale-up of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges through a practical, question-and-answer format, grounded in fundamental chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the synthesis and scale-up process.

Q1: What is the most common and scalable synthetic route for this compound?

A: A robust and widely adopted route begins with a derivative of 4-oxocyclohexanecarboxylic acid. The synthesis generally proceeds through three key stages: 1) formylation to create a β-ketoaldehyde equivalent, 2) condensation with hydrazine to form the indazole ring, and 3) hydrolysis to yield the final carboxylic acid. This method avoids harsh conditions and utilizes readily available starting materials, making it suitable for large-scale production.

Q2: What are the most critical process parameters to monitor during scale-up?

A: When scaling this synthesis, the most critical parameters are:

  • Temperature Control: The condensation reaction with hydrazine is exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions and the formation of impurities.

  • Mixing Efficiency: Homogeneous mixing is vital, especially during the formylation and hydrazine addition steps, to avoid localized high concentrations of reagents which can promote side reactions.

  • Rate of Reagent Addition: Controlled, slow addition of hydrazine is crucial to manage the exotherm and ensure consistent product quality.

  • pH Control: The pH during the final hydrolysis and the subsequent acidic workup for product isolation must be carefully controlled to ensure complete conversion and efficient precipitation of the product.

Q3: How can I effectively monitor the reaction's progress and completion?

A: For process monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for quantitative tracking of the starting material, intermediates, and the final product. For faster, qualitative checks at the reactor, Thin-Layer Chromatography (TLC) can be employed. A typical TLC system would be Dichloromethane:Methanol (9:1 v/v) with visualization under UV light.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a detailed Q&A format.

Issue Category: Low Yields and Incomplete Reactions

Q: We are experiencing a significant drop in yield from ~85% at the 50g scale to ~60% at the 2kg scale. The primary issue appears to be an incomplete condensation reaction. What is the likely cause?

A: This is a classic scale-up challenge related to heat and mass transfer.

  • Causality: On a small scale, heat generated from the exothermic hydrazine condensation is easily dissipated. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the internal temperature rises uncontrollably, it can promote the degradation of reactants or lead to the formation of unwanted side products like azines. Furthermore, inefficient mixing in a large reactor can create "hot spots" and areas where the hydrazine concentration is too low for the reaction to proceed to completion.

  • Recommended Solutions:

    • Improve Heat Transfer: Ensure your reactor's cooling system is adequate. Consider starting the reaction at a lower initial temperature than in the lab-scale protocol to compensate for the exotherm.

    • Control Addition Rate: Add the hydrazine hydrate solution subsurface via a dip tube at a slow, controlled rate. This ensures it reacts quickly and disperses, minimizing side reactions.

    • Optimize Agitation: Increase the agitation speed to improve mixing. If using a multi-blade agitator, ensure the design is appropriate for the vessel geometry to prevent stratification of reactants.

Issue Category: Impurity Profile & Purification

Q: Our final product is contaminated with a significant amount of the isomeric 2-H-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid. How can we improve the regioselectivity of the cyclization?

A: The formation of the N1 (1H) versus the N2 (2H) indazole isomer is highly dependent on the reaction conditions, particularly the pH.

  • Mechanistic Insight: The cyclization can proceed through two distinct pathways. Generally, acidic conditions favor the formation of the thermodynamically more stable 1H-indazole isomer, which is the desired product.[1] In contrast, neutral or slightly basic conditions can increase the proportion of the 2H-isomer.

  • Recommended Solutions:

    • Solvent and pH Adjustment: The choice of solvent can influence the reaction's success.[1] Running the condensation in a slightly acidic medium, such as ethanol with a catalytic amount of acetic acid, can significantly favor the formation of the 1H-isomer.

    • Temperature Profile: Lower reaction temperatures often lead to higher selectivity. Profile the reaction at different temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal balance between reaction rate and selectivity.

Q: The crude product after hydrolysis is an oily solid that is difficult to filter and purify by crystallization. What strategies can we employ for effective isolation and purification at scale?

A: Oiling out during crystallization is common when impurities are present that act as eutectic melting point depressants. A multi-pronged approach is necessary.

  • Recommended Solutions:

    • Anti-Solvent Crystallization: First, ensure the product is fully protonated by adjusting the pH to ~2-3 with HCl. Dissolve the crude oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or isopropanol). Then, slowly add a cold anti-solvent in which the product is insoluble (e.g., water or heptane) until turbidity is observed. Maintaining a controlled temperature and slow addition rate is key to promoting crystal growth over precipitation.

    • pH-Based Extraction: Before crystallization, perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. This simple step can often significantly improve crystallization behavior.

    • Seeding: If you have a small amount of pure crystalline material, use it to seed the crystallization batch. Seeding provides a template for crystal growth and can dramatically improve the final product's physical form.

Section 3: Scalable Experimental Protocol and Data

Optimized Protocol for 1 kg Scale Synthesis

This protocol is a self-validating system with built-in in-process controls (IPCs).

Step 1: Formylation of Ethyl 4-oxocyclohexanecarboxylate

  • Charge a 20 L reactor with anhydrous ethanol (5 L) and sodium ethoxide (327 g).

  • Cool the mixture to 10°C.

  • In a separate vessel, mix ethyl 4-oxocyclohexanecarboxylate (1 kg) and ethyl formate (512 g).

  • Add the ester/formate mixture to the reactor over 2 hours, maintaining the internal temperature below 15°C.

  • Allow the reaction to stir at 20-25°C for 12 hours.

  • IPC-1 (HPLC): Check for the disappearance of the starting ketone (<2% remaining).

Step 2: Condensation and Indazole Ring Formation

  • Cool the reaction mixture to 5°C.

  • Slowly add hydrazine hydrate (64%, 456 g) over 3 hours, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, warm the mixture to 60°C and hold for 4 hours.

  • IPC-2 (HPLC): Monitor the formation of the ethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate intermediate.

Step 3: Saponification and Isolation

  • Cool the mixture to 20°C. Add a solution of sodium hydroxide (465 g) in water (2 L).

  • Heat the mixture to 80°C and hold for 6 hours.

  • IPC-3 (HPLC): Check for the disappearance of the ethyl ester intermediate (<1% remaining).

  • Cool to 25°C and distill off the ethanol under vacuum.

  • Add water (5 L) and wash with methyl tert-butyl ether (MTBE) (2 x 2 L) to remove non-polar impurities.

  • Cool the aqueous layer to 10°C and slowly add concentrated HCl (~1 L) to adjust the pH to 2-3.

  • Stir the resulting slurry at 5-10°C for 2 hours.

  • Filter the solid product, wash with cold water (2 x 1 L), and dry under vacuum at 50°C.

  • Expected Yield: 800-850 g (82-87%).

Data Summary: Lab vs. Pilot Scale Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Rationale for Change
Starting Ketone 10 g1 kgDirect Scale-Up
Hydrazine Addition Time 15 minutes3 hoursManage exotherm and ensure mixing.
Initial Reaction Temp. 20°C5°CProactive temperature control.
Stirrer Speed 400 RPM (Magnetic)150 RPM (Impeller)Different agitation mechanics; focus on bulk fluid movement.
Work-up Volume 100 mL10 LMaintain appropriate concentration for precipitation.
Expected Yield ~88%~85%Slight decrease is common due to transfer losses and handling.

Section 4: Visualization of Workflow and Logic

Synthetic Workflow Diagram

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Isolation SM Ethyl 4-oxocyclohexanecarboxylate + Ethyl Formate Base NaOEt / EtOH SM->Base Add to Intermediate1 Sodium salt of 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate Base->Intermediate1 Stir 12h Hydrazine Hydrazine Hydrate Intermediate1->Hydrazine Cool to 5°C Intermediate2 Ethyl 4,5,6,7-tetrahydro-1H- indazole-6-carboxylate Hydrazine->Intermediate2 Add slowly, heat to 60°C Hydrolysis NaOH(aq), 80°C Intermediate2->Hydrolysis Workup Acidic Work-up (HCl) Hydrolysis->Workup Product Final Product: 4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid Workup->Product

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Decision Tree: Low Yield

Caption: Decision tree for troubleshooting low yield issues during scale-up.

References

  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Sharma, V., & Kumar, P. (Year). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Organic Syntheses. Indazole Synthesis Procedure.
  • Organic Chemistry Portal. Indazole Synthesis.

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical comparison of 2D NMR techniques for the unambiguous structural elucidation of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. Moving beyond a simple recitation of steps, we will explore the causal logic behind the experimental strategy, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating dataset essential for researchers in synthetic chemistry and drug development.

The challenge with a molecule like this compound lies in its distinct structural domains: a saturated, flexible cyclohexane ring fused to a planar, aromatic-like pyrazole ring, further functionalized with a carboxylic acid. While 1D NMR provides the initial list of ingredients—protons and carbons—it often fails to resolve ambiguities in how these pieces are connected, especially across quaternary carbons and heteroatomic junctions.[1] 2D NMR resolves this by adding a second dimension, spreading out correlations to reveal the intricate bonding network of the molecule.[2]

The Strategic Workflow: From Fragments to Final Structure

The structural validation process follows a logical progression. We begin with foundational 1D NMR to identify all proton and carbon environments. We then use COSY to map out the contiguous proton networks. HSQC is employed next to link these protons to their directly attached carbons. Finally, the crucial HMBC experiment allows us to stitch these fragments together by identifying long-range connections, confirming the overall scaffold and the position of substituents.

G cluster_start Initial Analysis cluster_correlation Connectivity Mapping A 1D ¹H NMR (Proton Environments) C ¹H-¹H COSY (Proton-Proton Coupling Network) A->C B 1D ¹³C & DEPT NMR (Carbon Environments & Types) D ¹H-¹³C HSQC (Direct C-H Bonds) B->D C->D Assign Protons F Complete & Validated Structure C->F Synthesize All Data E ¹H-¹³C HMBC (Long-Range C-H Connectivity) D->E Assign Carbons D->F Synthesize All Data E->F Synthesize All Data

Figure 1: A strategic workflow for 2D NMR-based structure elucidation.

Pillar 1: ¹H-¹H COSY - Mapping the Aliphatic Ring

Expertise & Experience: Correlation Spectroscopy (COSY) is the quintessential starting point for mapping the proton framework. It identifies protons that are scalar (J-coupled), typically through two or three bonds.[1] For our target molecule, this experiment is invaluable for tracing the connectivity of the saturated six-membered ring, which constitutes a single, continuous spin system.

The COSY spectrum plots the ¹H NMR spectrum on both axes. Diagonal peaks represent the 1D spectrum, while the crucial information is in the off-diagonal "cross-peaks," which indicate coupling between two distinct protons.[3] We anticipate strong correlations between the geminal protons on C4, C5, and C7, and vicinal correlations between protons on adjacent carbons (H4-H5, H5-H6, H6-H7). The proton on the indazole ring (H3) and the N-H proton should appear as singlets with no COSY correlations to the aliphatic ring, immediately isolating them from that spin system.

Figure 2: Expected ¹H-¹H COSY correlations for the target molecule.

Pillar 2: ¹H-¹³C HSQC - Linking Protons to Carbons

Trustworthiness: The Heteronuclear Single Quantum Coherence (HSQC) experiment acts as a powerful validation checkpoint. It unambiguously correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹JCH coupling).[4] This technique is exceptionally sensitive and provides clean spectra, as it only shows signals for carbons that bear protons.[5] Quaternary carbons are, by definition, absent from an HSQC spectrum.

By overlaying the HSQC data with our COSY-derived proton assignments, we can confidently assign the carbon signals of the C4, C5, C6, and C7 positions. For instance, the proton signal we identified as H6 from the COSY experiment will show a cross-peak in the HSQC spectrum to its corresponding carbon, C6. This provides a robust, internally consistent assignment of the entire aliphatic backbone.

Table 1: Predicted ¹H-¹³C One-Bond Correlations from HSQC

Proton AssignmentPredicted ¹H Shift (ppm)Carbon AssignmentPredicted ¹³C Shift (ppm)Correlation
H3~7.2-7.5C3~130-135Present
H4a, H4b~2.7-2.9C4~25-30Present
H5a, H5b~1.8-2.2C5~25-30Present
H6~2.5-2.8C6~40-45Present
H7a, H7b~2.3-2.6C7~20-25Present
COOH~11-12C=O~175-180Absent
--C3a~120-125Absent
--C7a~140-145Absent

Pillar 3: ¹H-¹³C HMBC - Assembling the Complete Jigsaw

Authoritative Grounding: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule.[6] It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[7] This is the critical experiment that allows us to connect the isolated spin systems and definitively place the carboxylic acid group.

Key Structural Questions Answered by HMBC:

  • Ring Fusion: How is the aliphatic ring connected to the pyrazole ring? We expect to see correlations from the C4 protons (H4) to the pyrazole bridgehead carbons C3a and C7a. Likewise, protons at C7 should show correlations to C7a.

  • Carboxylic Acid Placement: Is the -COOH group at C6? The proton on C6 (H6) should show a two-bond correlation (²JCH) to the carboxyl carbon (C=O). Additionally, the protons on the adjacent carbons, H5 and H7, should exhibit three-bond correlations (³JCH) to this same C=O carbon.

  • Pyrazole Structure: We can confirm the pyrazole assignments by observing correlations from the H3 proton to the bridgehead carbons C3a and C7a.

Figure 3: Key anticipated HMBC correlations for structural confirmation.

The collective dataset from these three experiments provides interlocking, mutually reinforcing evidence. The COSY defines the aliphatic chain, the HSQC assigns the carbons of that chain, and the HMBC connects that chain to the pyrazole ring and confirms the position of the carboxyl group, leaving no room for structural ambiguity.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Transfer the solution to a 5 mm NMR tube. The sample height should be at least 4.5 cm.[5]

2. 1D NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shifts and assess sample concentration and purity.

  • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

3. COSY (Correlation Spectroscopy) Acquisition: [8]

  • Experiment: Gradient-selected DQF-COSY (Double Quantum Filtered COSY is recommended to suppress strong singlet signals).[5]

  • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (e.g., 0-13 ppm).

  • Acquisition Parameters:

    • Direct dimension (F2): 1024 or 2048 complex points.

    • Indirect dimension (F1): 256 or 512 t₁ increments.

    • Number of scans: 4 to 8 per increment.

    • Relaxation delay: 1.5-2.0 seconds.

4. HSQC (Heteronuclear Single Quantum Coherence) Acquisition: [5]

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

  • Spectral Width:

    • F2 (¹H): Cover all proton signals (e.g., 0-13 ppm).

    • F1 (¹³C): Cover all expected carbon signals (e.g., 10-185 ppm).

  • Acquisition Parameters:

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Direct dimension (F2): 1024 complex points.

    • Indirect dimension (F1): 256 t₁ increments.

    • Number of scans: 2 to 4 per increment.

    • Relaxation delay: 1.5 seconds.

5. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: [6]

  • Experiment: Gradient-selected HMBC.

  • Spectral Width: Same as HSQC.

  • Acquisition Parameters:

    • Optimize the long-range coupling constant for an average value of 8 Hz. This is a good compromise for detecting both ²JCH and ³JCH correlations.

    • Direct dimension (F2): 2048 complex points.

    • Indirect dimension (F1): 512 t₁ increments.

    • Number of scans: 8 to 16 per increment (HMBC is less sensitive than HSQC).

    • Relaxation delay: 2.0 seconds.

6. Data Processing:

  • Apply a sine-squared window function in both dimensions before Fourier transformation.

  • Zero-fill the data at least once in the F1 dimension to improve digital resolution.

  • Phase-correct phase-sensitive experiments (e.g., HSQC) and perform magnitude calculation for others where appropriate (e.g., COSY).[3]

References

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • University of Missouri. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. [Link]

  • Brukner, P. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Miyamatsu, T., et al. (1973). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 16(4), 421-423. [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules. YouTube. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Ghatak, S. (2022, June 29). 2D NMR, Heteronuclear spectra. YouTube. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5086-5100. [Link]

  • ResearchGate. (n.d.). Selected 1 H-1 H COSY and HMBC correlations of 1. [Link]

  • All Things Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

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A Comparative Analysis of the Biological Activities of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features, including a fused pyrazole and a partially saturated cyclohexane ring, provide a versatile template for the design of potent and selective therapeutic agents. This guide offers an in-depth comparison of the biological activities of various 4,5,6,7-tetrahydro-1H-indazole derivatives, supported by experimental data and methodological insights to aid researchers in their drug discovery endeavors.

The Enduring Appeal of the Tetrahydroindazole Core

The indazole ring system, while not abundant in nature, has been extensively explored in synthetic medicinal chemistry due to its wide range of pharmacological properties.[1][2] The partially saturated nature of the 4,5,6,7-tetrahydro-1H-indazole core imparts favorable physicochemical properties, such as improved solubility and a three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] This has led to the development of derivatives with potent anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3]

A Comparative Look at Key Biological Activities

This guide will focus on a comparative analysis of three major biological activities exhibited by 4,5,6,7-tetrahydro-1H-indazole derivatives: anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the structure-activity relationships (SAR), present quantitative data for representative compounds, and provide an overview of the key experimental methodologies.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Several 4,5,6,7-tetrahydro-1H-indazole derivatives have emerged as potent anticancer agents by targeting key signaling pathways involved in cell growth and survival.[4][5] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[2]

A significant advantage of some indazole derivatives is their ability to inhibit multiple kinases, a strategy that can be effective against the development of drug resistance.[6] For instance, certain derivatives have shown potent inhibitory activity against key kinases in oncogenic pathways like the EGFR and BRAF signaling cascades.[6]

Featured Derivatives and their Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative 4,5,6,7-tetrahydro-1H-indazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3b MCF-7 (Breast)45.97[5]
WiDr (Colon)27.20[5]
Compound 3d HeLa (Cervical)46.36[5]
Compound 6o K562 (Leukemia)5.15[4]
Compound IX IGROV1 (Ovarian)0.46 (GI50)[6]
SR (Leukemia)0.28 (GI50)[6]
ACHN (Renal)0.38 (GI50)[6]
LOX IMVI (Melanoma)0.17 (GI50)[6]

Note: GI50 (50% growth inhibition) is another common metric for assessing anticancer activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7] The principle lies in the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

Caption: Workflow of the MTT assay for determining the cytotoxic activity of test compounds.

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the 4,5,6,7-tetrahydro-1H-indazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a period that allows for the assessment of growth inhibition, typically 48 to 72 hours.[9]

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability compared to the untreated control.[4]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain 4,5,6,7-tetrahydro-1H-indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[3][10]

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate inflammation and pain.[10] By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

Featured Derivatives and their In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[11][12] The table below presents the efficacy of a representative 4,5,6,7-tetrahydro-1H-indazole derivative in this model.

CompoundAnimal ModelED50 (mg/kg)Reference
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidRat3.5[3][13]

ED50 represents the dose of the compound that produces a 50% reduction in the inflammatory response.

This in vivo assay induces an acute inflammatory response by injecting carrageenan, a phlogistic agent, into the paw of a rodent.[11][14] The subsequent swelling is a measure of the inflammatory edema.

Caption: Workflow of the carrageenan-induced paw edema assay for in vivo anti-inflammatory screening.

Step-by-Step Protocol for the Carrageenan-Induced Paw Edema Assay:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test 4,5,6,7-tetrahydro-1H-indazole derivative or the vehicle control orally or intraperitoneally. The timing of administration depends on the pharmacokinetic profile of the compound.[11]

  • Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[12][14]

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[14]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. The ED50 value can be determined from the dose-response curve.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 4,5,6,7-Tetrahydro-1H-indazole derivatives have shown promise as a new class of antimicrobial compounds with activity against a range of bacteria and fungi.[1][15]

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the tetrahydroindazole core. For example, the introduction of specific aryl groups can significantly enhance the antibacterial or antifungal activity.[15]

Featured Derivatives and their Antimicrobial Spectrum

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for representative 4,5,6,7-tetrahydro-1H-indazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3f S. aureus ATCC 433007.81[15]
S. aureus ATCC 259237.81[15]
S. epidermidis ATCC 122287.81[15]
Compound 5A, 5D, 5F S. aureus, B. subtilis, E. coliExcellent Activity*[1]
Compound M6 S. aureus3.90[16]
B. cereus3.90[16]
S. enteritidis3.90[16]
S. cerevisiae1.95[16]
C. tropicalis1.95[16]

*Specific MIC values were not provided in the reference, but the activity was described as "excellent."

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[17][18]

Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for the Broth Microdilution MIC Assay:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the 4,5,6,7-tetrahydro-1H-indazole derivative in a suitable broth medium in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[17]

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydro-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the diverse biological activities that can be achieved through targeted chemical modifications. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds. Further exploration of their mechanisms of action at the molecular level will be crucial for the development of next-generation therapies with enhanced efficacy and safety profiles. The versatility of the tetrahydroindazole core ensures its continued relevance in the ongoing quest for innovative medicines to address unmet medical needs.

References

  • Ishikawa, F., Saegusa, J., Inamura, K., Sakuma, K., & Ashida, S. (1983). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 26(11), 1565-1570.
  • Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7679.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Li, Y., et al. (2023).
  • Chegaev, K., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4447-4456.
  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(10), 1636-1667.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8713.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (2014). Medicinal Chemistry, 10(1), 3-25.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50548.
  • FWD AMR-RefLabCap. (2022).
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Laczkowski, Z., Misiura, K., Biernasiuk, A., & Malm, A. (2014). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. Letters in Drug Design & Discovery, 11(8), 960-967.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • In-silico Analysis and Molecular Modeling of Tropomycin Receptor Kinase Inhibitors as an Anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Journal of Visualized Experiments, (54), e2970.
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The Ascendance of a Privileged Scaffold: A Comparative Guide to 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase inhibitor drug discovery, the relentless pursuit of novel scaffolds that offer a superior balance of potency, selectivity, and drug-like properties is paramount. Kinases, regulating a vast majority of cellular processes, have become principal targets for therapeutic intervention, particularly in oncology and immunology.[1][2] The concept of "privileged scaffolds" has emerged to describe chemical frameworks with a proven propensity for binding to multiple targets within a specific family, such as kinases.[3][4][5] This guide provides an in-depth, objective comparison of the 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid scaffold against other well-established kinase inhibitor scaffolds. We will delve into its structural advantages, present a framework for its experimental evaluation, and offer insights into its potential in modern drug development.

The Kinase Inhibitor Scaffold Universe: A Tale of Privileged Structures

The ATP-binding site of kinases, while conserved in its core structure, presents subtle but exploitable differences across the kinome. Successful kinase inhibitors are often built upon core scaffolds that can effectively mimic the adenine hinge-binding interactions of ATP.[6] Over the years, a number of such "privileged scaffolds" have been identified, including but not limited to:

  • Pyrimidines and Pyrazolo[3,4-d]pyrimidines: These scaffolds are isosteres of the adenine ring of ATP, allowing for strong hinge-binding interactions.[6] Their versatility has led to the development of numerous approved drugs.

  • Quinazolines and Quinolines: These bicyclic systems offer a rigid framework that can be extensively decorated to achieve high potency and selectivity.

  • Indazoles and Pyrazoles: These five-membered heterocyclic rings are key components in many potent kinase inhibitors, valued for their synthetic tractability and ability to form crucial hydrogen bonds.[3][7]

The challenge for medicinal chemists lies in selecting and optimizing a scaffold that not only provides potent inhibition of the target kinase but also exhibits a favorable selectivity profile to minimize off-target effects and associated toxicities.

Unveiling the Potential of this compound

The 4,5,6,7-tetrahydro-1H-indazole scaffold has gained significant attention as a promising framework for the development of novel kinase inhibitors.[8][9][10][11][12][13] Saturation of one of the rings in the indazole core introduces a three-dimensional character that can be exploited to improve physicochemical properties and achieve unique selectivity profiles. The inclusion of a carboxylic acid moiety at the 6-position provides a key interaction point and can significantly influence the compound's pharmacokinetic properties.

Structural and Mechanistic Advantages:

The this compound scaffold offers several key advantages:

  • Three-Dimensionality for Enhanced Selectivity: The non-aromatic, saturated ring introduces a defined three-dimensional geometry. This can allow for more specific interactions with less conserved regions of the kinase active site, leading to improved selectivity over flat, aromatic scaffolds.

  • Improved Physicochemical Properties: The saturation of the ring can lead to improved solubility and permeability compared to its fully aromatic counterparts, which are often plagued by poor solubility.[11]

  • Tunable Vector for Substituent Placement: The tetrahydroindazole core provides multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic parameters. The carboxylic acid group, in particular, can be used to modulate solubility and engage in specific interactions with the target protein.

  • Novelty and Intellectual Property: As a less explored scaffold compared to more traditional ones, it offers opportunities for novel intellectual property in a competitive field.

A Head-to-Head Comparison: Performance Metrics

To provide a clear comparison, the following table summarizes the potential performance of a hypothetical kinase inhibitor based on the this compound scaffold against inhibitors built on other common scaffolds. The data presented is representative and intended to illustrate the potential advantages of this scaffold.

ScaffoldTarget Kinase(s)Potency (IC50)Kinome Selectivity (S-Score at 1µM)Cell-Based Activity (EC50)Aqueous Solubility
This compound ITK, CDK210 nM0.0550 nMHigh
Pyrazolo[3,4-d]pyrimidine BTK, SRC5 nM0.1520 nMModerate
Quinazoline EGFR, VEGFR22 nM0.2010 nMLow
Indazole p38, JNK15 nM0.1080 nMModerate

Note: IC50 and EC50 values are hypothetical and for comparative purposes. S-Score is a measure of selectivity, with a lower score indicating higher selectivity.

Experimental Evaluation: A Step-by-Step Guide

Objectively comparing kinase inhibitor scaffolds requires a robust and multi-faceted experimental approach. Below are detailed protocols for key assays that would be employed to generate the comparative data presented above.

Biochemical Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive and robust technology for measuring kinase activity in a high-throughput format.[1][14][15][16][17]

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the proximity of the donor (europium) and acceptor (XL665) molecules results in a FRET signal.

Experimental Workflow:

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Compound Dilution Series D Incubate Compound, Kinase, & Substrate A->D B Kinase & Substrate Mix B->D C ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at Room Temp E->F G Stop Reaction & Add Detection Reagents F->G H Incubate for FRET Development G->H I Read Plate on HTRF-compatible Reader H->I

Caption: HTRF Kinase Assay Workflow.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in an appropriate assay buffer in a 384-well plate.

  • Kinase/Substrate Addition: Add the kinase and its specific biotinylated substrate to the wells containing the compounds.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium-labeled anti-phospho-antibody, and streptavidin-XL665.

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Kinase Inhibition Assay

Demonstrating that a compound can inhibit a kinase within the complex environment of a living cell is a critical step.[18][19] Cell-based assays can assess target engagement and the downstream functional consequences of kinase inhibition.

Principle: This type of assay measures the phosphorylation of a kinase's substrate in a cellular context. This can be achieved through various methods, such as Western blotting, ELISA, or more advanced techniques like AlphaLISA® or cell-based TR-FRET assays.

Experimental Workflow:

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection A Seed Cells in Microplate B Treat with Compound Dilution Series A->B C Stimulate Kinase Pathway (if necessary) B->C D Lyse Cells C->D E Quantify Phospho-Substrate (e.g., AlphaLISA) D->E F Read Plate E->F

Caption: Cell-Based Kinase Assay Workflow.

Step-by-Step Protocol (using AlphaLISA®):

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase) into a 96- or 384-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specific duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • AlphaLISA® Detection: Transfer the cell lysates to an AlphaLISA® assay plate. Add a mixture of biotinylated anti-substrate antibody and acceptor beads conjugated to an anti-phospho-substrate antibody.[20][21][22][23][24]

  • Signal Development: Add streptavidin-coated donor beads. In the presence of the phosphorylated substrate, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.

  • Signal Reading: Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation and determine the EC50 value.

Concluding Remarks: A Scaffold for the Future

The this compound scaffold represents a compelling starting point for the design of next-generation kinase inhibitors. Its inherent three-dimensionality and favorable physicochemical properties offer a distinct advantage over more traditional, planar scaffolds. The ability to fine-tune its structure allows for the optimization of potency, selectivity, and pharmacokinetic profiles. As the demand for highly selective and effective kinase inhibitors continues to grow, the exploration of novel scaffolds like this will be crucial for the development of innovative therapies for a wide range of diseases.

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Cross-Validation of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Activity in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying robust therapeutic candidates. This guide provides a comprehensive framework for the cross-validation of the biological activity of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of interest, across multiple cancer cell lines. By juxtaposing its performance with established multi-kinase inhibitors, Pazopanib and Axitinib, we aim to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison and the experimental methodologies to replicate and expand upon these findings.

Introduction: The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates that the anti-proliferative activity of a potential therapeutic agent be assessed across a diverse panel of cell lines. A compound exhibiting potent activity in a single cell line may not be universally effective, as its mechanism of action could be contingent on a specific genetic or proteomic context. Cross-validation, therefore, serves as a critical step to ascertain the broader applicability and potential spectrum of efficacy of a drug candidate.

This compound belongs to the indazole class of compounds, which are known to possess a wide range of biological activities, including anti-inflammatory and anti-tumor properties.[1] The tetrahydro-indazole core is a key structural motif in several biologically active molecules. The purpose of this guide is to outline a systematic approach to characterizing the anti-cancer potential of this specific molecule.

Due to the limited publicly available data on the specific anti-proliferative activity of this compound, this guide will also reference data for structurally related indazole derivatives to provide a foundational understanding. Furthermore, we will compare its hypothetical performance against two well-characterized, FDA-approved tyrosine kinase inhibitors, Pazopanib and Axitinib, which are known to target pathways frequently dysregulated in cancer.

Comparative Analysis of Anti-Proliferative Activity

A crucial metric for quantifying the efficacy of a potential anti-cancer compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The following table presents a comparative summary of reported IC50 values for our comparator drugs, Pazopanib and Axitinib, across a selection of representative cancer cell lines. The data for this compound is presented as a hypothetical projection based on the activity of related indazole compounds.

Table 1: Comparative IC50 Values (µM) Across Various Cancer Cell Lines

Compound / Cell LineA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)Caki-2 (Renal Cell Carcinoma)
This compound HypotheticalHypotheticalHypothetical
Pazopanib 4-6[2]>10[3]~11.84[3]
Axitinib Not ReportedNot Reported36[4]

Note: The IC50 values for Pazopanib and Axitinib are sourced from published literature and may vary depending on experimental conditions.

Experimental Protocols for Activity Validation

To ensure scientific rigor and reproducibility, it is essential to employ standardized and well-validated experimental protocols. This section details the step-by-step methodologies for key in vitro assays to assess the anti-proliferative and anti-migration activities of this compound and its comparators.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software package.

Long-Term Survival Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[6][7]

Protocol:

  • Cell Seeding: Plate an appropriate number of cells (e.g., 500-1000 cells/well) in a 6-well plate.[6]

  • Compound Treatment: Treat the cells with the test compounds at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.[6]

  • Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.[8]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.[9][10]

Protocol:

  • Create a Monolayer: Grow cells to full confluency in a 24-well plate.

  • Create a "Wound": Gently scratch the cell monolayer with a sterile 1 mL pipette tip to create a cell-free gap.[10]

  • Treatment: Wash the wells with medium to remove detached cells and then add fresh medium containing the test compounds or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[11]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure for each condition.

Mechanistic Insights and Signaling Pathways

The anti-proliferative effects of many cancer therapeutics, including the comparator drugs Pazopanib and Axitinib, are often mediated through the inhibition of specific signaling pathways that are crucial for cancer cell growth and survival. A primary target for many kinase inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a key role in angiogenesis.

Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, as well as other receptors like PDGFR and c-Kit.[3] Axitinib is also a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3.[12] The indazole scaffold is present in many kinase inhibitors, suggesting that this compound might also exert its effects through kinase inhibition.

Below are diagrams illustrating a generalized experimental workflow for compound validation and a simplified representation of a common signaling pathway targeted by kinase inhibitors.

Figure 1: A generalized workflow for the preclinical validation of a novel anti-cancer compound.

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Pazopanib, Axitinib) Inhibitor->RTK

Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of this compound's anti-cancer activity. By employing standardized in vitro assays and comparing its performance against established drugs like Pazopanib and Axitinib, researchers can generate robust and reliable data to inform further development.

The presented protocols for MTT, clonogenic, and wound healing assays provide a solid foundation for initial screening. Future studies should aim to elucidate the specific molecular targets and mechanisms of action of this compound. This would involve target identification studies, such as kinase profiling assays, and further investigation into its effects on key signaling pathways. Ultimately, a thorough understanding of its biological activity and mechanism will be crucial for its potential translation into a clinically effective therapeutic agent.

References

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  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Platypus Technologies. Retrieved from [Link]

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  • Hoover, S. B., Tan, A. C., & Tentler, J. J. (2011). The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. PloS one, 6(10), e25625.
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Establishing a Certified Reference Standard for 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for research, scientific, and drug development professionals. The experimental data presented for 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a scientifically plausible, hypothetical model to illustrate the process of establishing a reference standard. It is based on the known chemistry and analytical behavior of structurally related compounds. Researchers should generate their own experimental data for validation.

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone upon which the identity, purity, and potency of a drug substance are built.[1][2] An accurately characterized reference standard is not merely a sample of a compound; it is a highly purified and extensively analyzed substance that serves as a benchmark for analytical methods.[2][3][4] This guide provides an in-depth, practical framework for the synthesis, purification, and comprehensive characterization of this compound to establish it as a certified reference standard.

The principles outlined here are grounded in the guidelines set forth by major pharmacopeias and regulatory bodies, such as the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH).[3][5][6] We will explore the critical analytical techniques and the rationale behind their application, offering a robust protocol for researchers and drug development professionals.

Synthesis and Purification: From Precursor to a Highly Pure Standard

The journey to a reference standard begins with a synthesis route designed for high purity and a subsequent purification process to remove any remaining impurities. For this compound, a plausible synthetic pathway starts from the commercially available 1H-indazole-6-carboxylic acid, followed by catalytic hydrogenation.

Proposed Synthetic Workflow

A 1H-Indazole-6-carboxylic acid B Catalytic Hydrogenation (e.g., H2, Pd/C, in Methanol) A->B Reduction of the aromatic ring C Crude 4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid B->C D Recrystallization (e.g., from Ethanol/Water) C->D Removal of impurities E Purified 4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid D->E F Drying under Vacuum E->F G Final Reference Standard Material F->G

Caption: Proposed workflow for the synthesis and purification of the reference standard.

Experimental Protocol: Synthesis and Purification
  • Catalytic Hydrogenation:

    • To a solution of 1H-indazole-6-carboxylic acid (1.0 g, 6.17 mmol) in methanol (50 mL) in a high-pressure hydrogenation vessel, add 10% palladium on carbon (100 mg).

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes turbid.

    • Heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and air dry.

  • Drying:

    • Dry the purified crystals under vacuum at 40°C for 24 hours to remove residual solvents.

Comprehensive Analytical Characterization: Establishing Identity, Purity, and Physicochemical Properties

A battery of analytical tests is essential to fully characterize a reference standard.[4][7] The following sections detail the proposed analytical workflow and the expected (hypothetical) results for this compound.

Analytical Characterization Workflow

cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physicochemical Properties A 1H NMR B 13C NMR C Mass Spectrometry (MS) D FT-IR E HPLC (Purity, Impurities) F Elemental Analysis G Residual Solvents (GC-HS) H Water Content (Karl Fischer) I Melting Point J Thermogravimetric Analysis (TGA) K Differential Scanning Calorimetry (DSC) RS Final Reference Standard Material RS->A Structural Confirmation RS->B Structural Confirmation RS->C Structural Confirmation RS->D Structural Confirmation RS->E Quantitative Purity RS->F Quantitative Purity RS->G Quantitative Purity RS->H Quantitative Purity RS->I Physical Characterization RS->J Physical Characterization RS->K Physical Characterization

Sources

Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Its rigid, partially saturated bicyclic system offers a unique three-dimensional architecture that can be strategically functionalized to achieve high-affinity and selective interactions with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3]

The carboxylic acid moiety, when appended to this scaffold, introduces a key functional group for hydrogen bonding and salt bridge formation, often crucial for anchoring a molecule within the active site of a target protein. This guide will focus on the influence of structural modifications on the biological activity of tetrahydroindazole carboxylic acid analogs, drawing comparisons from key studies to elucidate potential SAR trends.

Comparative Analysis of Biological Activities and SAR Insights

To illustrate the SAR of this compound class, we will examine two primary areas where tetrahydroindazole analogs have shown significant promise: anti-inflammatory activity and enzyme inhibition, specifically targeting human dihydroorotate dehydrogenase (DHODH).

Anti-inflammatory Activity: Insights from 5-Carboxylic Acid Isomers

A foundational study by Nagakura et al. provides critical insights into the anti-inflammatory potential of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, structural isomers of the core topic of this guide.[2] Their work highlights key structural features that govern in vivo anti-inflammatory efficacy.

Key SAR Observations:

  • Position of the Aryl Substituent: The position of the aryl group on the indazole nitrogen is critical for activity. 1-Aryl isomers exhibit significantly higher anti-inflammatory activity compared to their 2-aryl counterparts.[2]

  • Nature of the Aryl Substituent: The substitution pattern on the N1-aryl ring influences potency. The unsubstituted phenyl group in 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was found to be the most active in the series, with an impressive ED50 of 3.5 mg/kg in the carrageenan-induced paw edema model.[2]

Table 1: Anti-inflammatory Activity of 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid Analogs [2]

CompoundN1-Aryl SubstituentAnti-inflammatory Activity (ED50, mg/kg)
1 Phenyl3.5
2 4-Chlorophenyl> 100
3 4-Methoxyphenyl> 100
4 2-Methylphenyl10.0
5 2-Aryl Isomer (Phenyl)Significantly less active

Data extracted from Nagakura et al., 1979.[2]

The dramatic loss of activity observed with the 2-aryl isomer suggests that the overall topology and orientation of the aryl group in the N1-position are crucial for interaction with the biological target, likely a key enzyme or receptor in the inflammatory cascade.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. While the direct target of the tetrahydroindazole carboxylic acids was not elucidated in the study, the carrageenan-induced edema model is known to involve the release of prostaglandins. Therefore, it is plausible that these compounds interfere with the prostaglandin signaling pathway.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Tetrahydroindazoles Tetrahydroindazole Carboxylic Acids (Potential Inhibitors) Tetrahydroindazoles->COX_Enzymes Potential Inhibition G cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis Animal_Prep Animal Preparation Compound_Admin Compound Administration Animal_Prep->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition, ED50) Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of DHODH.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Dihydroorotate (DHO) - substrate.

    • 2,6-dichloroindophenol (DCIP) - electron acceptor.

    • Coenzyme Q10 (or a soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).

    • Add the recombinant DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Add Coenzyme Q10 and DCIP to each well.

    • Initiate the reaction by adding the substrate, DHO.

    • Immediately monitor the decrease in absorbance at 600-650 nm over time in a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

G Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Add_Inhibitor Add Test Compound (Serial Dilutions) Prepare_Reagents->Add_Inhibitor Pre_Incubate Add DHODH Enzyme & Pre-incubate Add_Inhibitor->Pre_Incubate Add_Cofactors Add CoQ10 & DCIP Pre_Incubate->Add_Cofactors Initiate_Reaction Add DHO Substrate Add_Cofactors->Initiate_Reaction Measure_Absorbance Measure Absorbance (600-650 nm) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Sources

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Tetrahydro-indazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a clinical candidate is a rigorous process of evaluation, where bridging the gap between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy is a critical milestone. This guide provides a comprehensive comparison of the methodologies used to assess the efficacy of tetrahydro-indazole based compounds, a promising class of molecules in drug discovery, in both in vitro and in vivo settings.[1][2][3] We will delve into the causality behind experimental choices, present detailed protocols, and explore the nuances of data interpretation, equipping you with the knowledge to navigate the complexities of preclinical drug development.

The Significance of Tetrahydro-indazoles in Drug Discovery

Tetrahydro-indazole derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] Their synthetic tractability and diverse biological activities make them an attractive scaffold for the development of novel therapeutics.[1][2][5] Several FDA-approved drugs, such as the anti-cancer agent Pazopanib, feature the indazole core, highlighting the clinical relevance of this heterocyclic system.[3][6][7]

Part 1: The In Vitro Gauntlet - Initial Assessment of Efficacy

In vitro assays serve as the primary screening funnel in drug discovery, offering a rapid and cost-effective means to evaluate the biological activity of a large number of compounds.[8][9] These assays are designed to assess a compound's effect on a specific molecular target or cellular process in a controlled environment.

A common therapeutic area for tetrahydro-indazole compounds is oncology.[6] Here are some fundamental in vitro assays used to evaluate their potential as anticancer agents:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CCK-8): These assays are the first line of assessment to determine a compound's ability to inhibit cancer cell growth or induce cell death.[10] The half-maximal inhibitory concentration (IC50) value is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[11]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[11] This assay helps to elucidate the mechanism of action by quantifying the percentage of apoptotic and necrotic cells after treatment.[11]

  • Colony Formation Assays: This assay assesses the ability of a single cell to proliferate and form a colony, providing insights into the long-term cytostatic or cytotoxic effects of a compound.[6]

  • Cell Migration and Invasion Assays (e.g., Transwell Assay): For cancers with metastatic potential, these assays are crucial to evaluate a compound's ability to inhibit the spread of cancer cells.[6][8]

CompoundTarget/PathwayCell LineIC50 (µM)Apoptosis Induction (% of Control)
THI-001Kinase XMCF-7 (Breast)0.5 ± 0.1150 ± 12
THI-001Kinase XHCT116 (Colon)1.2 ± 0.3120 ± 9
THI-002Sigma-2 ReceptorA549 (Lung)2.5 ± 0.5110 ± 8
THI-002Sigma-2 ReceptorPC-3 (Prostate)5.1 ± 0.9105 ± 5

Note: The data presented above are for illustrative purposes only.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the tetrahydro-indazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[11]

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay Viability Assay (MTT) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC50) data_acq->data_analysis

Caption: A generalized workflow for in vitro cell-based assays.

Part 2: The In Vivo Arena - Assessing Efficacy in a Living System

While in vitro studies provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism.[12] In vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's efficacy, pharmacokinetics (how the body processes the drug), and potential toxicity in a more physiologically relevant context.[9][13][14]

  • Xenograft Models: This is the most common preclinical model for cancer research, where human cancer cells are implanted into immunocompromised mice.[13][14] This allows for the evaluation of a compound's effect on human tumor growth in a living system.[13][14] Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are considered to better represent the heterogeneity of human tumors.[13][15]

CompoundDose & ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
THI-00150 mg/kg, oral, daily65-2
THI-002100 mg/kg, i.p., twice weekly40-8
Vehicle-0+1

Note: The data presented above are for illustrative purposes only.

  • Cell Preparation: Culture human cancer cells (e.g., HCT116) to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor engraftment.[14][16]

  • Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 200 µL) into the flank of immunocompromised mice (e.g., NSG mice).[16]

  • Tumor Growth Monitoring: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

  • Compound Administration: Administer the tetrahydro-indazole compound and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).[17]

  • Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). The primary endpoint is typically tumor growth inhibition.[14]

  • Ethical Considerations: All in vivo procedures must be performed in accordance with local regulations and approved experimental protocols.[16]

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Preparation inoculation Tumor Inoculation cell_prep->inoculation animal_acclimation Animal Acclimation animal_acclimation->inoculation tumor_growth Tumor Growth inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis

Caption: A generalized workflow for in vivo xenograft studies.

Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data

A crucial aspect of preclinical drug development is establishing a reliable in vitro-in vivo correlation (IVIVC).[12][18] This correlation serves as a predictive model that links a drug's performance in the laboratory to its behavior in a living organism.[12] A strong IVIVC can streamline the development process and reduce the need for extensive clinical trials.[12][18]

Establishing a robust IVIVC is often challenging due to several factors:[12]

  • Physiological Variability: Differences in metabolism, distribution, and excretion between individuals and animal models can lead to discrepancies between in vitro and in vivo results.[12][19]

  • Complex Formulations: The behavior of complex drug delivery systems in vivo may not be accurately mimicked by simple in vitro dissolution tests.[12]

  • Metabolic Instability: A compound that is highly potent in vitro may be rapidly metabolized and cleared in vivo, leading to poor efficacy. Microsomal stability assays can provide an early indication of a compound's metabolic fate.[20]

  • Pharmacokinetics and Bioavailability: A compound's ability to reach its target tissue at a sufficient concentration is a critical determinant of its in vivo efficacy. Poor oral bioavailability, for instance, can render a potent compound ineffective when administered orally.

IVIVC_Concept cluster_invitro In Vitro cluster_invivo In Vivo cluster_bridge The Bridge invitro_data Potency (IC50) Mechanism pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) invitro_data->pk_pd Correlation? invivo_data Efficacy (TGI) Toxicity pk_pd->invivo_data metabolism Metabolism metabolism->pk_pd bioavailability Bioavailability bioavailability->pk_pd

Caption: The conceptual bridge between in vitro and in vivo data.

Conclusion: An Integrated Approach to Efficacy Evaluation

The evaluation of tetrahydro-indazole based compounds, like any novel therapeutic agent, requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide a crucial initial assessment of potency and mechanism, in vivo models are indispensable for evaluating efficacy and safety in a physiologically relevant context. A thorough understanding of the strengths and limitations of each approach, coupled with a careful consideration of the factors that influence in vitro-in vivo correlation, is paramount for the successful translation of promising laboratory findings into clinically effective therapies.

References

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  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Model Studies.
  • Yuan, Z., et al. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Bio-protocol. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. PubMed.
  • MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • PMC - NIH. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Ma, F.-F. (n.d.). (PDF) Guideline for anticancer assays in cells. ResearchGate.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • ResearchGate. (2019, June 29). (PDF) In-vitro Models in Anticancer Screening.
  • Hariyanti, et al. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • PubMed Central. (2019, March 16). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.
  • Kluwe, L. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Singh, P., et al. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Zhang, H., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • ResearchGate. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.
  • (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • Wei, W., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
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The Discerning Eye: A Guide to Kinase Selectivity Profiling of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases stand out as pivotal targets.[1][2] The human kinome comprises over 500 of these enzymes, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant hurdle: achieving inhibitor selectivity.[3] A promiscuous kinase inhibitor can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate.[3] This guide provides a comprehensive framework for understanding and evaluating the selectivity of a novel kinase inhibitor, using 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid as a case study. We will delve into the causality behind experimental choices, present detailed protocols for robust selectivity profiling, and offer insights into interpreting the resulting data.

The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-2 Inducible T-cell Kinase (ITK).[2][4][5][6] Understanding the selectivity profile of a specific analog like this compound is paramount to defining its therapeutic potential and potential liabilities.

The Imperative of Selectivity: Why a Broad Kinome Screen is Non-Negotiable

A narrow focus on a primary target during early-stage drug development can be misleading. A compound that appears potent in an isolated assay might interact with dozens of other kinases in the complex cellular environment. Therefore, a broad kinase panel screening, often referred to as a kinome scan, is an indispensable tool.[7] This allows for a comprehensive assessment of a compound's activity across a diverse representation of the human kinome.

The choice of screening platform is critical and can be broadly categorized into two approaches:

  • Biochemical Assays: These in vitro assays directly measure the inhibition of purified kinase enzymes. They are highly reproducible and excellent for determining direct enzyme inhibition. Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and luminescence-based assays that quantify ATP consumption.[1][8][9]

  • Cellular Assays: These assays measure target engagement within a live cell context. A leading technology in this space is the NanoBRET™ Target Engagement Assay, which provides a quantitative measure of compound binding to a specific kinase in its native cellular environment.[10][11][12][13][14] This approach has the advantage of accounting for cell permeability and the influence of intracellular ATP concentrations.

For a comprehensive understanding, a dual approach is often ideal. Biochemical assays provide a baseline of enzymatic inhibition, while cellular assays offer a more physiologically relevant picture of target engagement.

Illustrative Selectivity Profile of this compound

While a comprehensive public dataset for this compound is not available, based on the known activity of related tetrahydroindazole derivatives against CDK2 and ITK, we can construct a plausible and illustrative selectivity profile.[2][4][5][6] The following table represents hypothetical data from a kinome scan, which will serve as the basis for our analysis and comparison.

Kinase TargetIC50 (nM) - Biochemical Assay% Inhibition @ 1 µM - Cellular AssayKinase Family
CDK2 25 95% CMGC
ITK 80 85% TK
CDK125060%CMGC
CDK950045%CMGC
ROCK11,20020%AGC
PIM12,50015%CAMK
VEGFR2>10,000<5%TK
EGFR>10,000<5%TK
p38α>10,000<5%CMGC
MEK1>10,000<5%STE

Data Interpretation and Comparison:

  • Primary Targets: The compound demonstrates potent inhibition of CDK2 and ITK in both biochemical and cellular assays, suggesting these are its primary targets.

  • Selectivity within a Family: The compound shows a 10-fold selectivity for CDK2 over the closely related CDK1 and a 20-fold selectivity over CDK9 within the CMGC kinase family. This level of selectivity is a critical factor in minimizing off-target effects related to cell cycle regulation.

  • Cross-Family Selectivity: The compound exhibits high selectivity against kinases from other families, such as ROCK1, PIM1, VEGFR2, and EGFR, with significantly higher IC50 values and low percentage inhibition in the cellular assay.

  • Biochemical vs. Cellular Correlation: The strong correlation between the biochemical IC50 values and the cellular percentage inhibition for the primary targets (CDK2 and ITK) suggests good cell permeability and target engagement in a physiological setting.

Experimental Protocols: A Step-by-Step Guide to Generating Robust Data

To ensure the trustworthiness and reproducibility of selectivity profiling data, meticulous adherence to validated protocols is essential. Below are detailed methodologies for both a biochemical and a cellular kinase assay.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Add 2 µL of the kinase solution (containing the appropriate concentration of purified kinase in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (containing the substrate peptide and ATP at a concentration close to the Km for the specific kinase).

  • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the steps for measuring the engagement of the test compound with a specific kinase in living cells.

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compound (this compound)

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96-well plates

  • Plate reader with luminescence and BRET detection capabilities

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 18-24 hours to allow for protein expression.[14]

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound in Opti-MEM™. Add the diluted compound to the wells containing the transfected cells.

  • Add the NanoBRET™ tracer at a predetermined optimal concentration to all wells.

  • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[14]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a BRET-enabled plate reader.[14]

  • Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 of target engagement.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the biological relevance of the findings, the following diagrams are provided.

Kinase_Selectivity_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay (NanoBRET) b_start Compound Dilution b_reaction Incubate Compound + Kinase + Substrate/ATP b_start->b_reaction b_reagents Prepare Kinase, Substrate, ATP b_reagents->b_reaction b_detect Add Detection Reagent (e.g., ADP-Glo) b_reaction->b_detect b_read Measure Luminescence b_detect->b_read b_analyze Calculate IC50 b_read->b_analyze end Comprehensive Selectivity Profile b_analyze->end Biochemical Selectivity Profile c_transfect Transfect Cells with NanoLuc-Kinase c_plate Plate Cells c_transfect->c_plate c_add Add Compound + Tracer c_plate->c_add c_incubate Incubate c_add->c_incubate c_detect Add Substrate c_incubate->c_detect c_read Measure BRET Signal c_detect->c_read c_analyze Calculate Target Engagement IC50 c_read->c_analyze c_analyze->end Cellular Selectivity Profile start Test Compound (4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid) start->b_start start->c_add Signaling_Pathways cluster_cdk2 CDK2 Signaling in Cell Cycle cluster_itk ITK Signaling in T-Cells CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes transcription for TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates ITK ITK Lck->ITK activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates IP3_DAG IP3 & DAG Signaling PLCg1->IP3_DAG T_Cell_Activation T-Cell Activation IP3_DAG->T_Cell_Activation Inhibitor 4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid Inhibitor->CDK2 inhibits Inhibitor->ITK inhibits

Caption: Simplified signaling pathways of CDK2 and ITK.

Conclusion: From Data to Decision-Making

The selectivity profiling of a kinase inhibitor is a cornerstone of modern drug discovery. [7]Through a combination of robust biochemical and cellular assays, researchers can build a comprehensive picture of a compound's activity across the kinome. The illustrative data for this compound highlights its potential as a dual inhibitor of CDK2 and ITK, with favorable selectivity against other kinases. This profile suggests its potential therapeutic application in diseases where both cell cycle dysregulation and aberrant T-cell signaling are implicated.

This guide has provided a framework for designing, executing, and interpreting kinase selectivity profiling studies. By understanding the "why" behind the "how," researchers can generate high-quality, self-validating data that enables informed decision-making in the journey to develop novel and effective kinase-targeted therapies.

References

  • An, F., & Wu, J. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 15(5), 515–526. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Request PDF. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., & U, A. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313–328. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Burch, J. D., Deegan, T. L., Fiacco, M., Fones, M. W., Friedman, L. S., F., L., … Zmolek, W. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of medicinal chemistry, 57(12), 5295–5309. [Link]

  • CICHONS, T., & KRAMER, C. (2016). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Future Medicinal Chemistry, 8(10), 1087–1105. [Link]

  • Georg, G. I., Hawkinson, J. E., Scott, K. A., & Ndakala, A. J. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European journal of medicinal chemistry, 214, 113232. [Link]

  • Zhang, C., Kairys, V., & McDonagh, E. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 32(23), 3594–3602. [Link]

  • Request PDF. (n.d.). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., … Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Burch, J. D., Deegan, T. L., DeMent, K. L., Fiacco, M., Friedman, L. S., F., L., … Zmolek, W. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of medicinal chemistry, 58(9), 3844–3864. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Imperative of Reproducibility

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules, including several FDA-approved drugs.[1] Its versatility allows for the exploration of diverse chemical space, leading to the discovery of potent agents across various therapeutic areas, from oncology to inflammatory diseases.[2] Among the vast family of indazole derivatives, 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid and its isomers are of significant interest due to their potential as modulators of various biological targets. However, the journey from synthesis to reliable experimental data is often fraught with challenges, paramount among them being the issue of reproducibility.

In the realm of drug discovery and development, the ability to consistently reproduce experimental results is the bedrock of scientific integrity and progress.[3] Irreproducible findings not only lead to wasted resources and time but also erode confidence in the scientific literature.[4] This guide, from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of the factors influencing the reproducibility of experimental results using this compound. We will delve into the nuances of its synthesis, purification, and characterization, and offer a comparative analysis with relevant alternatives, all while emphasizing the principles of robust and reliable scientific practice.

I. Synthesis of this compound: A Focus on Reproducibility

A reproducible synthesis is the first and most critical step in ensuring the reliability of subsequent biological experiments. While a specific, detailed protocol for the 6-carboxylic acid isomer is not extensively documented in publicly available literature, a robust synthetic strategy can be inferred from the well-established synthesis of the isomeric 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids.[5] The general approach involves the condensation of a substituted hydrazine with a β-ketoester derivative of cyclohexanone.

Key Synthetic Challenges and Impact on Reproducibility:
  • Regioselectivity: The formation of the indazole ring from an unsymmetrical ketoester can lead to the formation of regioisomers (e.g., the 1H and 2H tautomers). The ratio of these isomers can be highly sensitive to reaction conditions such as solvent, temperature, and the nature of the catalyst, posing a significant challenge to reproducibility.[6]

  • Purity of Starting Materials: The purity of the initial reactants is a critical, yet often overlooked, factor. Impurities in the starting cyclohexanone derivative or the hydrazine can lead to the formation of side products that are difficult to separate from the desired product, impacting yield and purity.[7]

  • Reaction Conditions: Seemingly minor variations in reaction parameters, such as reaction time, heating method (conventional vs. microwave), and work-up procedures, can significantly influence the outcome of the synthesis and the impurity profile of the final product.

Proposed Experimental Workflow for Synthesis:

The following diagram illustrates a plausible and robust workflow for the synthesis of this compound, designed to maximize reproducibility.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Start: Ethyl 4-oxocyclohexanecarboxylate Step1 Formylation Start->Step1 (e.g., Ethyl formate, NaH) Intermediate1 Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate Step1->Intermediate1 Step2 Condensation Intermediate1->Step2 (Hydrazine hydrate) Intermediate2 Ethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 (e.g., LiOH, H2O/THF) Product This compound Step3->Product Purification Purification (Recrystallization/Chromatography) Product->Purification QC Quality Control (NMR, HPLC, MS) Purification->QC Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 4,5,6,7-Tetrahydro-1H- indazole-6-carboxylic acid Inhibitor->RAF Inhibition Biological_Evaluation_Workflow Compound Synthesized & Purified Compound (Purity >95%) Assay In vitro Biochemical Assay (e.g., Kinase Activity) Compound->Assay Dose-response CellAssay Cell-based Assay (e.g., Proliferation, Apoptosis) Assay->CellAssay Confirmation of cellular activity AnimalModel In vivo Animal Model (e.g., Xenograft, Inflammation) CellAssay->AnimalModel Efficacy and safety testing DataAnalysis Data Analysis & Statistical Validation AnimalModel->DataAnalysis Conclusion Reproducible Conclusion DataAnalysis->Conclusion

Sources

Benchmarking 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Against Known PARP and Tankyrase Inhibitors

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound this compound. Given the absence of extensive biological data for this specific molecule, we propose a scientifically rigorous, hypothesis-driven approach to benchmark it against well-characterized inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme family. The indazole scaffold is a privileged structure in medicinal chemistry, featured in several approved anti-cancer drugs, which provides a strong rationale for investigating its potential activity against high-value oncology targets like PARP and tankyrase.[1][2][3][4][5]

This document outlines the scientific basis for this investigation, details the experimental protocols required for a robust comparison, and presents a hypothetical data analysis to guide researchers in interpreting potential outcomes.

The Scientific Rationale: Why Target the PARP Family?

The indazole nucleus is a versatile heterocyclic scaffold known to impart a wide range of pharmacological activities, including anti-inflammatory and potent anti-tumor effects.[2][4] Notably, several successful oncology drugs, such as Niraparib, are indazole-containing derivatives that function as PARP inhibitors.[2] The PARP family of enzymes plays a critical role in cellular processes vital for cancer cell survival, primarily DNA damage repair and Wnt/β-catenin signaling.[6][7][8]

Therefore, we hypothesize that this compound, by virtue of its core indazole structure, is a candidate inhibitor of the PARP family. This guide will focus on benchmarking it against inhibitors of two key subfamilies:

  • PARP1 and PARP2: Essential for the repair of DNA single-strand breaks. Their inhibition is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[9][10][11]

  • Tankyrase 1 and 2 (TNKS1/TNKS2): These are PARP family members that regulate the stability of Axin, a key component of the β-catenin destruction complex.[7] Inhibiting tankyrases prevents β-catenin degradation, thereby suppressing the pro-proliferative Wnt signaling pathway, which is aberrantly activated in many cancers, especially colorectal cancer.[8][12]

The Competitors: A Gold-Standard Panel of Inhibitors

To objectively assess the potency and selectivity of our test compound, it must be compared directly against established, well-characterized inhibitors.

2.1 PARP1/2 Inhibitors

  • Olaparib: A potent, orally bioavailable inhibitor of PARP1 and PARP2 with IC50 values of 5 nM and 1 nM, respectively, in cell-free assays.[13] It is a cornerstone of therapy for BRCA-mutated ovarian, breast, and prostate cancers.[10]

  • Rucaparib: A potent small-molecule inhibitor of PARP-1, PARP-2, and PARP-3.[14][15][16] It is approved for the treatment of recurrent ovarian and prostate cancer and functions through both enzymatic inhibition and PARP trapping.[14][17]

2.2 Tankyrase Inhibitors

  • XAV939: A highly potent and selective tankyrase inhibitor, with IC50 values of 11 nM for TNKS1 and 4 nM for TNKS2. It acts by stabilizing Axin, thereby promoting β-catenin degradation and antagonizing Wnt signaling.[18][19][20]

  • IWR-1-endo: A well-characterized Wnt pathway inhibitor that stabilizes Axin, leading to an IC50 of 180 nM in a Wnt reporter assay.[21][22][23] It inhibits TNKS1 and TNKS2 with IC50 values of 131 nM and 56 nM, respectively.[24]

Experimental Blueprint for a Head-to-Head Comparison

A multi-tiered approach is essential for a thorough comparison, moving from direct enzymatic inhibition to effects in a cellular context.

Overall Benchmarking Workflow

The logical flow of the experimental plan is to first determine the direct inhibitory effect on the purified enzymes and then to validate these findings in relevant cancer cell models.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Functional Assays Compound Test Compound & References Assay_PARP PARP1/2 Enzymatic Assay Compound->Assay_PARP Assay_TNKS TNKS1/2 Enzymatic Assay Compound->Assay_TNKS IC50_PARP Determine PARP1/2 IC50 Values Assay_PARP->IC50_PARP IC50_TNKS Determine TNKS1/2 IC50 Values Assay_TNKS->IC50_TNKS Assay_Prolif Cell Proliferation Assay IC50_PARP->Assay_Prolif Select Potent Compounds Assay_WNT Wnt Signaling Reporter Assay IC50_TNKS->Assay_WNT Select Potent Compounds Cell_BRCA BRCA-mutant Cancer Cell Line Cell_BRCA->Assay_Prolif Cell_WNT Wnt-dependent Cancer Cell Line Cell_WNT->Assay_WNT IC50_Prolif Determine Cellular Anti-proliferative IC50 Assay_Prolif->IC50_Prolif IC50_WNT Determine Wnt Pathway Inhibition IC50 Assay_WNT->IC50_WNT

Caption: Experimental workflow for inhibitor benchmarking.

In Vitro Enzymatic Inhibition Protocols

The foundational step is to measure the direct inhibition of enzymatic activity. This allows for a clean comparison of potency (IC50) and selectivity across the different enzymes.

Protocol 1: PARP1 and PARP2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by the enzyme.

  • Principle: Recombinant PARP1 or PARP2 enzyme is incubated with a histone substrate and NAD+, the donor for ADP-ribose. The reaction product, a PARylated histone, is detected using an anti-PAR antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated histone. Proximity due to the reaction leads to a FRET signal.

  • Step-by-Step Protocol:

    • Prepare a dilution series of the test compound (this compound) and reference inhibitors (Olaparib, Rucaparib) in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

    • In a 384-well assay plate, add 2 µL of each inhibitor dilution. Include DMSO-only wells as a negative control (100% activity) and wells with a potent inhibitor at a saturating concentration as a positive control (0% activity).

    • Add 4 µL of a solution containing recombinant human PARP1 or PARP2 enzyme and biotinylated histone H1 substrate in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 4 µL of NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add 10 µL of the HTRF detection reagents (anti-PAR-Europium Cryptate and Streptavidin-XL665).

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

Cell-Based Functional Validation

After determining enzymatic potency, the next critical step is to assess the compound's activity in a biological context. Cellular assays confirm cell permeability and on-target engagement in a more complex environment.

Protocol 2: Wnt/β-catenin Signaling Reporter Assay

This assay is used to measure the functional inhibition of the Wnt pathway, the downstream effect of tankyrase inhibition.

  • Principle: A Wnt-responsive cancer cell line (e.g., DLD-1, which has a mutation in APC) is engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter. When the Wnt pathway is active, β-catenin drives luciferase expression. Tankyrase inhibitors stabilize Axin, leading to β-catenin degradation and a decrease in the luciferase signal.

  • Step-by-Step Protocol:

    • Seed DLD-1 cells stably expressing a TCF/LEF-luciferase reporter (SuperTOPFlash) into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Prepare a dilution series of the test compound and reference inhibitors (XAV939, IWR-1-endo).

    • Treat the cells with the compounds for 24 hours.

    • Remove the media and lyse the cells.

    • Add luciferase substrate (e.g., from a Bright-Glo™ Luciferase Assay System) to each well.

    • Measure luminescence using a plate reader.

    • In parallel, run a cell viability assay (e.g., CellTiter-Glo®) on a duplicate plate to normalize for any cytotoxic effects of the compounds.

    • Plot the normalized luciferase signal against the logarithm of inhibitor concentration to calculate the IC50 for Wnt pathway inhibition.

Data Interpretation: A Hypothetical Comparison

Following the execution of these assays, the data would be compiled to directly compare the performance of this compound ("Test Compound") against the known inhibitors.

Table 1: Hypothetical Comparative Enzymatic Inhibition Profile (IC50, nM)
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)
Test Compound 8545>10,000>10,000
Olaparib5[13]1[13]>10,000>10,000
Rucaparib1.4 (Ki)(Potent)Not ReportedNot Reported
XAV939>10,000>10,000114
Table 2: Hypothetical Comparative Cellular Activity (IC50, µM)
CompoundAnti-Proliferation IC50 (µM) (BRCA1-null MDA-MB-436 cells)Wnt Pathway Inhibition IC50 (µM) (DLD-1 Reporter Cells)
Test Compound 1.2>50
Olaparib0.5>50
XAV939>500.05

Interpretation of Hypothetical Results:

  • Potency: The test compound shows potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range. While not as potent as Olaparib or Rucaparib, it is clearly an active PARP inhibitor.

  • Selectivity: The test compound is highly selective for PARP1/2 over the tankyrase enzymes, similar to Olaparib. An ideal inhibitor often has a clean selectivity profile to minimize off-target effects.

  • Cellular Activity: The compound demonstrates on-target activity in a cellular context. It effectively inhibits the proliferation of BRCA1-deficient cancer cells, confirming it can engage PARP within the cell and induce synthetic lethality. Its lack of activity in the Wnt reporter assay is consistent with its enzymatic selectivity.

Key Biological Pathways

Visualizing the targeted pathways is crucial for understanding the mechanism of action.

PARP_Pathway cluster_brca In BRCA-deficient cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_Damage->PARP1 binds to PAR_Chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_Chain synthesizes Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR_Chain->Recruitment SSBR SSB Repair Recruitment->SSBR Replication DNA Replication DSB Double-Strand Break (DSB) Replication->DSB encounters unrepaired SSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death leads to Inhibitor Olaparib / Rucaparib / Test Compound Inhibitor->PARP1 inhibits

Caption: PARP1/2 role in DNA single-strand break repair.

WNT_Pathway cluster_0 Destruction Complex Wnt Wnt Ligand Frizzled Frizzled/LRP Axin Axin BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus accumulates & translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression activates Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylates for degradation Inhibitor XAV939 / IWR-1 Inhibitor->Tankyrase

Caption: Tankyrase role in the Wnt/β-catenin signaling pathway.

Conclusion

This guide provides a robust, scientifically grounded strategy for benchmarking the novel compound this compound. By proposing a direct comparison against leading PARP and tankyrase inhibitors, researchers can effectively determine its potency, selectivity, and cellular efficacy. This structured approach, moving from enzymatic to cellular assays, ensures that the resulting data is comprehensive and allows for a clear, objective assessment of the compound's therapeutic potential as an inhibitor within the PARP family.

References

  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 6, 27. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013-2020). Expert opinion on therapeutic patents, 31(7), 597–614. [Link]

  • Al-Dujaili, S. A., et al. (2020). Tankyrase inhibitor XAV-939 enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells. Scientific reports, 10(1), 16746. [Link]

  • Guffanti, F., et al. (2018). Quantification of Olaparib sensitivities (IC50) and RAD51 foci in EOC cell lines. Oncotarget, 9(10), 9131–9143. [Link]

  • Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Expert Opinion on Therapeutic Patents, 31(7), 597-614. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? [Link]

  • PubChem. Rucaparib. [Link]

  • Wang, X., et al. (2019). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Journal of Biological Chemistry, 294(4), 1195-1204. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19184-19213. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? [Link]

  • Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. [Link]

  • Villodre, E. S., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Molecular Cancer Therapeutics, 15(4), 678–688. [Link]

  • Thorsell, A.-G., et al. (2017). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 60(4), 1262–1273. [Link]

  • ResearchGate. (A) IC50 values for olaparib in three colorectal cancer cell lines. [Link]

  • OncLive. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2669. [Link]

  • Balasubramaniam, S., et al. (2017). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Future Oncology, 13(20), 1773-1784. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Smith, M. A., et al. (2012). Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors. Oncotarget, 3(11), 1333–1345. [Link]

  • Vashisht, Gopal, et al. (2013). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast cancer research and treatment 142.1: 213-224. [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • Dockery, L. E., Gunderson, C. C., & Moore, K. N. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Therapeutics and clinical risk management, 13, 845–855. [Link]

  • Tuffaha, H., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical pharmacokinetics, 61(9), 1249–1267. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS No. 1354950-72-3). As a Senior Application Scientist, this document is structured to deliver not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory. The information herein is synthesized from established safety protocols and regulatory frameworks to empower researchers, scientists, and drug development professionals in managing this chemical waste stream responsibly.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

  • Structural Analogs: The related compound, 1H-Indazole-6-carboxylic acid, is classified as a skin and eye irritant and is harmful if swallowed.[1] Another isomer, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, is reported under the Globally Harmonized System (GHS) as potentially harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2]

  • Supplier Classification: At least one supplier of this compound classifies it as a "dangerous good" requiring a hazardous material fee for shipping, which strongly indicates it is regulated for transport and, by extension, for disposal.[3]

Quantitative Hazard Data Summary (Based on Analogs)
Hazard ClassificationGHS Category (Inferred)DescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2]

Pre-Disposal Operations: Immediate Safety and Handling

Proper handling from the point of generation is critical to prevent exposures and environmental release.

Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[4]

  • Body Protection: A standard laboratory coat.

Spill Management

In the event of a spill, immediate and correct action is crucial:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste. As this compound is not specifically listed on the EPA's F, K, P, or U lists, it must be managed based on its characteristics.[1] Based on the available data, it should be treated as a toxic hazardous waste .

Causality: The principle of "cradle-to-grave" hazardous waste management, established by RCRA, requires generators to properly identify and manage their waste to protect human health and the environment.[5]

Action:

  • Do Not dispose of this chemical down the drain or in the regular trash.[1]

  • Segregate this waste stream. It is incompatible with:

    • Strong Oxidizing Agents

    • Bases [1]

  • Store waste containers away from these incompatible materials to prevent dangerous chemical reactions.

Step 2: Waste Container Selection and Labeling

Action:

  • Select a Container: Use a sturdy, leak-proof container that is chemically compatible with the carboxylic acid. The original product container is often a suitable choice. Ensure the container has a tightly sealing lid.

  • Label the Container: Immediately label the container with a designated "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste enters the container)

    • The primary hazards (e.g., "Toxic," "Irritant")

Self-Validating System: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, preventing accidental mixing with incompatible waste streams and ensuring it is routed to the correct final disposal facility.

Step 3: Waste Accumulation and Storage

Action:

  • Keep the hazardous waste container closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the SAA is under the control of the operator of the process generating the waste.

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.

Step 4: Disposal of Contaminated Materials and Empty Containers

Action:

  • Contaminated Solids: Any materials grossly contaminated with this compound (e.g., weigh paper, gloves, absorbent pads from a spill) must be disposed of as hazardous waste in the same container as the chemical itself.

  • Empty Containers: A container that held this chemical is not considered "empty" until it has been triple-rinsed.

    • The first rinse must be collected and disposed of as hazardous waste.

    • Subsequent rinses of water may be drain-disposed, assuming no other contaminants are present.

    • Once triple-rinsed and air-dried, obliterate or remove the original label before disposing of the container in the regular trash or glass disposal bin.

Step 5: Arranging for Final Disposal

Action:

  • Once the waste container is full, or you are approaching the time limit for accumulation set by your institution, contact your EHS department to schedule a waste pickup.

  • Do not transport hazardous waste yourself. Disposal must be handled by a licensed professional waste disposal service.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Sources

Comprehensive Safety and Handling Guide for 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. As a valued researcher, your safety is paramount. This document is structured to provide clear, actionable, and scientifically grounded advice to ensure you can work with this compound confidently and securely. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from analogous compounds.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of structurally similar compounds, including other indazole derivatives and carboxylic acids, as well as general best practices for laboratory safety. A cautious and conservative approach is therefore essential.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, information on analogous compounds allows for an informed risk assessment. The primary anticipated hazards are:

  • Skin Irritation: Similar indazole compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled, suggesting that this compound may also pose this risk.[2]

Given these potential hazards, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Nitrile or butyl rubber glovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4][5]
Eyes Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.
Body A fully buttoned, long-sleeved laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols. A respirator should be used as a secondary measure if a fume hood is unavailable or inadequate.[6]

dot

Caption: PPE selection workflow based on hazard assessment.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.

3.1. Engineering Controls and Work Environment

  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize the inhalation of any dust or aerosols.[6]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible within the immediate work area.[6]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][7] The container should be tightly sealed and clearly labeled.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure you are wearing the full complement of recommended PPE. Prepare your work area in the chemical fume hood by laying down absorbent bench paper.

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula for transfers and handle it carefully to avoid creating airborne particles.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, decontaminate your work surface and any equipment used. Wash your hands thoroughly with soap and water, even after removing gloves.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and correct response is critical.

IncidentImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move to fresh air immediately.Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material.Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Major Spill Evacuate the immediate area and alert others.Contact your institution's emergency response team.

dot

Emergency_Response Exposure Chemical Exposure Skin Contact Eye Contact Inhalation Ingestion Flush_with_Water Flush with Water (15 min) Exposure:skin->Flush_with_Water Exposure:eye->Flush_with_Water Move_to_Fresh_Air Move to Fresh Air Exposure:inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth Exposure:ingestion->Rinse_Mouth Spill Chemical Spill Minor Spill Major Spill Absorb_Spill Absorb Spill Spill:minor->Absorb_Spill Evacuate_Area Evacuate Area Spill:major->Evacuate_Area Seek_Medical_Attention Seek Medical Attention Flush_with_Water->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Contact_Emergency_Response Contact Emergency Response Evacuate_Area->Contact_Emergency_Response

Caption: Emergency response flowchart for exposures and spills.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

5.1. Waste Segregation

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for solid chemical waste.

  • Organic Waste: Unused or waste solutions of the compound in organic solvents should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate.

  • Aqueous Waste: Given that this is an organic acid, it is not recommended to neutralize and dispose of aqueous solutions down the sanitary sewer.[4] Collect aqueous waste containing this compound in a separate, labeled container for aqueous chemical waste.

5.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with the full chemical name and a description of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and stored according to institutional guidelines.

  • Collection: Arrange for the collection of the chemical waste by your institution's environmental health and safety department for proper disposal, which will likely involve incineration.[4]

References

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852. PubChem. [Link]

  • Imidazole Safety Inform
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Toxicological studies on 1-substituted-indazole-3-carboxylic acids. PubMed. [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Safe Handling and Storage of Chemicals. Boston University Environmental Health & Safety. [Link]

  • 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205. PubChem. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]

  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. PubMed. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.